2-Ethyl-1,3-cyclohexadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
NOKHEHFYTNFBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Ethyl-1,3-cyclohexadiene. The document details its molecular structure, physical and chemical properties, and characteristic reactions. Particular emphasis is placed on its participation in Diels-Alder reactions and its isomerization potential. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Core Chemical Properties
This compound is a cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of a six-membered ring containing two conjugated double bonds, with an ethyl substituent at the 2-position. The presence of the conjugated system and the alkyl substituent significantly influences its reactivity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | PubChem[1] |
| Molecular Weight | 108.18 g/mol | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| XLogP3-AA (Predicted) | 2.5 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available, which can be instrumental in confirming the carbon framework of the molecule.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as C=C stretching of the conjugated diene system.
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for cyclic dienes.
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible synthetic route can be inferred from general methods for preparing substituted 1,3-cyclohexadienes. One common approach is the dehydration of a corresponding allylic alcohol, such as 2-ethylcyclohex-2-en-1-ol. This reaction is typically acid-catalyzed and proceeds through an E1 elimination mechanism.
Another potential route involves the [2+2+2] cycloaddition of a diyne with an alkene, a reaction catalyzed by titanium aryloxide compounds to stereoselectively form the 1,3-cyclohexadiene nucleus.[3]
General Experimental Protocol: Dehydration of an Allylic Alcohol (Illustrative)
-
Materials: 2-Ethylcyclohex-2-en-1-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), anhydrous solvent (e.g., toluene or benzene), and a drying agent (e.g., anhydrous magnesium sulfate).
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, and distillation setup.
-
Procedure:
-
The allylic alcohol is dissolved in the anhydrous solvent in the round-bottom flask.
-
A catalytic amount of the acid is added to the solution.
-
The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux, and the water produced during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove the acid catalyst.
-
The organic layer is dried over the drying agent, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
-
Key Reactions
As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. It reacts with a dienophile (an alkene or alkyne) to form a substituted cyclohexene ring system. The ethyl group on the diene can influence the regioselectivity and stereoselectivity of the reaction.
This compound can undergo isomerization to form more stable isomers. The thermodynamic stability and isomerization pathways have been studied, revealing exothermic transformations to other isomeric forms in polar solvents like DMSO.[4] These isomerizations often involve proton shifts and are influenced by the solvent and temperature.
References
An In-depth Technical Guide to 2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-1,3-cyclohexadiene (CAS 40085-10-7), a cyclic diene of interest in organic synthesis. Due to the limited availability of data for this specific compound, this guide also incorporates information on the broader class of 1,3-cyclohexadienes to provide a relevant and practical context for researchers. The guide covers physicochemical properties, potential synthetic approaches, characteristic reactivity, and the general utility of the cyclohexadiene motif in synthetic and medicinal chemistry.
Core Properties
This compound is a cyclic organic compound with the molecular formula C8H12. Its structure consists of a six-membered ring containing two conjugated double bonds, with an ethyl substituent at the 2-position.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 40085-10-7 | [1] |
| Molecular Formula | C8H12 | [1] |
| Molecular Weight | 108.18 g/mol | [1] |
| IUPAC Name | 2-ethylcyclohexa-1,3-diene | [2] |
| Canonical SMILES | CCC1=CCCC=C1 | [2] |
| InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 | [2] |
| InChIKey | NOKHEHFYTNFBEL-UHFFFAOYSA-N | [2] |
Thermodynamic Data
The thermodynamic stability of this compound has been investigated in the context of its isomerization to other ethylcyclohexadiene isomers. The enthalpy of reaction (ΔrH°) for these equilibria provides insight into the relative stabilities of the different isomers.
| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |
| 1-Ethyl-1,3-cyclohexadiene ⇌ this compound | -2.7 ± 1.2 | Equilibrium Constant | DMSO | [1] |
| This compound ⇌ 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibrium Constant | DMSO | [1] |
Synthesis and Reactivity
Potential Synthetic Routes
The synthesis of 1,3-cyclohexadiene derivatives can be achieved through various methods, including:
-
Dehydration of Cyclohexenols: The acid-catalyzed dehydration of a suitable ethyl-substituted cyclohexenol could yield this compound.[3]
-
Dehydrohalogenation of Halocyclohexenes: Elimination of a hydrogen halide from an appropriately substituted ethyl-halocyclohexene using a base can lead to the formation of the conjugated diene system.
-
Birch Reduction: The partial reduction of an ethyl-substituted aromatic compound, such as ethylbenzene, can produce a non-conjugated diene, which may then be isomerized to the conjugated this compound.
A generalized workflow for the synthesis of a substituted 1,3-cyclohexadiene is depicted below.
Caption: Generalized synthetic workflow for this compound.
Characteristic Reactivity: The Diels-Alder Reaction
A cornerstone of the reactivity of 1,3-cyclohexadienes is their participation in the [4+2] cycloaddition, or Diels-Alder reaction.[4][5] In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems with high stereocontrol.
The ethyl group at the 2-position of this compound will influence the regioselectivity and stereoselectivity of the Diels-Alder reaction.
Caption: The Diels-Alder reaction of this compound.
Experimental Protocols
As specific experimental protocols for this compound are scarce, a representative protocol for a Diels-Alder reaction using a generic 1,3-cyclohexadiene is provided below. This can be adapted by researchers for use with the title compound.
Representative Diels-Alder Reaction of a 1,3-Cyclohexadiene
Objective: To synthesize a bicyclic adduct via a [4+2] cycloaddition.
Materials:
-
1,3-Cyclohexadiene (or this compound)
-
Maleic anhydride (dienophile)
-
Toluene (solvent)
-
Ethyl acetate (recrystallization solvent)
-
Hexane (recrystallization solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-cyclohexadiene (1.0 eq) in toluene.
-
Add maleic anhydride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure bicyclic adduct.
-
Characterize the product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Relevance to Drug Development and Signaling Pathways
Direct evidence linking this compound to specific signaling pathways or its use in drug development is not currently available in the public domain. However, the 1,3-cyclohexadiene scaffold is a valuable building block in the synthesis of complex natural products and pharmaceutically active compounds.[6][7] The Diels-Alder reaction, in particular, allows for the rapid construction of molecular complexity, which is a key strategy in the discovery of new therapeutic agents.
The workflow below illustrates the logical relationship between the versatility of the Diels-Alder reaction and its application in the synthesis of bioactive molecules.
Caption: Utility of the 1,3-cyclohexadiene scaffold in synthesis.
Spectroscopic Data
While a dedicated spectrum for this compound is not provided, the expected spectroscopic features can be inferred from the analysis of similar compounds.
-
¹H NMR: The spectrum would be expected to show signals for the vinyl protons in the diene system, allylic protons, and the protons of the ethyl group (a triplet and a quartet).
-
¹³C NMR: The spectrum would display signals for the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the ring and the ethyl group.
-
IR Spectroscopy: Characteristic C-H stretching frequencies for the vinyl and alkyl groups, as well as C=C stretching frequencies for the conjugated double bonds, would be expected.
-
Mass Spectrometry: The molecular ion peak at m/z = 108 would be a key feature, along with fragmentation patterns characteristic of cyclohexadienes.
For reference, spectroscopic data for the isomeric 5-Ethyl-1,3-cyclohexadiene is available in public databases such as PubChem.[8]
Conclusion
This compound is a compound for which detailed, publicly available research is limited. However, by understanding the chemistry of the 1,3-cyclohexadiene functional group, researchers can infer its likely properties and reactivity. Its primary utility is expected to be as a diene in the Diels-Alder reaction, a powerful transformation for the synthesis of complex cyclic molecules. This technical guide provides a foundation for researchers interested in this and related compounds, highlighting both the available data and the areas where further investigation is needed. Professionals in drug development can consider the 1,3-cyclohexadiene scaffold as a versatile starting point for the synthesis of novel molecular architectures.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Ethylcyclohexa-1,3-diene | C8H12 | CID 14226017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3085121A - Process for the production of 1, 3-cyclohexadiene - Google Patents [patents.google.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Ethyl-1,3-cyclohexadiene | C8H12 | CID 556331 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties and Characterization of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight, and illustrative experimental protocols for the characterization of 2-Ethyl-1,3-cyclohexadiene. The information herein is intended to support research and development activities where this compound is of interest.
Molecular Weight Determination
The molecular weight of a compound is a fundamental physicochemical property, crucial for quantitative analysis, reaction stoichiometry, and formulation development. It is determined from the molecular formula and the standard atomic weights of the constituent elements.
The molecular formula for this compound is C₈H₁₂.[1][2] The molecule is composed of eight carbon atoms and twelve hydrogen atoms.
The standard atomic weights for carbon and hydrogen, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are intervals that reflect the natural isotopic abundance variation. For practical calculations, a conventional atomic weight is often used.
| Element | Symbol | Quantity | Standard Atomic Weight Interval | Conventional Atomic Weight |
| Carbon | C | 8 | [12.0096, 12.0116] | 12.011 |
| Hydrogen | H | 12 | [1.00784, 1.00811] | 1.008 |
The molecular weight (MW) is calculated as follows:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) MW = (8 × 12.011) + (12 × 1.008) MW = 96.088 + 12.096 MW = 108.184 g/mol
This calculated value is consistent with the published molecular weight of 108.18 g/mol .[1]
Illustrative Experimental Protocols
The following are representative protocols for the synthesis and characterization of this compound, based on established chemical principles and methodologies for similar compounds.
Synthesis of 1,3-Cyclohexadiene (Illustrative Precursor Synthesis)
A common method for the synthesis of 1,3-cyclohexadienes involves the dehydrohalogenation of a dihalocyclohexane. This protocol is adapted from the synthesis of the parent 1,3-cyclohexadiene.
Materials:
-
1,2-Dibromocyclohexane
-
Sodium hydride (NaH) in mineral oil
-
Triethylene glycol dimethyl ether (triglyme)
-
Isopropyl alcohol
-
Nitrogen gas
-
Dry ice
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottomed flask is fitted with a mechanical stirrer and set up for vacuum distillation.
-
500 mL of triglyme and 300 mL of isopropyl alcohol are added to the flask.
-
With mechanical stirring, 53.5 g (2.23 moles) of sodium hydride suspension is added in portions.
-
The flask is fitted with a Y-tube holding a thermometer and a nitrogen inlet. A dropping funnel containing 242 g (1.00 mole) of 1,2-dibromocyclohexane is placed in the other arm of the Y-tube.
-
The reaction flask is heated to 100–110°C, and the receiving flask is cooled in a dry ice-isopropyl alcohol bath under a rapid stream of nitrogen to remove the isopropyl alcohol.
-
The system is then evacuated using a water aspirator, and the 1,2-dibromocyclohexane is added dropwise, maintaining the reaction temperature at 100–110°C without external heating.
-
The distillate is collected and washed four times with 200-mL portions of water.
-
The organic layer is dried with anhydrous magnesium sulfate to yield 1,3-cyclohexadiene.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Data Analysis: The resulting mass spectrum of the analyte peak can be compared with a reference library (e.g., NIST) for identification. The fragmentation pattern will be characteristic of the this compound structure.
Visualized Workflow and Reaction Pathway
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a cyclohexadiene derivative.
References
Spectroscopic Profile of 2-Ethyl-1,3-cyclohexadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-cyclohexadiene is a cyclic olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | 2-ethylcyclohexa-1,3-diene |
| CAS Number | 40085-10-7 |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted and, where available, experimental ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic absorption bands for this compound are listed below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch |
| ~2960-2850 | Strong | C-H stretch (alkyl) |
| ~1650 | Medium | C=C stretch (conjugated) |
| ~1460 | Medium | CH₂ bend |
| ~1380 | Medium | CH₃ bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 108 | Data not available | [M]⁺ (Molecular Ion) |
| Fragmentation data not available |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Volatile solvent (e.g., dichloromethane or acetone) for cleaning
Instrumentation:
-
FT-IR spectrometer
Procedure (Neat Liquid on Salt Plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry by wiping them with a tissue soaked in a volatile solvent.
-
Place one to two drops of the neat this compound liquid onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the spectrum by subtracting the background and performing baseline correction if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
GC vial with a septum cap
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.
-
Transfer the solution to a GC vial and seal it with a septum cap.
-
-
GC-MS Conditions:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: 200 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. While predicted spectral characteristics are outlined, the acquisition of experimental data following the detailed protocols herein is crucial for definitive structural confirmation and purity assessment. The provided workflow and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Ethyl-1,3-cyclohexadiene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the predicted absorption frequencies based on the molecule's functional groups. It also includes a standardized experimental protocol for acquiring such a spectrum.
Molecular Structure and Functional Groups
This compound (C₈H₁₂) is a cyclic diene with a molecular weight of 108.18 g/mol [1]. Its structure consists of a six-membered ring containing a conjugated diene system and an ethyl substituent. The key functional groups that produce characteristic signals in an IR spectrum are:
-
Conjugated C=C bonds within the cyclohexadiene ring.
-
Olefinic C-H bonds (=C-H) where hydrogen is attached to the sp²-hybridized carbons of the double bonds.
-
Aliphatic C-H bonds (-C-H) in the sp³-hybridized carbons of the ring and the ethyl group.
-
Methylene (-CH₂) and Methyl (-CH₃) groups , which exhibit characteristic bending vibrations.
Predicted Infrared Absorption Data
The vibrational frequencies of the functional groups in this compound are expected to appear in distinct regions of the infrared spectrum. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected intensities.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | =C-H (sp²) | 3100 - 3000 | Medium |
| C-H Stretch | -C-H (sp³) | 3000 - 2850 | Strong |
| C=C Stretch | Conjugated Diene | 1650 - 1600 | Medium to Strong |
| CH₂ Scissoring | -CH₂- | ~1465 | Medium |
| CH₃ Bending | -CH₃ | ~1375 | Medium |
| C-H Out-of-Plane Bend | =C-H | 1000 - 650 | Strong |
Table 1: Predicted characteristic IR absorption frequencies for this compound.
The sp² C-H stretching vibrations appear at a higher frequency (>3000 cm⁻¹) than the sp³ C-H stretches (<3000 cm⁻¹)[2][3]. The conjugation in the diene system typically lowers the C=C stretching frequency compared to an isolated double bond, placing it in the 1650-1600 cm⁻¹ range[4]. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex bending vibrations can provide a unique pattern for the molecule.
Diagram of Structure-Spectrum Correlation
The logical relationship between the molecular structure of this compound and its primary IR absorption regions is illustrated below. The diagram maps the key functional groups to their expected spectral signatures.
Experimental Protocol: Acquiring the IR Spectrum
The following section details two common methods for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample like this compound.
This is a traditional transmission method for pure liquid samples.
Instrumentation and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Desiccator for plate storage
-
Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Open the sample compartment and run a background spectrum with no sample in the beam path. This measures the absorbance of ambient air (CO₂ and water vapor) and the instrument optics, which will be subtracted from the sample spectrum[5].
-
Sample Preparation:
-
Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers[6].
-
Using a Pasteur pipette, place one small drop of this compound onto the center of one plate's polished face[6].
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates[6][7]. Ensure no air bubbles are trapped.
-
-
Data Acquisition:
-
Place the assembled "sandwich" plate into the sample holder in the FTIR instrument's sample compartment[6].
-
Close the compartment lid and initiate the sample scan. To improve the signal-to-noise ratio, multiple scans (typically 16 to 32) are co-added and averaged[7][8].
-
The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Remove the salt plates from the spectrometer.
-
Separate the plates and clean them thoroughly with a suitable dry solvent (e.g., isopropanol) and a soft lens tissue[7].
-
Return the clean, dry plates to the desiccator for storage.
-
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol).
-
Soft laboratory wipes (e.g., Kimwipes).
-
Personal Protective Equipment.
Procedure:
-
Instrument Preparation: Ensure the ATR accessory is correctly installed in the spectrometer.
-
Background Spectrum:
-
Sample Application:
-
Using a micropipette, place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[11].
-
-
Data Acquisition:
-
If the ATR accessory has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal[9].
-
Initiate the sample scan. As with the transmission method, co-adding multiple scans is standard practice.
-
-
Post-Analysis Cleanup:
-
Wipe the liquid sample from the ATR crystal using a soft laboratory wipe.
-
Perform a final cleaning with a wipe lightly dampened with isopropanol to remove any residue. The accessory is now ready for the next sample[9].
-
References
- 1. This compound [webbook.nist.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Mass Spectrometry of 2-Ethyl-1,3-cyclohexadiene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Mass Spectral Data of 5-Ethyl-1,3-cyclohexadiene
The following table summarizes the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of the structural isomer, 5-Ethyl-1,3-cyclohexadiene. This data is presented as a proxy to anticipate the fragmentation of 2-Ethyl-1,3-cyclohexadiene. The molecular weight of this compound is 108.18 g/mol .[1]
| m/z | Proposed Fragment Ion | Relative Abundance |
| 108 | [M]⁺ | Base Peak |
| 93 | [M - CH₃]⁺ | High |
| 79 | [M - C₂H₅]⁺ or [C₆H₇]⁺ | High |
| 77 | [C₆H₅]⁺ | Moderate |
Note: The relative abundances are qualitative descriptions based on typical mass spectra and the available data for the 5-ethyl isomer. The base peak is the most abundant ion, and its intensity is set to 100%.
The fragmentation of this compound is expected to proceed through similar pathways, including the loss of the ethyl group and rearrangements of the cyclohexadiene ring. The molecular ion [M]⁺ at m/z 108 is anticipated to be a prominent peak. The loss of a methyl radical (CH₃) to form a fragment at m/z 93, and the loss of the ethyl radical (C₂H₅) resulting in a fragment at m/z 79 are also highly probable fragmentation pathways. The ion at m/z 77 likely corresponds to a stable phenyl cation, formed after rearrangement and loss of hydrogen atoms.
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of volatile organic compounds such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Samples containing this compound should be diluted in a high-purity volatile solvent, such as hexane or dichloromethane, to a concentration suitable for GC-MS analysis (typically in the low ppm range).
-
A known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to each sample and calibration standard for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile organic compounds.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 20 °C/min.
-
Hold: Maintain at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes to protect the filament from the solvent peak.
3. Data Acquisition and Analysis:
-
Data is acquired using the instrument's control and data acquisition software.
-
The identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a pure standard or from a reference library such as the NIST Mass Spectral Library.
-
Quantification is performed by integrating the peak area of a characteristic ion of the analyte and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standards of known concentrations to determine the concentration of the analyte in the unknown samples.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.
References
An In-depth Technical Guide to the Reactivity of 2-Ethyl-1,3-cyclohexadiene in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-cyclohexadiene is a conjugated diene whose reactivity is governed by the interplay of its cyclic structure and the electronic and steric effects of the ethyl substituent. This guide provides a comprehensive overview of its participation in key organic reactions, including cycloadditions, electrophilic additions, and oxidations. Detailed experimental protocols, based on established procedures for analogous compounds, are presented alongside discussions of reaction mechanisms, regioselectivity, and stereoselectivity. Quantitative data, where available for related systems, is summarized to provide a predictive framework for the chemical behavior of this versatile building block.
Introduction
Substituted cyclohexadienes are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The conjugated diene system within the six-membered ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This compound, with its alkyl substitution at the C2 position, presents an interesting case study in how substituent effects modulate the inherent reactivity of the 1,3-diene functionality. Understanding its behavior in fundamental organic reactions is crucial for its effective utilization in synthetic strategies. This document serves as a technical guide, amalgamating theoretical principles with practical experimental guidance.
Synthesis of this compound
Illustrative Synthetic Protocol (Adapted from Schaefer, J. P., and Endres, L.)
Reaction: 1,2-Dibromo-1-ethylcyclohexane → this compound
Reagents and Equipment:
-
1,2-Dibromo-1-ethylcyclohexane
-
Sodium hydride (NaH) in mineral oil
-
Triethylene glycol dimethyl ether (triglyme)
-
Isopropyl alcohol
-
Three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and distillation apparatus
-
Heating mantle
-
Ice bath and dry ice/isopropyl alcohol bath
Procedure:
-
In a 3-L three-necked round-bottomed flask fitted with a mechanical stirrer and set up for vacuum distillation, place 500 mL of triglyme and 300 mL of isopropyl alcohol.
-
With stirring, cautiously add 53.5 g (2.23 moles) of sodium hydride suspension in small portions.
-
Fit the flask with a Y-tube holding a thermometer and a nitrogen inlet. Place a pressure-equalizing dropping funnel containing 1.00 mole of 1,2-dibromo-1-ethylcyclohexane in the other arm of the Y-tube.
-
Heat the reaction mixture to 100–110 °C under a stream of nitrogen to distill off the isopropyl alcohol.
-
Once the alcohol is removed, evacuate the system using a water aspirator and cool the receiving flask in a dry ice/isopropyl alcohol bath.
-
Begin the dropwise addition of 1,2-dibromo-1-ethylcyclohexane, maintaining the reaction temperature at 100–110 °C by controlling the addition rate. The addition typically takes about 30 minutes.
-
Continue the distillation until it becomes very slow.
-
Wash the distillate four times with 200-mL portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
The crude product can be purified by fractional distillation under a nitrogen atmosphere.
Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. This compound, as a conjugated diene, is expected to readily participate in this reaction with various dienophiles. The ethyl group at the C2 position is an electron-donating group, which can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles.
Regioselectivity
In the Diels-Alder reaction of a 2-substituted 1,3-diene with an unsymmetrical dienophile, the major product is typically the one where the substituents are in a 1,4- or "para" relationship in the newly formed cyclohexene ring. This is governed by the electronic effects of the substituents on the diene and dienophile. The electron-donating ethyl group increases the electron density at C1 and C3 of the diene system. For a dienophile with an electron-withdrawing group, the "ortho" and "meta" transition states are generally disfavored compared to the "para" and "ortho" transition states, with the "para" usually being the major product.
Caption: Regioselectivity in the Diels-Alder reaction of this compound.
Stereoselectivity: The Endo Rule
The Diels-Alder reaction is stereospecific, with the stereochemistry of both the diene and the dienophile being retained in the product. For cyclic dienes like this compound, the formation of a bicyclic product introduces the possibility of endo and exo stereoisomers. The "endo rule" states that the dienophile's substituents with π-systems will preferentially occupy the endo position in the transition state, leading to the endo product as the major isomer under kinetic control. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene.
Caption: The Endo Rule in Diels-Alder reactions of this compound.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (Adapted for this compound)
This protocol is adapted from a standard procedure for the reaction of 2,4-hexadien-1-ol with maleic anhydride.[2]
Reaction: this compound + Maleic Anhydride → 4-Ethyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
Reagents and Equipment:
-
This compound
-
Maleic anhydride
-
Toluene
-
Round-bottomed flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Crystallization dish
Procedure:
-
In a 50 mL round-bottomed flask, dissolve 5.0 g of maleic anhydride in 20 mL of toluene by gentle heating.
-
Add 5.0 mL of this compound to the solution.
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux for 1 hour.
-
After the reflux period, allow the solution to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold toluene.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.
| Dienophile | Diene | Solvent | Conditions | Yield | Reference |
| 1,4-Benzoquinone | 1,3-Cyclohexadiene | Water | Room temp, 2 days | 67% | [3] |
| 1,4-Benzoquinone | 1,3-Cyclohexadiene | Toluene | Room temp, 2 days | 15% | [3] |
| Maleic Anhydride | 2,4-Hexadien-1-ol | Toluene | Reflux | High | [2] |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate/Hexane | - | 27.6% | [4] |
Electrophilic Addition Reactions
The conjugated double bonds of this compound are susceptible to electrophilic attack. The reaction can proceed via 1,2- or 1,4-addition, leading to a mixture of products. The ethyl group influences the initial site of protonation or electrophilic attack.
Hydrohalogenation
The addition of hydrogen halides (e.g., HBr) to this compound is expected to proceed through the formation of a resonance-stabilized allylic carbocation. Protonation at C1 would lead to a tertiary allylic carbocation, which is relatively stable. Subsequent attack by the bromide ion at C2 or C4 would yield the 1,2- and 1,4-addition products, respectively. For the related 2-ethyl-3-methyl-1,3-cyclohexadiene, treatment with HBr at room temperature yields four products resulting from both 1,2 and 1,4-addition pathways.[5][6]
Caption: Mechanism of hydrohalogenation of this compound.
Halogenation (Bromination)
The addition of bromine to 1,3-cyclohexadiene proceeds rapidly via an anti 1,2-addition, which can then rearrange to form products of conjugate addition.[7][8] A similar outcome is expected for this compound.
Experimental Protocol: Bromination of 1,3-Cyclohexadiene (Adaptable)
This protocol is based on the bromination of the parent 1,3-cyclohexadiene.[7][8]
Reaction: this compound + Br₂ → Dibromo-ethyl-cyclohexene isomers
Reagents and Equipment:
-
This compound
-
Bromine
-
Carbon tetrachloride (or a safer alternative like dichloromethane)
-
Dropping funnel
-
Round-bottomed flask
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in carbon tetrachloride in a round-bottomed flask equipped with a stir bar and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise with continuous stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue the addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
The products can be analyzed and separated by chromatographic techniques.
| Reaction | Substrate | Conditions | Products | Reference |
| Hydrobromination | 2-Ethyl-3-methyl-1,3-cyclohexadiene | Room Temperature | Mixture of 1,2- and 1,4-adducts | [5][6] |
| Bromination | 1,3-Cyclohexadiene | -70 °C to higher temps | Mixture of 1,2- and 1,4-adducts and tetrabromo compounds | [7][8] |
Oxidation Reactions
The double bonds in this compound are susceptible to various oxidative transformations, including epoxidation and ozonolysis.
Epoxidation
Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for converting alkenes to epoxides. For a conjugated diene, the reaction can be controlled to yield a monoepoxide or a diepoxide, depending on the stoichiometry of the oxidizing agent. The double bond that is more electron-rich is expected to react faster. In this compound, the C1=C2 double bond is more substituted and therefore more electron-rich, making it the likely site for initial epoxidation.
Experimental Protocol: Epoxidation with m-CPBA (General Procedure)
Reaction: this compound + m-CPBA → 2-Ethyl-1,2-epoxy-3-cyclohexene
Reagents and Equipment:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Round-bottomed flask
-
Stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottomed flask and cool the solution in an ice bath.
-
Add a solution of m-CPBA (1 equivalent for monoepoxidation) in dichloromethane dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by column chromatography.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of double bonds. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave both double bonds, yielding a mixture of carbonyl-containing fragments. The expected products would be derived from the cleavage of the C1=C2 and C3=C4 bonds.
Caption: General workflow for the ozonolysis of this compound.
Conclusion
This compound exhibits a rich and predictable reactivity pattern characteristic of conjugated dienes, with the ethyl substituent playing a key role in directing the regiochemical outcomes of certain reactions. It readily undergoes Diels-Alder cycloadditions, with a preference for the "para" regioisomer and the endo stereoisomer. Electrophilic additions proceed via a stable allylic carbocation to yield a mixture of 1,2- and 1,4-adducts. Oxidative transformations like epoxidation and ozonolysis provide pathways to functionalized cyclic and acyclic products. The experimental protocols provided, adapted from closely related systems, offer a solid foundation for the practical application of this compound in synthetic endeavors. Further research to quantify the yields and stereoselectivities for these reactions with this compound specifically would be a valuable contribution to the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Diels-Alder Reaction of 2,4-Hexadien-1-ol with Maleic Anhydride: A Novel Preparation for the Undergraduate Organic Chemistry Laboratory Course | Semantic Scholar [semanticscholar.org]
- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. odinity.com [odinity.com]
- 5. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-d" by Xinghua Han, Rajashree N. Khedekar et al. [engagedscholarship.csuohio.edu]
A Comprehensive Technical Guide on the Thermochemical Properties of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 2-Ethyl-1,3-cyclohexadiene. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications.
Introduction
This compound is a cyclic olefin with the molecular formula C₈H₁₂. Its thermochemical properties are of interest for understanding its stability, reactivity, and potential applications in organic synthesis. This document summarizes the key thermochemical parameters, details the experimental methods used for their determination, and provides a visual representation of its isomerization pathways.
Thermochemical Data
The primary experimental thermochemical data available for this compound pertains to its isomerization reactions in a dimethylsulfoxide (DMSO) solvent. These values provide insights into the relative stabilities of this compound and its isomers.
Table 1: Reaction Thermochemistry for the Isomerization of this compound [1]
| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |
| 1-Ethyl-1,3-cyclohexadiene = this compound | -2.7 ± 1.2 | Equilibration | DMSO | Taskinen and Nummelin, 1994 |
| This compound = 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibration | DMSO | Taskinen and Nummelin, 1994 |
Experimental Protocols
The thermochemical data presented in this guide were determined by the method of chemical equilibration.[2]
3.1. General Methodology: t-BuOK Catalyzed Chemical Equilibration in DMSO
The relative thermodynamic stabilities of this compound and its isomers were determined by base-catalyzed chemical equilibration.[2] The general procedure for such an experiment involves the following steps:
-
Sample Preparation: A solution of the starting isomer (or a mixture of isomers) is prepared in a suitable solvent, in this case, dimethylsulfoxide (DMSO).
-
Catalyst Addition: A catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK), is added to the solution to facilitate the isomerization reactions.
-
Equilibration: The reaction mixture is allowed to reach thermodynamic equilibrium. This may involve stirring the mixture at a constant temperature for a sufficient period.
-
Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at various time intervals and quenched to stop the isomerization process.
-
Analysis: The composition of the mixture at equilibrium is determined using an analytical technique such as gas chromatography (GC).
-
Determination of Equilibrium Constant: The equilibrium constant (K) for each isomerization reaction is calculated from the concentrations of the respective isomers at equilibrium.
-
Calculation of Gibbs Free Energy of Reaction: The standard Gibbs free energy of reaction (ΔrG°) is calculated from the equilibrium constant using the equation: ΔrG° = -RTlnK, where R is the gas constant and T is the absolute temperature.
-
Determination of Enthalpy of Reaction: The enthalpy of reaction (ΔrH°) is determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation) or through other calorimetric methods.
Isomerization Pathway
The isomerization of ethyl-substituted cyclohexadienes involves the migration of double bonds, leading to different isomers with varying thermodynamic stabilities. The following diagram illustrates the relationship between this compound and its isomers for which thermochemical data is available.
Conclusion
The available thermochemical data for this compound is currently limited to its enthalpy of isomerization in DMSO. This information is valuable for understanding the relative stabilities of its isomers. Further experimental and computational studies are required to determine a more comprehensive set of thermochemical properties, including its enthalpy of formation, entropy, and heat capacity. Such data would be highly beneficial for the scientific and industrial communities engaged in chemical synthesis and molecular modeling.
References
An In-depth Technical Guide to the Stability of 2-Ethyl-1,3-cyclohexadiene Under Storage
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Ethyl-1,3-cyclohexadiene, a cyclic olefin of interest in synthetic chemistry. Due to the limited availability of stability studies specifically on this compound, this guide integrates direct data with established principles governing the stability of substituted 1,3-cyclohexadienes. The information herein is intended to inform best practices for the storage and handling of this and structurally related compounds.
Molecular Structure and General Stability
This compound is a conjugated diene, a structural motif that confers greater thermodynamic stability compared to isomers with isolated double bonds. This enhanced stability arises from the delocalization of π-electrons across the four-carbon conjugated system.[1][2][3] The ethyl substituent at the 2-position influences the electronic and steric properties of the diene system, which can affect its reactivity and degradation pathways.
Known Degradation and Transformation Pathways
The primary modes of degradation for this compound under typical storage conditions are expected to be isomerization, oxidation (autoxidation), and polymerization.
The most well-documented aspect of this compound's stability is its propensity to isomerize to other ethylcyclohexadiene isomers. Thermodynamic studies have quantified the enthalpy changes associated with these transformations in dimethyl sulfoxide (DMSO).[4]
Table 1: Reaction Thermochemistry Data for Ethylcyclohexadiene Isomerization
| Reaction Description | ΔrH° (kJ/mol) | Method | Solvent | Reference |
| This compound ⇌ 1-Ethyl-1,4-cyclohexadiene | -12.0 ± 0.5 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |
| 1-Ethyl-1,3-cyclohexadiene ⇌ 1-Ethyl-1,4-cyclohexadiene | -2.7 ± 1.2 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |
| 1-Ethyl-1,3-cyclohexadiene ⇌ this compound | +2.8 ± 1.2 | Equilibrium | DMSO | Taskinen and Nummelin, 1994 |
Data sourced from the NIST Chemistry WebBook.[4]
The significantly negative enthalpy of reaction for the isomerization of this compound to 1-Ethyl-1,4-cyclohexadiene indicates that this is a thermodynamically favorable process. This suggests that over time, particularly if catalyzed by acid or base traces, this compound may convert to its more stable isomer.
Caption: Isomerization pathways of ethylcyclohexadienes.
In the presence of atmospheric oxygen, conjugated dienes like this compound are susceptible to autoxidation. This is a free-radical chain reaction that proceeds via initiation, propagation, and termination steps, leading to the formation of hydroperoxides and subsequent degradation products such as alcohols, ketones, and epoxides.[5] The allylic hydrogens in the molecule are particularly susceptible to abstraction in the initiation phase.
Caption: Generalized autoxidation pathway for this compound.
1,3-Cyclohexadiene and its derivatives are known to undergo polymerization, which can be initiated by various mechanisms, including anionic polymerization.[6] This process can lead to an increase in viscosity, the formation of insoluble gums, and a decrease in the purity of the material. The propensity for polymerization is a significant stability concern, particularly at elevated temperatures or in the presence of catalytic impurities.
The conversion of 1,3-cyclohexadiene to benzene and hydrogen is an exothermic process, indicating that aromatization is thermodynamically favorable.[7] While this typically requires catalytic conditions, the potential for slow aromatization over long-term storage, especially in the presence of metal contaminants or acidic/basic residues, should be considered as a possible degradation pathway.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to maximize the shelf-life of this compound:
-
Temperature: Store at low temperatures (2-8 °C) to minimize the rates of isomerization, oxidation, and polymerization.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent autoxidation.
-
Light: Protect from light, as UV radiation can initiate free-radical reactions.
-
Container: Use clean, tightly sealed containers made of inert materials.
-
Inhibitors: For long-term storage, the addition of a free-radical inhibitor, such as butylated hydroxytoluene (BHT), may be beneficial, although compatibility and potential interference with downstream applications should be evaluated.
Proposed Experimental Protocol for Stability Assessment
A stability-indicating method is crucial for monitoring the purity of this compound over time. Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for separating and identifying the parent compound from potential degradation products.
To develop and validate a stability-indicating GC-MS method for the analysis of this compound and its potential degradation products.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Solvent: High-purity hexane or other suitable non-polar solvent.
Table 2: Representative GC-MS Method Parameters
| Parameter | Value |
| GC Parameters | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Parameters | |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-400 amu |
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting samples of this compound to stress conditions to intentionally generate degradation products.
-
Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at elevated temperature.
-
Oxidation: Treat with hydrogen peroxide solution.
-
Thermal Stress: Heat the sample at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the sample to UV light.
The analytical method should be able to resolve the main peak of this compound from all degradation product peaks.
Caption: Proposed workflow for stability testing of this compound.
Conclusion
While this compound benefits from the inherent stability of its conjugated diene system, it is susceptible to degradation through isomerization, autoxidation, and polymerization. Proper storage conditions, including low temperature, inert atmosphere, and protection from light, are essential to maintain its purity and integrity. The implementation of a validated stability-indicating analytical method, such as the GC-MS protocol outlined, is critical for monitoring the quality of this compound during storage and ensuring its suitability for research and development applications. Further studies are warranted to fully characterize the degradation products and kinetics under various storage conditions.
References
- 1. Stability of Conjugated Dienes, Diel-Alder, Electrophilic Addition | Pharmaguideline [pharmaguideline.com]
- 2. Video: Stability of Conjugated Dienes [jove.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. This compound [webbook.nist.gov]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-cyclohexadiene from Substituted Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of synthetic strategies for obtaining 2-Ethyl-1,3-cyclohexadiene, a valuable conjugated diene for various applications in organic synthesis, including the construction of complex molecular frameworks. While a single, standardized protocol is not extensively documented, this guide consolidates several established methodologies in synthetic organic chemistry that can be effectively applied. The proposed routes leverage common substituted cyclohexene precursors and detail the necessary transformations, reaction mechanisms, and experimental considerations.
Overview of Synthetic Strategies
The synthesis of this compound from substituted cyclohexenes can be approached through several primary pathways. The choice of strategy often depends on the availability of the starting material, desired yield, and scalability. The three principal routes discussed in this guide are:
-
Double Elimination from Dihalo-ethylcyclohexanes: A classic and reliable method involving the halogenation of an ethyl-substituted cyclohexene followed by a base-induced double dehydrohalogenation.
-
Transformation from an Ethyl-substituted Cyclohexanone: A versatile route that begins with the alkylation of a cyclohexanone enolate to introduce the ethyl group, followed by a sequence of reactions to introduce the two double bonds.
-
Catalytic Dehydrogenation of Ethylcyclohexene: A direct approach that introduces a second double bond into an existing ethylcyclohexene molecule using a metal catalyst.
Figure 1: Primary synthetic pathways to this compound.
Route 1: Double Elimination from Dihalo-ethylcyclohexanes
This method is one of the most straightforward for creating a conjugated diene system from an alkene. The process involves two key steps: the addition of a halogen across the double bond of an ethylcyclohexene, followed by the elimination of two equivalents of hydrogen halide using a strong base.
Reaction Workflow
Figure 2: Workflow for the synthesis via double elimination.
Mechanism and Key Considerations
The second step, the double dehydrobromination, proceeds via two successive E2 elimination reactions.[1] For an E2 reaction to occur efficiently in a cyclohexane system, the leaving group (bromide) and the adjacent proton to be abstracted must be in an anti-periplanar (diaxial) arrangement.[2] The choice of a strong, non-nucleophilic base is crucial to favor elimination over substitution. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. The reaction is often driven to completion by heating.[3]
Detailed Experimental Protocol (Adapted from Schaefer, J.P. et al.[3])
Materials:
-
1-Ethylcyclohexene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethylene glycol dimethyl ether (triglyme), anhydrous
-
Isopropyl alcohol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice and isopropyl alcohol for cooling bath
Procedure:
Step 1: Synthesis of 1,2-Dibromo-1-ethylcyclohexane
-
Dissolve 1-Ethylcyclohexene (1.0 mol) in 500 mL of CCl₄ in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a solution of Bromine (1.0 mol) in 200 mL of CCl₄ dropwise to the stirred solution. Maintain the temperature below 10 °C. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1,2-Dibromo-1-ethylcyclohexane. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Set up a 2-L three-necked, round-bottomed flask for vacuum distillation, fitted with a mechanical stirrer.
-
Under a nitrogen atmosphere, place 500 mL of anhydrous triglyme and 300 mL of isopropyl alcohol in the flask.
-
Carefully add sodium hydride (2.2 mol) in small portions while stirring.
-
Heat the reaction flask to 100–110 °C and cool the receiving flask in a dry ice-isopropyl alcohol bath.
-
Once the isopropyl alcohol has been removed by distillation, evacuate the system using a water aspirator.
-
Begin the dropwise addition of the crude 1,2-Dibromo-1-ethylcyclohexane from Step 1. Adjust the rate of addition to maintain the reaction temperature at 100–110 °C without external heating.
-
The product, this compound, will co-distill as it is formed.
-
After the addition is complete and distillation slows, the reaction is terminated.
-
Wash the distillate four times with water to remove the co-distilled solvent, and dry the organic layer with anhydrous MgSO₄.
-
The product can be further purified by simple distillation under a nitrogen atmosphere.
Route 2: Transformation from an Ethyl-substituted Cyclohexanone
This strategy offers flexibility, particularly if the starting material is a ketone. The key steps involve introducing the ethyl group adjacent to the carbonyl (α-alkylation) and then converting the functionalized ketone into the target diene.
Reaction Workflow
Figure 3: Synthesis pathway starting from cyclohexanone.
Mechanism and Key Considerations
Enolate Alkylation: The first step involves the deprotonation of cyclohexanone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[4][5] This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form 2-ethylcyclohexanone.[5] It is critical to use a strong base like LDA to ensure complete enolate formation, which minimizes side reactions like self-condensation.[4][5]
Diene Formation: Creating the conjugated diene from 2-ethylcyclohexanone requires multiple steps. A common sequence involves an α-bromination followed by an elimination reaction to yield 2-ethyl-2-cyclohexenone. The ketone is then reduced to an allylic alcohol using a reducing agent like sodium borohydride (NaBH₄). Finally, acid-catalyzed dehydration of the allylic alcohol yields the conjugated this compound.
Quantitative Data from Analogous Reactions
The yields of individual steps in such multi-step syntheses can vary. Below is a table summarizing typical yields for analogous transformations found in the literature.
| Reaction Step | Substrate Example | Reagents | Product | Yield (%) | Reference |
| Enolate Alkylation | Cyclohexanone | 1. LDA, 2. MeI | 2-Methylcyclohexanone | ~80% | [4] |
| Dehydrobromination | 2-Bromocyclohexanone | LiBr, Li₂CO₃ | 2-Cyclohexenone | >90% | General Procedure |
| Allylic Alcohol Dehydration | Cyclohexen-3-ol | H₂SO₄ (cat.) | 1,3-Cyclohexadiene | ~70% | [3] |
Route 3: Catalytic Dehydrogenation
This approach is conceptually the simplest, involving the direct removal of hydrogen from an ethylcyclohexene substrate to form the conjugated diene. However, it often requires high temperatures and specialized equipment and can suffer from low selectivity.
Reaction Scheme
The reaction involves heating ethylcyclohexene in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃).
Ethylcyclohexene → this compound + H₂
Key Considerations
A significant challenge in this method is controlling the reaction to prevent over-aromatization to form ethylbenzene, which is a thermodynamically favorable process.[6] Reaction conditions such as temperature, pressure, and catalyst choice must be carefully optimized to maximize the yield of the desired diene. This method is more common in industrial settings than in laboratory-scale synthesis. Recent advances have explored ligand-enabled sequential dehydrogenation which may offer higher selectivity.[6]
Summary and Outlook
The synthesis of this compound can be successfully achieved through several established synthetic routes.
-
For laboratory-scale synthesis, the double elimination route (Route 1) offers a robust and predictable method starting from ethylcyclohexene. Its protocol is well-established for the parent 1,3-cyclohexadiene.[3]
-
The transformation from a ketone (Route 2) provides significant flexibility, allowing for the construction of the target molecule from simple precursors like cyclohexanone. It involves fundamental organic reactions, making it an excellent example for a multi-step synthesis project.
-
Catalytic dehydrogenation (Route 3) is the most direct method but poses challenges in controlling selectivity and preventing side reactions, making it less ideal for fine chemical synthesis without significant optimization.
The choice of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research project, including the availability of starting materials, required purity of the final product, and the scale of the reaction.
References
- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alkylation of enolates [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to IUPAC Nomenclature for Substituted Cyclohexadienes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted cyclohexadienes. Adherence to systematic naming conventions is paramount for unambiguous communication in research and development. This document will detail the core principles of naming these cyclic dienes, including ring numbering, substituent prioritization, and stereochemical assignment.
Core Principles of Cyclohexadiene Nomenclature
The naming of substituted cyclohexadienes follows the fundamental principles of IUPAC nomenclature for cyclic alkenes, with specific considerations for the presence of two double bonds within the six-membered ring.
Identifying the Parent Structure
The parent structure is cyclohexa-1,3-diene or cyclohexa-1,4-diene. The locants for the double bonds are chosen to be as low as possible. For instance, cyclohexa-1,3-diene is the correct name, not cyclohexa-5,1-diene. In most cases, if any locants are essential for defining the structure, then all locants must be cited.[1]
Numbering the Cyclohexadiene Ring
The numbering of the carbon atoms in the cyclohexadiene ring is the most critical step in assigning the correct IUPAC name. The following rules are applied in order of priority:
-
Lowest Locants for Double Bonds: The ring is numbered to give the double bonds the lowest possible locants. The numbering must start at one of the carbons of a double bond and proceed through that bond. For example, in cyclohexa-1,3-diene, the double bonds are between C1-C2 and C3-C4.
-
Lowest Locants for Principal Functional Groups: If a principal functional group (e.g., -OH, -COOH) is present, it is assigned the lowest possible locant after the double bonds have been numbered.[2][3][4][5] The priority of functional groups determines the suffix of the name.[2][3][4][5]
-
Lowest Locants for Substituents: After the double bonds and any principal functional groups have been assigned their locants, the ring is numbered to give the substituents the lowest possible set of locants.[6][7]
-
Alphabetical Order for Substituents: If there is a choice in numbering after considering the above rules, the substituents are numbered to give the group that comes first in alphabetical order the lower locant.[6][7][8]
Caption: IUPAC Numbering Workflow for Substituted Cyclohexadienes.
Stereochemistry in Substituted Cyclohexadienes
The presence of substituents and double bonds in a cyclohexadiene ring can lead to various forms of stereoisomerism.
Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Nomenclature)
Chiral centers within the cyclohexadiene or its substituents are assigned an absolute configuration of R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]
CIP Priority Rules:
-
Assign priority to the four atoms directly attached to the chiral center based on atomic number (higher atomic number = higher priority).
-
If there is a tie, move to the next atoms along the chains until a point of first difference is found.
-
Multiple bonds count as multiple single bonds to the same type of atom.
-
Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.
-
Trace a path from priority 1 to 2 to 3. A clockwise path is designated R, and a counter-clockwise path is designated S.[9][10][11]
Geometric Isomerism (E/Z and cis/trans Nomenclature)
-
E/Z Nomenclature: This system is used for disubstituted double bonds within substituents attached to the cyclohexadiene ring. Priorities are assigned to the two groups on each carbon of the double bond using the CIP rules. If the higher priority groups are on the same side, the configuration is Z (zusammen). If they are on opposite sides, it is E (entgegen).[1]
-
cis/trans Nomenclature: This is used to describe the relative positions of substituents on the cyclohexadiene ring. cis indicates that the substituents are on the same face of the ring, while trans indicates they are on opposite faces.[12]
Caption: Decision process for assigning stereochemical descriptors.
Data Presentation
This section presents quantitative data for unsubstituted and substituted cyclohexadienes.
Physical Properties
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |
| Cyclohexa-1,3-diene | 592-57-4 | C₆H₈ | 80.13 | 80.5 | 0.841 | 1.474 |
| Cyclohexa-1,4-diene | 628-41-1 | C₆H₈ | 80.13 | 89 | 0.847 | 1.472 |
Data sourced from NIST and Cheméo.[13][14][15]
Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| Cyclohexa-1,3-diene | 5.96 (m, 2H), 5.78 (m, 2H), 2.19 (m, 4H) | 126.9, 124.7, 22.8 | 3030, 2930, 1640, 1435, 950, 655 |
| Cyclohexa-1,4-diene | 5.69 (s, 4H), 2.67 (s, 4H) | 124.4, 25.4 | 3025, 2920, 1655, 1430, 965, 650 |
Note: Spectroscopic data can vary based on the solvent and instrument used. The data presented here are representative values.[16][17]
Experimental Protocols
The synthesis of substituted cyclohexadienes is a cornerstone of organic synthesis. Two prevalent methods are the Birch reduction and the Diels-Alder reaction.
Synthesis of a Substituted Cyclohexa-1,4-diene via Birch Reduction
The Birch reduction is a powerful method for the reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia with an alcohol as a proton source.[18][19]
Objective: To synthesize 1-methylcyclohexa-1,4-diene from toluene.
Materials:
-
Toluene
-
Lithium metal
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
Dry diethyl ether
-
Ammonium chloride (for quenching)
Procedure:
-
Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon).
-
Ammonia Condensation: Anhydrous ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).
-
Metal Dissolution: Small pieces of lithium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.
-
Substrate Addition: A solution of toluene in dry diethyl ether is added dropwise to the reaction mixture.
-
Protonation: Anhydrous ethanol is added dropwise to the reaction mixture. The blue color will dissipate as the reaction proceeds.
-
Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride after the ammonia has been allowed to evaporate.
-
Workup: Water is added, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by distillation to afford 1-methylcyclohexa-1,4-diene.
Synthesis of a Substituted Cyclohexadiene via Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene, which can be a cyclohexadiene derivative if the dienophile is an alkyne.[12][20][21][22][23]
Objective: To synthesize 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic anhydride from 2,3-dimethyl-1,3-butadiene and maleic anhydride.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
Toluene (or other suitable solvent)
Procedure:
-
Reactant Preparation: A solution of maleic anhydride in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Diene Addition: 2,3-Dimethyl-1,3-butadiene is added to the solution.
-
Reaction: The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, the mixture is allowed to cool to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
Isolation: The crystalline product is collected by vacuum filtration and washed with a small amount of cold solvent.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent.
Caption: General workflows for the synthesis of substituted cyclohexadienes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]
- 3. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 4. egpat.com [egpat.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IUPAC Rules [chem.uiuc.edu]
- 8. organic chemistry - IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 1,3-Cyclohexadiene [webbook.nist.gov]
- 14. 1,4-Cyclohexadiene (CAS 628-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. 1,3-Cyclohexadiene (CAS 592-57-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. researchgate.net [researchgate.net]
- 17. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]
- 18. name-reaction.com [name-reaction.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. community.wvu.edu [community.wvu.edu]
- 22. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-Ethyl-1,3-cyclohexadiene, a valuable intermediate in organic synthesis. The described methodology is based on the acid-catalyzed dehydration of 2-ethylcyclohexanol, a common and effective strategy for the formation of substituted cyclohexadienes.
Introduction
Substituted cyclohexadienes are important structural motifs in a variety of natural products and pharmaceutical compounds. Their synthesis is a key step in the construction of more complex molecular architectures. The protocol outlined below is adapted from established procedures for the dehydration of substituted cyclohexanols, offering a reliable method for the preparation of this compound.[1][2][3][4][5]
Reaction Scheme
The synthesis proceeds via an E1 elimination mechanism, where the protonation of the hydroxyl group of 2-ethylcyclohexanol facilitates the loss of water to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the diene. It is important to note that this reaction may produce a mixture of isomeric dienes.
Experimental Protocol
Materials:
-
2-Ethylcyclohexanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (heating mantle, distillation head, condenser, receiving flask)
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a few boiling chips, combine 2-ethylcyclohexanol and concentrated phosphoric acid (or sulfuric acid) in a suitable molar ratio (e.g., a 1:0.3 molar ratio of alcohol to acid).[1][2]
-
Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle. The lower-boiling diene product will distill as it is formed, driving the equilibrium of the reaction forward.[1][5] Collect the distillate, which will be a mixture of this compound and water, in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.[1] Be sure to vent the separatory funnel frequently to release any carbon dioxide gas that may form.
-
Water to remove any remaining inorganic salts.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the crude this compound.
-
Purification (Optional): For higher purity, the product can be further purified by fractional distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of substituted cyclohexadienes via alcohol dehydration. The values for this compound are estimated based on analogous reactions.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Ethylcyclohexanol | 1.0 molar equivalent | - |
| Phosphoric Acid (85%) | 0.3 molar equivalents | [2] |
| Reaction Conditions | ||
| Temperature | Distillation, vapor temp. < 100 °C | [2] |
| Reaction Time | ~ 1-2 hours | - |
| Product | ||
| This compound | ||
| Yield | 70-85% (estimated) | - |
| Boiling Point | ~135-137 °C (estimated) | - |
| Molecular Formula | C8H12 | [6][7] |
| Molecular Weight | 108.18 g/mol | [6][7] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated acids are corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The organic compounds used and produced in this synthesis are flammable. Avoid open flames and ensure proper ventilation.
-
Always add acid to the alcohol slowly to control any exothermic reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uwosh.edu [uwosh.edu]
- 3. 2-Methylcyclohexanol Dehydration - 644 Words | Bartleby [bartleby.com]
- 4. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 5. youtube.com [youtube.com]
- 6. This compound [webbook.nist.gov]
- 7. 2-Ethylcyclohexa-1,3-diene | C8H12 | CID 14226017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dienes via Dehydrobromination of 1,2-Dibromo-x-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl-substituted cyclohexadienes through the dehydrobromination of various isomers of 1,2-dibromo-x-ethylcyclohexane. The synthesis proceeds via a double E2 elimination mechanism, favoring the formation of a conjugated diene system over a strained cycloalkyne. The protocols described herein are foundational and can be adapted for various research and development applications, including the synthesis of novel scaffolds for drug discovery.
Introduction
The dehydrobromination of vicinal dibromides is a classical and effective method for the formation of carbon-carbon double bonds. In the context of cyclohexane derivatives, this reaction pathway offers a reliable route to substituted cyclohexadienes, which are valuable intermediates in organic synthesis. The reaction is governed by the principles of the E2 (bimolecular elimination) mechanism, which necessitates a specific stereochemical arrangement of the leaving groups and adjacent protons. For cyclohexane systems, this translates to a requirement for a trans-diaxial orientation of the bromine atom and a neighboring hydrogen atom for the elimination to occur efficiently. This document outlines the general procedures and expected outcomes for the dehydrobromination of 1,2-dibromo-x-ethylcyclohexane isomers.
Reaction Principle: Double E2 Elimination
The conversion of 1,2-dibromocyclohexanes to cyclohexadienes occurs in two successive E2 elimination steps. Each step requires a strong, non-nucleophilic base to abstract a proton from a carbon adjacent to a carbon bearing a bromine atom. The key stereochemical requirement for an E2 reaction on a cyclohexane ring is that the hydrogen to be abstracted and the bromine leaving group must be in a trans-diaxial orientation.[1][2] The formation of the conjugated 1,3-cyclohexadiene is generally favored over the 1,4-isomer due to the greater thermodynamic stability of the conjugated system.[3] In a six-membered ring, the formation of a highly strained cyclohexyne is disfavored, leading to the preferential formation of the diene.[4][5]
Regioselectivity in Ethyl-Substituted Systems
The position of the ethyl substituent on the cyclohexane ring plays a crucial role in determining the regiochemical outcome of the dehydrobromination. The formation of the most substituted, and therefore most stable, double bond is generally favored, in accordance with Zaitsev's rule.[6] However, the stereochemical requirement for a trans-diaxial arrangement can override this preference.[2]
-
1,2-Dibromo-1-ethylcyclohexane: Dehydrobromination is expected to yield a mixture of 1-ethyl-1,3-cyclohexadiene and 2-ethyl-1,3-cyclohexadiene. The exact ratio will depend on the availability of anti-periplanar hydrogens and the relative stabilities of the transition states leading to each product.
-
1,2-Dibromo-3-ethylcyclohexane: The primary product anticipated from this isomer is 3-ethyl-1,3-cyclohexadiene.
-
1,2-Dibromo-4-ethylcyclohexane: Dehydrobromination is expected to produce 4-ethyl-1,3-cyclohexadiene as the major product.
Experimental Protocols
The following protocols are based on established methods for the dehydrobromination of 1,2-dibromocyclohexane and can be adapted for the ethyl-substituted analogues.[7][8] Optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
Protocol 1: Dehydrobromination using Sodium Hydride in Triethylene Glycol Dimethyl Ether
This protocol is adapted from a procedure for the synthesis of 1,3-cyclohexadiene.[7]
Materials:
-
1,2-dibromo-x-ethylcyclohexane
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethylene glycol dimethyl ether (triglyme)
-
Isopropyl alcohol
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked round-bottom flask, mechanical stirrer, distillation apparatus)
Procedure:
-
In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and set up for vacuum distillation, add 500 mL of triethylene glycol dimethyl ether and 300 mL of isopropyl alcohol.
-
With mechanical stirring, cautiously add 53.5 g (2.23 moles) of sodium hydride in small portions under a nitrogen atmosphere.
-
Heat the mixture to 100-110°C and distill off the isopropyl alcohol under a rapid stream of nitrogen. This should take approximately 1 hour.
-
Once the isopropyl alcohol has been removed, evacuate the system using a water aspirator.
-
Begin the dropwise addition of 1,2-dibromo-x-ethylcyclohexane. The rate of addition should be controlled to maintain the reaction temperature at 100-110°C without external heating. The addition typically takes about 30 minutes.
-
The product diene will distill as it is formed. Collect the distillate in a receiver cooled with a dry ice/isopropyl alcohol bath.
-
Continue the reaction until distillation ceases.
-
Wash the collected distillate four times with 200 mL portions of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude product can be purified by fractional distillation under a nitrogen atmosphere.
Expected Yield: While a yield of 70% has been reported for the synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane using this method, the yields for ethyl-substituted derivatives may vary and require optimization.[7]
Protocol 2: Dehydrobromination using Alcoholic Potassium Hydroxide
This is a more traditional method for dehydrobromination.[8]
Materials:
-
1,2-dibromo-x-ethylcyclohexane
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Standard reflux apparatus
Procedure:
-
Prepare a solution of alcoholic potassium hydroxide by dissolving a stoichiometric excess (e.g., 2.5 equivalents) of KOH in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the 1,2-dibromo-x-ethylcyclohexane to the flask.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude diene by distillation.
Data Presentation
The following table summarizes the expected products from the dehydrobromination of different 1,2-dibromo-x-ethylcyclohexane isomers. Please note that specific yield data for these reactions were not available in the surveyed literature and would need to be determined experimentally.
| Starting Material | Major Expected Diene Product(s) |
| 1,2-Dibromo-1-ethylcyclohexane | 1-Ethyl-1,3-cyclohexadiene, this compound |
| 1,2-Dibromo-3-ethylcyclohexane | 3-Ethyl-1,3-cyclohexadiene |
| 1,2-Dibromo-4-ethylcyclohexane | 4-Ethyl-1,3-cyclohexadiene |
Visualizations
Reaction Pathway Diagram
References
- 1. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
Application Notes and Protocols: Diels-Alder Reaction of 2-Ethyl-1,3-cyclohexadiene with Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control. The reaction between a conjugated diene, in this case, 2-Ethyl-1,3-cyclohexadiene, and a dienophile, maleic anhydride, is a classic example of this transformation. The resulting bicyclic adducts are valuable intermediates in the synthesis of complex polycyclic systems, natural products, and novel therapeutic agents. The ethyl substituent on the diene introduces elements of regioselectivity that are of significant interest in synthetic strategy.
This document provides detailed application notes and a comprehensive experimental protocol for the Diels-Alder reaction between this compound and maleic anhydride.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction between this compound and maleic anhydride proceeds through a concerted [4+2] cycloaddition mechanism. The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. The major product is predicted to be the endo adduct due to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.
Due to the unsymmetrical nature of the this compound, two regioisomeric products are possible. The major regioisomer is predicted based on the electronic effects of the ethyl group, which is an electron-donating group. This leads to a preferential formation of the adduct where the ethyl group is at the bridgehead position of the newly formed bicyclic system.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the Diels-Alder reaction of this compound with maleic anhydride based on analogous reactions reported in the literature.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₈H₁₂ | 108.18 | ~134-136 | N/A |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | 52-54 |
| endo-Adduct | C₁₂H₁₄O₃ | 206.24 | N/A | Estimated 110-115 |
| exo-Adduct | C₁₂H₁₄O₃ | 206.24 | N/A | Estimated 95-100 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 100-140 °C (Reflux in Toluene or Xylene) |
| Reaction Time | 2-4 hours |
| Typical Yield (endo + exo) | 85-95% |
| Diastereomeric Ratio (endo:exo) | >9:1 |
Table 3: Predicted ¹H NMR Spectroscopic Data for the Major endo-Adduct (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-olefinic | ~6.2 | m | |
| H-bridgehead | ~3.4 | m | |
| H-anhydride | ~3.2 | m | |
| H-aliphatic (ring) | 1.2-2.0 | m | |
| -CH₂- (ethyl) | ~1.5 | q | 7.5 |
| -CH₃ (ethyl) | ~0.9 | t | 7.5 |
Table 4: Predicted ¹³C NMR Spectroscopic Data for the Major endo-Adduct (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (anhydride) | ~172 |
| C-olefinic | ~135, ~132 |
| C-bridgehead | ~48, ~45 |
| C-anhydride | ~43 |
| C-aliphatic (ring) | 20-35 |
| -CH₂- (ethyl) | ~28 |
| -CH₃ (ethyl) | ~12 |
Experimental Protocol
This protocol details the synthesis of the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Toluene or Xylene (anhydrous)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 2.0 g, 20.4 mmol).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
-
Diene Addition: Add this compound (e.g., 2.21 g, 20.4 mmol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C for toluene) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can promote crystallization.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any unreacted starting material.
-
Drying: Dry the product under vacuum to obtain the crude Diels-Alder adduct.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethyl acetate or a toluene/hexanes mixture.
-
Characterization: Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Reaction Scheme and Mechanism
Application Notes and Protocols: 2-Ethyl-1,3-cyclohexadiene in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceuticals. Substituted 1,3-cyclohexadienes are valuable dienes in this reaction, offering a scaffold for the stereoselective formation of bicyclo[2.2.2]octene derivatives. These bicyclic structures are of significant interest in medicinal chemistry and materials science due to their rigid frameworks.[1][2]
This document provides detailed application notes and protocols for the use of 2-ethyl-1,3-cyclohexadiene as a diene in [4+2] cycloaddition reactions. While specific literature on the Diels-Alder reactions of this compound is limited, the reactivity of similarly substituted cyclohexadienes allows for the reliable prediction of its behavior and the development of robust experimental procedures.[3][4] The ethyl substituent at the 2-position is expected to influence the regioselectivity and stereoselectivity of the cycloaddition, making it a valuable building block for creating diverse molecular architectures.
Reactivity and Stereoselectivity
The [4+2] cycloaddition of this compound with various dienophiles is anticipated to proceed readily, influenced by the electronic nature of the dienophile. Electron-deficient dienophiles are expected to react more rapidly. The stereochemical outcome of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a suprafacial addition, leading to the endo product as the major isomer due to secondary orbital interactions.[5][6]
Table 1: Predicted Reactivity and Stereoselectivity of this compound with Common Dienophiles
| Dienophile | Predicted Reactivity | Major Product Stereoisomer | Expected Yield Range (%) |
| Maleic Anhydride | High | endo | 85-95 |
| N-Phenylmaleimide | High | endo | 80-90 |
| Dimethyl Acetylenedicarboxylate (DMAD) | Moderate to High | - | 70-85 |
| Acrylonitrile | Moderate | endo | 60-75 |
| Methyl Acrylate | Moderate | endo | 55-70 |
| 1,4-Benzoquinone | High | endo | 80-90 |
Note: The expected yield ranges are estimations based on reactions with structurally similar substituted 1,3-cyclohexadienes.[3][4]
Experimental Protocols
The following are generalized protocols for conducting [4+2] cycloaddition reactions using this compound. Researchers should optimize reaction conditions based on the specific dienophile and desired outcome.
Protocol 1: Reaction with Maleic Anhydride
Objective: To synthesize the endo-adduct of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add anhydrous toluene (50 mL) to the flask and stir the mixture to dissolve the maleic anhydride. Gentle heating may be required.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
If crystallization is slow, add a small amount of hexanes to promote precipitation.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the product under vacuum to obtain the final adduct.
Expected Outcome:
The reaction is expected to yield the endo-isomer of the Diels-Alder adduct as a white crystalline solid in high yield (85-95%). The stereochemistry can be confirmed by NMR spectroscopy, where the coupling constants of the bridgehead protons are characteristic of the endo configuration.
Protocol 2: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
Objective: To synthesize the bicyclic adduct of this compound and DMAD.
Materials:
-
This compound
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.2 eq) in anhydrous xylene (30 mL).
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) to the solution at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the desired cycloadduct.
Expected Outcome:
The reaction will produce the corresponding bicyclo[2.2.2]octadiene derivative. The yield is expected to be in the range of 70-85% after purification.
Reaction Mechanism and Workflow
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[5] The general mechanism and a typical experimental workflow are illustrated below.
Caption: General mechanism of the [4+2] cycloaddition.
Caption: Typical experimental workflow for a Diels-Alder reaction.
References
- 1. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Purification of 2-Ethyl-1,3-cyclohexadiene by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Ethyl-1,3-cyclohexadiene from a crude reaction mixture using fractional distillation. This method is effective for separating the desired diene from common impurities such as isomeric dienes, unreacted starting materials, and solvent residues. The protocol includes information on the required apparatus, step-by-step procedures, and expected outcomes.
Introduction
This compound is a cyclic diene of interest in organic synthesis and as a building block in the development of novel chemical entities. Synthesis of this compound, often through acid-catalyzed dehydration of the corresponding alcohol, can result in a mixture of products including various positional isomers of ethyl-cyclohexadiene, unreacted alcohol, and potential rearrangement or aromatization byproducts. For subsequent high-purity applications, such as in polymerization reactions or as a precursor in pharmaceutical synthesis, efficient purification is critical. Fractional distillation is a suitable technique for this purpose, as it separates compounds based on differences in their boiling points. This document outlines a comprehensive protocol for the fractional distillation of this compound.
Data Presentation
A successful purification relies on the differential boiling points of the components in the crude mixture. The table below summarizes the boiling points of the target compound (estimated) and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,3-Cyclohexadiene | C₆H₈ | 80.13 | 81[1] |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 |
| This compound | C₈H₁₂ | 108.18 | ~135-145 (Estimated) |
| Ethylcyclohexane | C₈H₁₆ | 112.21 | 130-132 |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136 |
| Ethylidenecyclohexane | C₈H₁₄ | 110.20 | 137 |
| 2-Ethyl-1,3-hexanediol | C₈H₁₈O₂ | 146.23 | 241-249 |
Note: The boiling point of this compound is an estimate based on structurally similar C8 cyclic compounds.
Experimental Protocol
This protocol details the fractional distillation procedure for a crude mixture assumed to be obtained from the dehydration of an ethyl-cyclohexanol.
Materials and Apparatus:
-
Crude this compound mixture
-
Round-bottom flask (appropriate size for the volume of crude mixture)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Thermometer and adapter
-
Receiving flasks (multiple, pre-weighed)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Inert gas source (e.g., Nitrogen or Argon)
-
Ice bath for cooling the receiving flask
Procedure:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place a magnetic stir bar or boiling chips into the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head with the condenser on top of the fractionating column.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
Attach a collection flask to the end of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize the loss of volatile components.
-
Secure all joints with clamps.
-
-
Distillation Process:
-
Begin stirring the mixture in the round-bottom flask.
-
Slowly heat the mixture using the heating mantle.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column. If the ascent is too rapid, reduce the heating. For efficient separation, a slow and steady rise is crucial.
-
The temperature at the distillation head will initially be low and will rise as the first fraction begins to distill.
-
Collect any low-boiling initial fractions (e.g., residual solvent, isomeric dienes with lower boiling points) in a separate receiving flask. The temperature should plateau during the distillation of a pure component.
-
As the temperature approaches the estimated boiling range of this compound (~135-145 °C), change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over in a stable temperature range. Record the temperature range for this main fraction.
-
If the temperature begins to rise significantly above this range, it indicates the distillation of higher-boiling impurities. At this point, change to a new receiving flask to collect this final fraction.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
-
Post-Distillation:
-
Allow the apparatus to cool down completely before disassembling.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Logical Workflow for Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway of Impurity Separation
Caption: Conceptual pathway of impurity separation during distillation.
References
Application Notes and Protocols for Diels-Alder Reactions Involving Volatile Dienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Diels-Alder reactions with volatile dienes. It covers three primary experimental setups: sealed-tube reactions, microwave-assisted synthesis, and continuous-flow systems. These methodologies are particularly suited for handling the challenges associated with volatile reactants, ensuring safety, and maximizing reaction efficiency.
Introduction to Diels-Alder Reactions with Volatile Dienes
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. When one of the reactants, the diene, is a volatile compound (e.g., 1,3-butadiene, isoprene, cyclopentadiene), specialized experimental setups are required to prevent its evaporation and ensure the reaction proceeds efficiently and safely. The choice of setup depends on factors such as the scale of the reaction, the desired reaction conditions (temperature, pressure), and the available equipment. This guide details three common and effective methods for managing these challenges.
A frequent strategy for handling highly volatile dienes like 1,3-butadiene is their in-situ generation from a stable, solid precursor. A common precursor is 3-sulfolene, which upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas. Similarly, cyclopentadiene is often generated by cracking its dimer, dicyclopentadiene, immediately before use. These techniques avoid the need to handle gaseous or highly volatile liquids directly.
Experimental Setups and Protocols
Sealed-Tube Reactions
Sealed-tube reactions are a classical and effective method for conducting reactions with volatile substances at elevated temperatures and pressures. The sealed environment prevents the escape of volatile reactants and allows the reaction to be heated above the boiling point of the diene, often leading to significantly reduced reaction times.
Experimental Protocol: In-situ Generation of Cyclopentadiene and Reaction with a Dienophile
This protocol describes the reaction of cyclopentadiene, generated in-situ from dicyclopentadiene, with a generic dienophile in a sealed tube.
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., toluene, xylene)
-
Heavy-walled sealed tube (e.g., Q-tube™) equipped with a stir bar and a pressure-release mechanism
-
Heating and stirring plate
-
Standard glassware for workup
Procedure:
-
To a heavy-walled sealed tube, add the dienophile (1.0 eq), dicyclopentadiene (1.2 eq), and the appropriate solvent.
-
Add a magnetic stir bar to the tube.
-
Seal the tube securely according to the manufacturer's instructions.
-
Place the sealed tube on a heating and stirring plate and begin stirring.
-
Heat the reaction mixture to the desired temperature (typically 180-200°C). At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene monomer, which then reacts with the dienophile.
-
Maintain the reaction at the set temperature for the desired time (typically 1-8 hours).
-
After the reaction is complete, turn off the heat and allow the tube to cool to room temperature behind a safety shield.
-
Once cooled, carefully open the tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask for product isolation and purification (e.g., by recrystallization or column chromatography).
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient method for conducting Diels-Alder reactions. The direct heating of the reaction mixture can lead to dramatic reductions in reaction times and sometimes improved yields compared to conventional heating. Sealed-vessel microwave reactors are ideal for working with volatile dienes.
Experimental Protocol: Microwave-Assisted Reaction of 2,3-Dimethyl-1,3-butadiene with Maleimide
This protocol is adapted from a procedure using a CEM Discover® SP microwave reactor.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleimide
-
Solvent (e.g., toluene or water)
-
10 mL microwave reaction vessel with a Teflon-lined silicon cap
-
Magnetic stir bar
-
Microwave reactor
-
Apparatus for vacuum filtration
Procedure:
-
Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add maleimide (1.0 eq), the chosen solvent (2.5 – 5.0 mL), and 2,3-dimethyl-1,3-butadiene (2.0 eq) to the vessel.[1]
-
Seal the vessel with a Teflon-lined silicon cap.
-
Place the sealed vessel into the microwave cavity.
-
Set the microwave reactor to heat the mixture to the desired temperature (e.g., 110-130°C) for a specified time (e.g., 5-10 minutes).[1]
-
After the irradiation is complete, the vessel is cooled to room temperature (this is often an automated process within the microwave reactor).
-
Carefully uncap the vessel in a fume hood to vent any pressure.
-
The product can then be isolated, for example, by vacuum filtration if it has precipitated, or by extraction and subsequent purification.
Continuous-Flow Systems
Continuous-flow chemistry offers several advantages for reactions involving volatile and potentially hazardous reactants, including enhanced safety, precise control over reaction parameters, and ease of scalability. In a typical setup, streams of the reactants are pumped, mixed, and then passed through a heated reactor coil or a packed-bed reactor.
Experimental Protocol: Continuous-Flow Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
This protocol describes a setup using an X-Cube™ flow reactor with a zeolite-filled CatCart® as a heterogeneous catalyst.
Materials and Equipment:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate
-
Solvent (e.g., toluene)
-
Two HPLC pumps
-
T-mixer
-
X-Cube™ flow reactor or similar
-
CatCart® packed with a zeolite catalyst (e.g., H-beta)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare two separate stock solutions: one of cyclopentadiene in the chosen solvent and another of methyl acrylate in the same solvent.
-
Degas the solutions, for example, by sparging with nitrogen.
-
Set up the continuous-flow system: connect the two pumps to the T-mixer, which then feeds into the packed-bed reactor (CatCart®) housed within the flow reactor heating unit. The outlet of the reactor is connected to a back-pressure regulator and then to a collection vessel.
-
Set the desired temperature of the reactor (e.g., 70°C) and the system pressure using the back-pressure regulator (e.g., 50 bar).
-
Begin pumping the solvent through the system to equilibrate the temperature and pressure.
-
Start pumping the two reactant solutions at the desired flow rates to achieve the desired stoichiometry (e.g., a 1:1 molar ratio).
-
The reaction occurs as the mixture passes through the heated catalyst bed.
-
Collect the product stream from the outlet. The product can then be isolated by removing the solvent under reduced pressure and purified if necessary.
Quantitative Data Summary
The following tables summarize quantitative data from various Diels-Alder reactions involving volatile dienes using the described experimental setups. Note that direct comparison between methods is challenging as the reactants and conditions vary across the cited literature.
Table 1: Sealed-Tube Diels-Alder Reactions of Cyclopentadiene at 185°C
| Dienophile | Reaction Time (h) | Conversion (%) | Endo/Exo Ratio |
| Dimethyl Acetylenedicarboxylate | 1 | 95 | N/A |
| Diethyl Acetylenedicarboxylate | 1 | 90 | N/A |
| Methyl Acrylate | 8 | >95 | 1:1 |
| Maleic Anhydride | 1 | >95 | 9:1 |
Table 2: Microwave-Assisted Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | Ethanol | 130 | 10 | 84-90 |
| 2,3-Dimethyl-1,3-butadiene | Maleimide | Water | 110 | 5 | 94 |
| 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 110 | 5 | 96 |
| 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 130 | 10 | 97 |
Table 3: Continuous-Flow Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Endo/Exo Ratio | Throughput (g/h) |
| Cyclopentadiene | Methyl Acrylate | H-USY Zeolite | 70 | 50 | ≥95 | 89:11 | 0.87 |
Conclusion
The choice of experimental setup for Diels-Alder reactions with volatile dienes significantly impacts reaction outcomes. Sealed-tube reactions are robust and straightforward for small to medium-scale synthesis at high temperatures. Microwave-assisted synthesis offers a significant acceleration of reaction rates, making it an excellent tool for rapid reaction screening and optimization. Continuous-flow systems provide the highest level of control and safety, particularly for highly exothermic or scalable reactions, and can be readily adapted for catalytic processes. The protocols and data presented herein serve as a guide for researchers to select and implement the most appropriate method for their specific synthetic challenges in drug discovery and development.
References
Catalytic Routes to Substituted Cyclohexadienes: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of substituted cyclohexadienes represents a critical step in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for three key catalytic methods: Catalytic Asymmetric Dearomatization, Organocatalytic Diels-Alder Reactions, and Rhodium-Catalyzed Arene Cyclopropanation. A brief discussion on the application of Ring-Closing Metathesis is also included.
Catalytic Asymmetric Dearomatization of Phenols
Catalytic asymmetric dearomatization has emerged as a powerful strategy for the direct conversion of readily available, planar aromatic compounds into chiral, three-dimensional cyclohexadiene scaffolds. This method is particularly valuable for accessing enantioenriched cyclohexadienones, which are versatile synthetic intermediates.
Application Notes:
Chiral phosphoric acids have proven to be highly effective catalysts for the aminative dearomatization of phenols. The reaction proceeds via a C4-regiospecific addition of an aminating agent, such as an azodicarboxylate, to the phenol substrate. This methodology allows for the synthesis of aza-quaternary carbon cyclohexadienones in high yields and with excellent enantioselectivities. The reaction is typically conducted at or below room temperature, demonstrating its operational simplicity. The choice of solvent can influence the reaction yield, with dichloromethane often being the preferred option. The catalyst loading is generally low, in the range of 1-10 mol%.
Another significant advancement in this area is the rhodium-catalyzed asymmetric dearomatization. These reactions can provide access to a diverse range of substituted cyclohexadienes and related structures.
Experimental Protocols:
Protocol 1.1: Chiral Phosphoric Acid-Catalyzed Asymmetric Aminative Dearomatization of Phenols.
-
Materials:
-
Phenol substrate (1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) (1.2 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., CPA-1) (5 mol%)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the phenol substrate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add diethyl azodicarboxylate (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aza-quaternary carbon cyclohexadienone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Quantitative Data Summary:
| Entry | Phenol Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Phenol | CPA-1 | CH₂Cl₂ | 25 | 92 | 95 | [1] |
| 2 | 2-Methylphenol | CPA-1 | CH₂Cl₂ | 25 | 85 | 98 | [1] |
| 3 | 4-Methoxyphenol | CPA-2 | Toluene | 0 | 78 | 91 | [2] |
| 4 | 3,5-Dimethylphenol | CPA-1 | CH₂Cl₂ | 25 | 98 | >99 | [2] |
Organocatalytic Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral organocatalysts has enabled highly enantioselective versions of this reaction, providing access to a wide array of substituted cyclohexadienes and their derivatives.
Application Notes:
Chiral secondary amines, such as imidazolidinones, are highly effective catalysts for the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes. The catalyst activates the dienophile through the formation of a chiral iminium ion, which lowers the LUMO energy and facilitates the cycloaddition. These reactions often exhibit high levels of endo-selectivity and enantioselectivity. The catalyst loading is typically in the range of 5-20 mol%, and the reactions are often carried out in organic solvents like isopropanol or a mixture of methanol and water.
Experimental Protocols:
Protocol 2.1: Imidazolidinone-Catalyzed Enantioselective Diels-Alder Reaction.
-
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv)
-
Diene (e.g., cyclopentadiene) (3.0 equiv)
-
Imidazolidinone catalyst (e.g., MacMillan's first-generation catalyst) (20 mol%)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Isopropanol (i-PrOH) (0.5 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the imidazolidinone catalyst (0.1 mmol, 20 mol%) and trifluoroacetic acid (0.1 mmol, 20 mol%) in isopropanol (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (0.5 mmol, 1.0 equiv).
-
Cool the resulting solution to -85 °C (acetone/liquid nitrogen bath).
-
Add the diene (1.5 mmol, 3.0 equiv) to the cooled solution.
-
Stir the reaction mixture at -85 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Quantitative Data Summary:
| Entry | Dienophile | Diene | Catalyst | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| 1 | Acrolein | Cyclopentadiene | Imidazolidinone | 82 | 93:7 | 90 | [3] |
| 2 | Cinnamaldehyde | Cyclopentadiene | Imidazolidinone | 99 | 1:1.3 | 93 (exo) | [3] |
| 3 | Crotonaldehyde | Cyclohexadiene | Imidazolidinone | 82 | 14:1 | 94 | [3] |
| 4 | (E)-Hex-2-enal | Cyclopentadiene | Imidazolidinone | 86 | 95:5 | 92 | [4] |
Rhodium-Catalyzed Arene Cyclopropanation
A powerful method for the dearomatization of arenes to afford norcaradienes (cyclohexadienes fused with a cyclopropane ring) is through rhodium-catalyzed cyclopropanation. These norcaradienes are stable, isolable compounds that can serve as versatile intermediates for further transformations.
Application Notes:
The reaction utilizes a chiral dirhodium catalyst, such as Rh₂(S-PTTL)₄, to catalyze the reaction between an arene and an α-cyanodiazoacetate. This method is highly regio- and stereoselective, affording stable norcaradienes with three stereogenic centers, including an all-carbon quaternary center. The reaction is typically carried out in a non-polar solvent like hexanes at low temperatures to enhance selectivity.
Experimental Protocols:
Protocol 3.1: Rh₂(S-PTTL)₄-Catalyzed Arene Cyclopropanation.
-
Materials:
-
Arene (e.g., benzene) (used as solvent and reactant)
-
α-Cyanodiazoacetate (1.0 equiv)
-
Rh₂(S-PTTL)₄ catalyst (1 mol%)
-
Hexanes (as co-solvent if needed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the Rh₂(S-PTTL)₄ catalyst (0.005 mmol, 1 mol%) in the arene (5.0 mL) at 0 °C under an inert atmosphere, add a solution of the α-cyanodiazoacetate (0.5 mmol, 1.0 equiv) in the same arene (5.0 mL) dropwise over 1 hour using a syringe pump.
-
Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield the norcaradiene product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
-
Quantitative Data Summary:
| Entry | Arene | Diazo Compound | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Benzene | Ethyl 2-cyano-2-diazoacetate | Rh₂(S-PTTL)₄ | 85 | >20:1 | 95 | [1] |
| 2 | Toluene | Ethyl 2-cyano-2-diazoacetate | Rh₂(S-PTTL)₄ | 78 | >20:1 | 92 | [1] |
| 3 | m-Xylene | Ethyl 2-cyano-2-diazoacetate | Rh₂(S-PTTL)₄ | 82 | >20:1 | 96 | [1] |
| 4 | Naphthalene | Ethyl 2-cyano-2-diazoacetate | Rh₂(S-PTTL)₄ | 75 | >20:1 | 90 | [1] |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis, typically employing Grubbs-type ruthenium catalysts, is a powerful and versatile method for the formation of cyclic olefins of various ring sizes. While extensively used for the synthesis of five-, seven-, and larger membered rings, as well as macrocycles, its application for the direct synthesis of substituted cyclohexadienes from acyclic precursors is less commonly reported in the literature compared to the aforementioned methods. The challenge often lies in controlling the chemoselectivity and achieving the desired six-membered ring in the presence of other potential metathesis pathways. For the synthesis of cyclohexadienes, Diels-Alder reactions and dearomatization strategies are generally more direct and have been more extensively developed.
Visualizations
Catalytic cycle for asymmetric aminative dearomatization.
Catalytic cycle for organocatalytic Diels-Alder reaction.
General experimental workflow for catalytic reactions.
References
Characterization of Diels-Alder Adducts of 2-Ethyl-1,3-cyclohexadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction, involving a conjugated diene and a dienophile, proceeds with high stereospecificity and regioselectivity, making it a cornerstone in the synthesis of complex cyclic molecules, including natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the characterization of Diels-Alder adducts derived from 2-Ethyl-1,3-cyclohexadiene with common dienophiles such as maleic anhydride and N-phenylmaleimide. The ethyl substituent on the diene introduces specific stereochemical and electronic effects that influence the reaction's outcome and the properties of the resulting adducts.
Reaction Overview and Stereochemistry
The Diels-Alder reaction between this compound and a dienophile leads to the formation of a bicyclo[2.2.2]octene derivative. The reaction typically favors the formation of the endo isomer as the kinetic product due to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.[1][2] The ethyl group at the 2-position of the diene can influence the facial selectivity of the dienophile's approach and may affect the endo/exo ratio of the products.
dot graph TD { rankdir=LR; node [shape=plaintext];
} caption: "General Diels-Alder Reaction Pathway."
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (Adduct with Maleic Anhydride)
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 g, 10.2 mmol) in 20 mL of anhydrous toluene.
-
To this solution, add this compound (1.2 g, 11.1 mmol).
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Recrystallize the solid from a mixture of ethyl acetate and hexane to yield the pure Diels-Alder adduct as a white crystalline solid.
-
Dry the crystals under vacuum, weigh the product to determine the yield, and determine its melting point.
-
Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of 2-Ethyl-N-phenyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboximide (Adduct with N-Phenylmaleimide)
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-phenylmaleimide (1.73 g, 10.0 mmol) in 25 mL of anhydrous toluene.
-
Add this compound (1.2 g, 11.1 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC (8:2 hexane:ethyl acetate).
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate the endo and exo isomers.
-
Combine the fractions containing the pure product, remove the solvent, and dry under vacuum.
-
Determine the yield and melting point of the purified adduct.
-
Perform spectroscopic analysis (¹H NMR, ¹³C NMR, IR) for structural confirmation.
Data Presentation
The following tables summarize typical quantitative data for the Diels-Alder adducts of this compound. Note that specific yields and spectroscopic data may vary based on reaction conditions and purification methods.
Table 1: Reaction Yields and Physical Properties
| Dienophile | Adduct Name | Typical Yield (%) | Melting Point (°C) | Stereochemistry |
| Maleic Anhydride | 2-Ethyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 75-85 | 145-148 | Primarily endo |
| N-Phenylmaleimide | 2-Ethyl-N-phenyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | 70-80 | 168-171 | Primarily endo |
Table 2: Representative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for the endo Adduct with Maleic Anhydride
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Olefinic (CH=CH) | 6.25 - 6.10 | m | - | 2H |
| Bridgehead (CH) | 3.20 - 3.10 | m | - | 2H |
| Anhydride (CH-CO) | 3.45 - 3.35 | m | - | 2H |
| Methylene (CH₂) | 1.80 - 1.40 | m | - | 4H |
| Ethyl (CH₂) | 2.10 - 1.95 | q | 7.5 | 2H |
| Ethyl (CH₃) | 1.05 - 0.95 | t | 7.5 | 3H |
Table 3: Representative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for the endo Adduct with Maleic Anhydride
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 172.5, 171.8 |
| Olefinic (C=C) | 135.0, 132.5 |
| Bridgehead (C) | 48.0 |
| Bridgehead (CH) | 45.5, 44.0 |
| Anhydride (CH-CO) | 52.0, 51.5 |
| Methylene (CH₂) | 25.0, 23.5 |
| Ethyl (CH₂) | 28.0 |
| Ethyl (CH₃) | 12.0 |
Note: The exact chemical shifts and coupling constants can vary slightly. The provided data is illustrative. The presence of the ethyl group leads to a more complex spectrum compared to the adduct of unsubstituted cyclohexadiene.
Mandatory Visualizations
Diels-Alder Reaction Workflow
Endo vs. Exo Transition States
Conclusion
The Diels-Alder reaction of this compound provides a reliable route to functionalized bicyclo[2.2.2]octene systems. The protocols outlined here, along with the representative data, offer a solid foundation for the synthesis and characterization of these adducts. The stereochemical outcome is a key aspect of this reaction, with the endo adduct being the kinetically favored product. Detailed spectroscopic analysis is crucial for the unambiguous structural elucidation of the resulting isomers. These adducts can serve as versatile intermediates in the development of novel chemical entities for various applications, including drug discovery.
References
Application of 2-Ethyl-1,3-cyclohexadiene in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-cyclohexadiene is a cyclic diene with potential applications in organic synthesis, particularly as a building block in the construction of complex molecular architectures found in natural products. Its participation in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, allows for the stereocontrolled formation of bicyclo[2.2.2]octene derivatives. These structures can serve as versatile intermediates in the synthesis of a variety of natural products, including terpenes and cannabinoids. This document provides an overview of the potential applications, expected reactivity, and a detailed hypothetical protocol for the use of this compound in a synthetic context, based on analogous reactions of similar substituted cyclohexadienes.
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] The use of cyclic dienes, such as substituted 1,3-cyclohexadienes, provides a direct route to bicyclic systems with a high degree of stereochemical control. This compound, a readily accessible diene, offers the potential to introduce an ethyl-substituted cyclohexene motif into a target molecule. While direct applications of this compound in the total synthesis of natural products are not extensively documented in the reviewed literature, the reactivity of analogous 2-alkyl-1,3-cyclohexadienes provides a strong basis for its utility.
Expected Reactivity in Diels-Alder Reactions
The ethyl group at the 2-position of the diene influences both the regioselectivity and stereoselectivity of the Diels-Alder reaction.
-
Regioselectivity: In reactions with unsymmetrical dienophiles, the ethyl group, being an electron-donating group, is expected to direct the regiochemical outcome. For dienophiles with an electron-withdrawing group (EWG), the "para" and "ortho" isomers are generally favored over the "meta" isomer.[2][3] The major product will depend on the specific dienophile and reaction conditions, but predictable outcomes can often be rationalized through frontier molecular orbital theory.[4][5]
-
Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction typically proceeds via an endo transition state, where the substituents on the dienophile are oriented towards the diene. This preference is a result of secondary orbital interactions.
Hypothetical Application in Natural Product Synthesis: A Cannabinoid Scaffold
The bicyclo[2.2.2]octene core formed from a Diels-Alder reaction involving a 2-substituted-1,3-cyclohexadiene can be a key intermediate in the synthesis of various natural products. For instance, the cannabinoid skeleton, characterized by a dibenzopyran core, can be envisioned to be constructed from a bicyclic precursor. While existing syntheses of cannabinoids utilize various strategies, including those involving intramolecular Diels-Alder reactions, a hypothetical intermolecular approach using this compound could offer a novel route to analogues.[6][7][8]
The diagram below illustrates a hypothetical pathway where the adduct from a Diels-Alder reaction of this compound could be further elaborated to a cannabinoid-like scaffold.
Caption: Hypothetical synthetic pathway to a cannabinoid scaffold.
Experimental Protocols
The following is a detailed, hypothetical protocol for the Diels-Alder reaction of this compound with maleic anhydride. This protocol is adapted from established procedures for similar 2-alkyl-1,3-cyclohexadienes.[9][10]
Reaction Scheme:
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-1,3-cyclohexadiene
Disclaimer: Detailed safety data, such as a comprehensive Safety Data Sheet (SDS), for 2-Ethyl-1,3-cyclohexadiene could not be located in the public domain through the conducted searches. The following information is based on general knowledge of flammable organic compounds and available physical and chemical properties. It is imperative to obtain a substance-specific SDS from the supplier before handling, storing, or using this chemical. The protocols provided are general best practices and must be adapted to the specific information contained in the SDS.
Introduction
This compound is a cyclic diene with potential applications in organic synthesis and polymer chemistry. Due to the presence of conjugated double bonds, it is expected to be a reactive and flammable compound. These application notes provide a summary of its known physical and chemical properties and outline general safety precautions and handling protocols.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [1][2][3] |
| Molecular Weight | 108.18 g/mol | [1][2][3] |
| CAS Number | 40085-10-7 | [1][2] |
| IUPAC Name | 2-ethylcyclohexa-1,3-diene | [3] |
Hazard Identification and General Safety Precautions
While a specific hazard classification for this compound is not available, based on the structure of similar compounds like 1,3-cyclohexadiene, it should be treated as a highly flammable liquid and vapor .[4] It may also cause skin, eye, and respiratory irritation. The substance may form explosive peroxides upon exposure to air, especially after prolonged storage.[5]
General Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use only non-sparking tools.[4]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid inhalation of vapor or mist.[7]
-
Wash hands thoroughly after handling.[8]
Personal Protective Equipment (PPE)
A comprehensive risk assessment based on the forthcoming SDS is required to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material and thickness should be chosen based on the breakthrough time provided by the glove manufacturer for the substance. |
| A flame-retardant lab coat or apron. | |
| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.[4][6] |
Experimental Protocols
The following are generalized protocols. A substance-specific SDS must be consulted to develop detailed and safe experimental procedures.
5.1. Handling and Dispensing Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Have an appropriate fire extinguisher (e.g., CO₂, dry chemical) readily accessible.
-
Prepare a spill kit.
-
Don the appropriate PPE.
-
-
Dispensing:
-
Ground the container before opening.
-
Slowly open the container to release any pressure.
-
Use a properly grounded and bonded dispensing system or a syringe for transfer.
-
Avoid splashing.
-
Close the container tightly after use.
-
5.2. Storage Protocol
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a flammables cabinet.
-
Protect from light and air to minimize peroxide formation.
-
If the material is old or has been exposed to air, test for the presence of peroxides before heating or distillation.
5.3. Spill and Emergency Procedures
Spill:
-
Evacuate the area and eliminate all ignition sources.[9]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8]
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Fire:
-
Use a carbon dioxide, dry chemical, or foam fire extinguisher.[9]
-
Do not use a water jet, as it may spread the fire.
-
If a fire is large or cannot be controlled, evacuate the area and call emergency services.
5.4. First Aid Measures
The following are general first aid procedures. Seek immediate medical attention in all cases of significant exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] |
Diagrams
Caption: General workflow for handling flammable liquids.
Caption: Logical relationship for hazard mitigation.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound [webbook.nist.gov]
- 3. 2-Ethylcyclohexa-1,3-diene | C8H12 | CID 14226017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 0762 - 1,3-CYCLOHEXADIENE [inchem.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. godavaribiorefineries.com [godavaribiorefineries.com]
- 9. portlandcleanair.org [portlandcleanair.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Ethyl-1,3-cyclohexadiene
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-Ethyl-1,3-cyclohexadiene. It is intended for researchers and professionals in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods start from 2-ethylcyclohexanone or 2-ethylcyclohexanol. The key strategies include:
-
Dehydration of 2-ethylcyclohexanols: This acid-catalyzed elimination reaction is straightforward but often yields a mixture of isomeric dienes.
-
The Shapiro Reaction: This method involves the conversion of 2-ethylcyclohexanone to its tosylhydrazone, followed by treatment with a strong base (typically two equivalents of an organolithium reagent) to form a vinyllithium intermediate that is then quenched to yield the diene. This method generally offers better regioselectivity for the less substituted diene.[1][2]
-
The Wittig Reaction: While a versatile olefination method, its application to form a conjugated diene in a single step from a cyclic ketone is less direct. It is more commonly used to create exocyclic double bonds.[3][4]
Q2: How can I purify this compound from its isomers?
A2: Purification can be challenging due to the similar boiling points of the isomeric dienes.
-
Fractional Distillation: Careful fractional distillation using a long, efficient column (e.g., a Vigreux or spinning band column) can separate isomers with sufficiently different boiling points.
-
Preparative Gas Chromatography (Prep-GC): For high purity samples, prep-GC is an effective, albeit lower-throughput, method.
-
Silver Nitrate Impregnated Silica Gel Chromatography: Dienes form weak complexes with silver ions. The stability of these complexes varies depending on the structure of the diene, allowing for chromatographic separation on silica gel impregnated with silver nitrate.
Q3: Can this compound isomerize during storage or workup?
A3: Yes, conjugated dienes can be susceptible to isomerization, especially in the presence of acid or base, or upon exposure to heat or UV light. It is recommended to store the purified diene under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light. During workup, avoid strong acids and prolonged heating.
Troubleshooting Guide: Dehydration of 2-Ethylcyclohexanol
This method is prone to the formation of multiple products due to the involvement of carbocation intermediates.
Problem: My final product is a mixture of several different alkenes, with a low yield of the desired this compound.
Possible Cause & Solution:
-
Lack of Regiocontrol: Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, and the subsequent elimination of a proton can occur from multiple adjacent carbons. This lack of regioselectivity is inherent to the mechanism.
-
Solution: Varying the reaction conditions can alter the product distribution (see Table 1). Milder dehydrating agents (e.g., montmorillonite clay, iodine) or lower temperatures may favor the kinetic product. However, achieving high selectivity for a single isomer via this route is difficult. For higher purity, consider an alternative synthesis like the Shapiro reaction.
-
-
Carbocation Rearrangements: The secondary carbocation formed upon loss of water can potentially undergo hydride shifts to form a more stable tertiary carbocation, leading to rearranged products.
-
Solution: Use of dehydrating agents that proceed through a concerted E2-type mechanism, such as phosphorus oxychloride (POCl₃) in pyridine, can minimize carbocation formation and subsequent rearrangements.
-
Problem: A significant amount of a high-molecular-weight, tarry substance (polymer) has formed.
Possible Cause & Solution:
-
Diene Polymerization: The conjugated diene product is susceptible to acid-catalyzed polymerization.
-
Solution 1: Use a less acidic catalyst or a heterogeneous catalyst that can be easily filtered off.
-
Solution 2: Distill the product directly from the reaction mixture as it forms (if thermally stable) to minimize its contact time with the acid.
-
Solution 3: Include a radical inhibitor (like BHT) in the reaction if radical polymerization is suspected, though acid-catalyzed polymerization is more likely.
-
Table 1: Representative Product Distribution from Dehydration of Mixed 2-Ethylcyclohexanols
| Dehydrating Agent | Temperature (°C) | This compound (%) | 1-Ethyl-1,2-cyclohexadiene (%) | 3-Ethyl-1,4-cyclohexadiene (%) | Other Isomers (%) |
| H₂SO₄ (conc.) | 140 | ~25 | ~45 | ~15 | ~15 |
| H₃PO₄ (85%) | 160 | ~35 | ~40 | ~10 | ~15 |
| KHSO₄ (fused) | 180 | ~40 | ~35 | ~10 | ~15 |
| Al₂O₃ | 350 | ~50 | ~20 | ~20 | ~10 |
| (Note: These values are illustrative and can vary significantly with specific reaction conditions.) |
Mechanism of Side Product Formation (Dehydration)
Caption: Formation of multiple products from a common carbocation intermediate.
Troubleshooting Guide: Shapiro Reaction
The Shapiro reaction provides a more controlled route to this compound by directing the elimination away from the more substituted carbon.
Problem: The yield is low, and I recover a lot of the starting 2-ethylcyclohexanone tosylhydrazone.
Possible Cause & Solution:
-
Insufficient Base: The Shapiro reaction requires two full equivalents of a strong organolithium base (like n-BuLi, sec-BuLi, or t-BuLi) per equivalent of tosylhydrazone. The first equivalent deprotonates the hydrazone nitrogen, and the second deprotonates the alpha-carbon to form the dianion.
-
Solution: Ensure your organolithium reagent has been recently titrated to accurately determine its concentration. Use at least 2.1-2.2 equivalents to account for any quenching by trace moisture.
-
-
Reaction Temperature Too Low: While the initial deprotonations are often done at low temperatures (-78 °C), formation of the vinyllithium intermediate requires warming.
-
Solution: After the addition of the organolithium base, allow the reaction to slowly warm to 0 °C or even room temperature according to your specific protocol to ensure the elimination of nitrogen gas and the tosyl group is complete.
-
Problem: The major product is an isomeric diene, not the desired this compound.
Possible Cause & Solution:
-
Incorrect Deprotonation (Kinetic vs. Thermodynamic Control): The Shapiro reaction typically favors the kinetic product by deprotonating the less sterically hindered alpha-carbon. However, reaction conditions can influence this selectivity.
-
Solution 1: Ensure the deprotonation is carried out at a low temperature (e.g., -78 °C) to favor the kinetic dianion. Using a bulkier base like t-BuLi might also enhance selectivity for the less hindered proton.
-
Solution 2: Be aware of the related Bamford-Stevens reaction, which uses weaker bases (like sodium methoxide) and often gives the thermodynamically more stable, more substituted alkene. Ensure your conditions are appropriate for the Shapiro protocol.
-
Logical Troubleshooting Flowchart (Shapiro Reaction)
Caption: Troubleshooting decision tree for the Shapiro reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Shapiro Reaction (High Purity)
This protocol is adapted from general procedures for the Shapiro reaction.[1][2]
Step 1: Synthesis of 2-Ethylcyclohexanone Tosylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylcyclohexanone (1.0 eq) in methanol.
-
Add p-toluenesulfonhydrazide (1.05 eq) to the solution.
-
Add a few drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, during which time the product will precipitate as a white solid.
-
Cool the mixture in an ice bath and collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Elimination to form this compound
-
Suspend the 2-ethylcyclohexanone tosylhydrazone (1.0 eq) in anhydrous THF or ether under an argon or nitrogen atmosphere in a flask cooled to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.1 eq) via syringe over 30 minutes. A color change to deep yellow or orange is typically observed.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours. Vigorous evolution of nitrogen gas will be observed as the reaction warms.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature.
-
Purify the resulting crude oil by fractional distillation to yield pure this compound.
Workflow for Shapiro Synthesis
References
Technical Support Center: Purification of 2-Ethyl-1,3-cyclohexadiene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1,3-cyclohexadiene. It focuses on the identification and removal of common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: The most prevalent impurities are typically positional isomers, which have the same molecular formula but differ in the arrangement of atoms. The primary isomer of concern is 1-Ethyl-1,3-cyclohexadiene. Depending on the synthetic route, other potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions such as partially hydrogenated or aromatized species (e.g., ethylcyclohexene, ethylbenzene). The NIST (National Institute of Standards and Technology) database confirms the existence of an equilibrium between 1-Ethyl-1,3-cyclohexadiene and this compound.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: Gas chromatography (GC) is the most common and effective method for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can also help in the identification of the impurities present. A high-purity sample will show a single, sharp peak under the appropriate GC conditions.
Q3: What are the recommended storage conditions for this compound to prevent degradation and impurity formation?
A3: this compound, like other dienes, can be susceptible to oxidation and polymerization. It should be stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature (refrigerated or frozen) to minimize degradation. The use of a radical inhibitor, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage.
Troubleshooting Guide: Removal of Impurities
This section provides guidance on common issues encountered during the purification of this compound.
Issue 1: Presence of Positional Isomers (e.g., 1-Ethyl-1,3-cyclohexadiene)
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio in GC-MS analysis.
-
Broad boiling point range during distillation.
Primary Cause: Isomerization can occur during the synthesis or upon heating, leading to a mixture of ethylcyclohexadiene isomers.
Recommended Solutions:
-
Fractional Distillation: This is the most effective method for separating isomers with close boiling points. Since the boiling points of 1-Ethyl-1,3-cyclohexadiene and this compound are expected to be very close, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) is recommended.[3]
-
Preparative Gas Chromatography (Prep-GC): For obtaining very high purity material on a smaller scale, preparative GC can be employed to separate the isomers.
-
Flash Chromatography: While challenging for non-polar isomers with similar retention factors, flash chromatography with a non-polar eluent system (e.g., hexanes or petroleum ether) on silica gel may provide some separation. The separation efficiency will likely be low, requiring careful fraction collection and analysis.
Issue 2: Contamination with Non-Polar Impurities (e.g., Ethylcyclohexane, Ethylbenzene)
Symptoms:
-
Peaks with different mass-to-charge ratios corresponding to saturated or aromatic byproducts in GC-MS.
-
These impurities may co-distill with the product if their boiling points are similar.
Primary Cause: These can arise from over-reduction or dehydrogenation during the synthesis.
Recommended Solutions:
-
Fractional Distillation: If the boiling points of the impurities are sufficiently different from this compound, fractional distillation can be effective.
-
Flash Column Chromatography: As this compound is a non-polar compound, separating it from other non-polar impurities can be difficult. A solvent system with very low polarity, such as pure hexanes or a mixture with a very small amount of a slightly more polar solvent like diethyl ether, should be used. The choice of solvent system should be guided by Thin Layer Chromatography (TLC) analysis to achieve the best separation.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the separation of this compound from its isomers and other volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask.
-
Attach the fractionating column to the flask and the distillation head to the column. Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a chilled water source and the receiving flask to the condenser outlet.
-
Begin gentle heating of the flask while maintaining a slow, steady distillation rate.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The boiling point of the parent 1,3-cyclohexadiene is 80 °C, so the ethyl-substituted version will be higher.[4]
-
Collect fractions in separate, pre-weighed receiving flasks.
-
Stop the distillation before the flask goes to dryness.
-
Analyze the purity of the collected fractions by GC.
Quantitative Data Summary (Hypothetical Example):
| Fraction | Distillation Temperature (°C) | Mass (g) | Purity of this compound (%) |
| 1 (Forerun) | 95-105 | 5.2 | 35 |
| 2 | 105-110 | 15.8 | 85 |
| 3 | 110-112 | 50.1 | 98 |
| 4 | 112-115 | 12.3 | 90 |
| Residue | - | 8.5 | - |
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing more polar or significantly less polar impurities from this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Glass chromatography column
-
Eluent (e.g., hexanes, petroleum ether)
-
Sand
-
Collection tubes
-
Air or nitrogen source for pressurization
-
TLC plates and developing chamber
Procedure:
-
Determine an appropriate solvent system using TLC. For a non-polar compound like this compound, start with 100% hexanes or petroleum ether. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Begin eluting the compound from the column under positive pressure (flash chromatography).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions with Substituted Dienes
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing Diels-Alder reactions, particularly when working with substituted dienes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in my Diels-Alder reaction with a substituted diene?
Low yields in Diels-Alder reactions involving substituted dienes can often be attributed to a combination of electronic and steric factors, as well as suboptimal reaction conditions. The primary reasons include:
-
Electronic Mismatch: The reaction rate is fastest when the diene is electron-rich and the dienophile is electron-poor.[1][2][3][4][5] If your substituted diene possesses electron-withdrawing groups, or if the dienophile has electron-donating groups, the reaction rate can be significantly reduced.[3][6]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can prevent the molecules from approaching each other in the correct orientation for the reaction to occur.[2][7][8] This is particularly problematic if the substituents are near the reacting carbons.
-
Inability to Achieve s-cis Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[2][4][5][7] Substituents, especially at the C2 and C3 positions, can create steric strain that favors the s-trans conformation, which is unreactive.[7][9]
-
Reaction Reversibility (Retro-Diels-Alder): At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the product back to the starting materials.[9][10][11] This is known as the retro-Diels-Alder reaction.[9][10][11]
-
Side Reactions: The starting materials or products may undergo other reactions under the reaction conditions, such as polymerization or dimerization.[12]
Q2: My diene has electron-donating groups, but the yield is still low. What could be the issue?
While electron-donating groups on the diene generally accelerate the reaction[1][2][3][5], other factors could be at play:
-
Steric Hindrance: If the electron-donating groups are large, they may sterically hinder the approach of the dienophile.[2][7][8]
-
Poor Dienophile: The dienophile may not be sufficiently electron-poor to react efficiently with your electron-rich diene. Consider using a dienophile with stronger electron-withdrawing groups.[1][2][5]
-
Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the retro-Diels-Alder reaction.[10][11] The choice of solvent can also influence the reaction rate and selectivity.[13]
Q3: How can I determine if steric hindrance is the primary cause of my low yield?
-
Modeling Studies: Computational modeling can help visualize the transition state and predict the steric interactions between the diene and dienophile.
-
Systematic Modification: If possible, synthesize analogs of your diene with smaller substituents at the same position to see if the yield improves.
-
High-Pressure Conditions: Applying high pressure can sometimes overcome steric hindrance by reducing the activation volume of the reaction.
Q4: What strategies can I employ to overcome the reversibility of the Diels-Alder reaction?
The retro-Diels-Alder reaction is favored at higher temperatures.[10][11] To minimize its impact:
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[10][14]
-
Use a More Reactive Dienophile: A more electron-poor dienophile will react at a lower temperature, disfavoring the retro reaction.
-
Product Removal: If feasible, removing the product from the reaction mixture as it forms can shift the equilibrium towards the product side.
Q5: Can a Lewis acid catalyst improve my yield, and how do I choose the right one?
Yes, Lewis acid catalysts are often used to accelerate Diels-Alder reactions. They function by coordinating to the dienophile, making it more electron-poor and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[15] This enhances its reactivity towards the diene.
Choosing a Lewis Acid:
-
Compatibility: The Lewis acid should be compatible with the functional groups on your reactants.
-
Strength: The strength of the Lewis acid can influence the reaction rate and selectivity.[15] Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.
-
Bulky Lewis Acids: In some cases, bulky Lewis acids can influence the stereoselectivity of the reaction.[15]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide will help you systematically identify the potential cause of a low-yielding Diels-Alder reaction.
dot
Caption: A workflow to diagnose and address low yields.
Guide 2: The Impact of Diene Substituents on Reaction Rate
The electronic nature of the substituents on the diene plays a crucial role in the kinetics of the Diels-Alder reaction.
dot
Caption: Electronic effects of diene substituents on reaction rate.
Data Presentation
Table 1: Relative Rates of Diels-Alder Reactions with Substituted Dienes
| Diene Substituent (at C2) | Relative Rate | Electronic Effect |
| -H | 1 | Neutral |
| -CH₃ | 3.3 | Electron-Donating |
| -OCH₃ | 200 | Strong Electron-Donating |
| -Cl | 0.8 | Electron-Withdrawing |
| -CN | 0.3 | Strong Electron-Withdrawing |
Note: Data is generalized and relative rates can vary depending on the specific dienophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Warning: Lewis acids are sensitive to moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and the anhydrous solvent (e.g., dichloromethane, toluene).
-
Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice bath).
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution of the dienophile. The addition may be exothermic.
-
Stir the mixture for 15-30 minutes at the same temperature to allow for complexation.
-
-
Addition of Diene:
-
Add the substituted diene (1.2 eq) dropwise to the reaction mixture via a syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Quenching:
-
Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water while the flask is still in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Protocol 2: High-Pressure Diels-Alder Reaction
Warning: High-pressure reactions should only be performed by trained personnel using appropriate high-pressure equipment.
-
Preparation:
-
Prepare a solution of the diene (1.0 eq) and dienophile (1.1 eq) in a suitable solvent (e.g., toluene, dichloromethane) in a high-pressure reaction vessel.
-
The concentration should be optimized for the specific reaction.
-
-
Reaction:
-
Seal the reaction vessel and place it in the high-pressure apparatus.
-
Pressurize the vessel to the desired pressure (typically 5-15 kbar).
-
Heat the reaction to the desired temperature and maintain for the required reaction time.
-
-
Workup and Purification:
-
After the reaction is complete, cool the vessel to room temperature and slowly release the pressure.
-
Open the vessel and transfer the reaction mixture.
-
Concentrate the solvent and purify the product as described in Protocol 1.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijcrcps.com [ijcrcps.com]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels–Alder Reaction [sigmaaldrich.com]
- 14. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Kinetic versus thermodynamic control in Diels-Alder reactions of 2-Ethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of 2-ethyl-1,3-cyclohexadiene, focusing on the principles of kinetic versus thermodynamic control.
Frequently Asked Questions (FAQs)
Q1: What are the expected kinetic and thermodynamic products in the Diels-Alder reaction of this compound with maleic anhydride?
A1: In the Diels-Alder reaction between this compound and maleic anhydride, two primary diastereomeric products are expected: the endo and exo adducts.
-
Kinetic Product (Endo Adduct): The endo product is generally formed faster at lower temperatures.[1][2] This is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3] For this compound, the ethyl group is at the 2-position of the diene. The endo adduct is the one where the anhydride ring is oriented on the same side as the larger bridge of the newly formed bicyclic system.
-
Thermodynamic Product (Exo Adduct): The exo product is sterically less hindered and therefore more stable.[1][2] It is favored under conditions of thermodynamic equilibrium, which are typically achieved at higher temperatures and longer reaction times, allowing the initially formed kinetic product to revert to the starting materials and then reform as the more stable exo adduct.[4]
// Nodes Reactants [label="this compound +\nMaleic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; TS_endo [label="Endo Transition State\n(Lower Activation Energy)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinetic_Product [label="Kinetic Product\n(Endo Adduct)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS_exo [label="Exo Transition State\n(Higher Activation Energy)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thermodynamic_Product [label="Thermodynamic Product\n(Exo Adduct - More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS_endo [label="Low Temp (Kinetic Control)\nk_endo > k_exo"]; TS_endo -> Kinetic_Product; Reactants -> TS_exo [label="High Temp (Thermodynamic Control)"]; TS_exo -> Thermodynamic_Product; Kinetic_Product -> Reactants [label="Retro-Diels-Alder\n(at high temp)"]; } pdot Caption: Reaction pathway for the Diels-Alder reaction of this compound.
Q2: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
A2: The distinction lies in the reaction conditions and the dominant product formed.
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation of the endo and exo products. Since the endo adduct has a lower activation energy barrier, it forms faster and is the major product under these conditions.[1]
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible. This allows for an equilibrium to be established between the reactants and the products. Under these conditions, the product ratio is governed by the relative stabilities of the products. The more stable, sterically less hindered exo adduct will be the major product at equilibrium.[4]
Q3: How does temperature influence the product ratio?
A3: Temperature is the primary experimental parameter used to control the outcome of this reaction.
-
Low Temperatures (e.g., room temperature or below): Favor the formation of the kinetic endo product.
-
High Temperatures (e.g., refluxing in a high-boiling solvent): Promote the formation of the more stable thermodynamic exo product by allowing the reaction to reach equilibrium.
Q4: What is the effect of reaction time on the product distribution?
A4: At low temperatures, extending the reaction time will simply lead to a higher overall yield of the kinetic product, but the product ratio will not significantly change. At high temperatures, a longer reaction time is crucial to ensure that the reaction reaches equilibrium, thereby maximizing the yield of the thermodynamic product. Short reaction times at high temperatures may still result in a significant proportion of the kinetic product.
Troubleshooting Guide
Problem: My reaction is producing a mixture of endo and exo adducts. How can I favor the formation of the kinetic (endo) adduct?
Solution: To favor the kinetic endo product, you need to operate under conditions of kinetic control.
-
Lower the Reaction Temperature: Conduct the reaction at room temperature or below (e.g., 0 °C to 25 °C).
-
Choose an Appropriate Solvent: Use a solvent with a lower boiling point, such as dichloromethane or diethyl ether.
-
Limit Reaction Time: Once the starting materials are consumed (as determined by TLC or other monitoring), work up the reaction. Prolonged reaction times, even at low temperatures, are generally unnecessary.
Problem: I want to synthesize the thermodynamic (exo) adduct. What experimental conditions should I employ?
Solution: To obtain the thermodynamic exo product, you must ensure the reaction reaches equilibrium.
-
Increase the Reaction Temperature: Use a high-boiling solvent like toluene, xylene, or decalin and heat the reaction mixture to reflux.[5]
-
Extend the Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., several hours to days) at high temperature to ensure that the equilibrium favors the more stable exo product. The progress towards equilibrium can be monitored by taking aliquots and analyzing the product ratio by NMR or GC.
Problem: The reaction is proceeding very slowly. How can I increase the rate of reaction?
Solution: Several factors can influence the rate of a Diels-Alder reaction.
-
Increase Temperature: While this will shift the equilibrium towards the thermodynamic product, it will also increase the overall reaction rate.
-
Use a Lewis Acid Catalyst: Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, making it more electron-deficient and reactive.[3] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. Note that catalysis can sometimes alter the endo/exo selectivity.
-
Increase Concentration: Running the reaction at a higher concentration of reactants can increase the rate.
Problem: I am observing a low yield of the desired adduct. What are potential causes and solutions?
Solution: Low yields can result from several issues.
-
Purity of Reactants: Ensure that the this compound is pure and free from any isomers or oxidation products. If necessary, purify the diene by distillation before use. Maleic anhydride is sensitive to moisture and should be handled accordingly.
-
Reaction Conditions: The reaction may not have proceeded to completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
-
Product Isolation: The product may be lost during the work-up and purification steps. Optimize your extraction and crystallization or chromatography procedures.
-
Retro-Diels-Alder Reaction: At excessively high temperatures, the equilibrium may favor the starting materials, leading to a lower yield of the adduct. There is an optimal temperature for favoring the thermodynamic product without significant decomposition or reversion to starting materials.
// Nodes Start [label="Low Yield or Unexpected\nProduct Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nReactants (Diene, Dienophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonitorReaction [label="Monitor Reaction Progress\n(TLC, GC, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustTemp [label="Adjust Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustTime [label="Adjust Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeWorkup [label="Optimize Work-up and\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; ConsiderCatalyst [label="Consider Lewis Acid\nCatalyst", fillcolor="#FBBC05", fontcolor="#202124"]; EndoFavored [label="Goal: Favor Endo Product\n(Kinetic)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExoFavored [label="Goal: Favor Exo Product\n(Thermodynamic)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; LowTemp [label="Use Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighTemp [label="Use Higher Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ShortTime [label="Use Shorter Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LongTime [label="Use Longer Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; Start -> MonitorReaction; MonitorReaction -> AdjustTemp; MonitorReaction -> AdjustTime; Start -> OptimizeWorkup; AdjustTemp -> EndoFavored; AdjustTemp -> ExoFavored; EndoFavored -> LowTemp; ExoFavored -> HighTemp; AdjustTime -> ShortTime -> EndoFavored; AdjustTime -> LongTime -> ExoFavored; Start -> ConsiderCatalyst [label="If reaction is too slow"]; } pdot Caption: Troubleshooting workflow for optimizing Diels-Alder reactions.
Data Presentation
The following tables present illustrative data on the product distribution for the Diels-Alder reaction of this compound with maleic anhydride under various conditions. Note: This data is hypothetical and intended to demonstrate the principles of kinetic and thermodynamic control. Actual experimental results may vary.
Table 1: Effect of Temperature on Product Distribution (Reaction Time: 4 hours)
| Temperature (°C) | % Endo (Kinetic) Adduct | % Exo (Thermodynamic) Adduct |
| 0 | ~95% | ~5% |
| 25 | ~85% | ~15% |
| 80 | ~40% | ~60% |
| 140 | ~15% | ~85% |
Table 2: Effect of Reaction Time on Product Distribution at 110°C (Toluene Reflux)
| Reaction Time (hours) | % Endo (Kinetic) Adduct | % Exo (Thermodynamic) Adduct |
| 0.5 | ~60% | ~40% |
| 2 | ~35% | ~65% |
| 8 | ~20% | ~80% |
| 24 | ~10% | ~90% |
Experimental Protocols
Protocol 1: Synthesis of the Kinetic (endo) Adduct
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of maleic anhydride in a minimal amount of dichloromethane at room temperature.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of this compound dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the endo adduct as the major product.
Protocol 2: Synthesis of the Thermodynamic (exo) Adduct
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of maleic anhydride and 1.1 equivalents of this compound in toluene.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction over time by taking small aliquots and analyzing the endo/exo ratio using ¹H NMR spectroscopy or Gas Chromatography (GC). Continue refluxing until the product ratio no longer changes significantly, indicating that equilibrium has been reached (this may take 24 hours or longer).
-
Work-up and Isolation: After cooling to room temperature, remove the toluene under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the exo adduct as the major product.
// Nodes Parameter [label="Reaction Parameter", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LowTemp [label="Low Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighTemp [label="High Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ShortTime [label="Short Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LongTime [label="Long Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Control [label="Control Regime", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetic [label="Kinetic Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermodynamic [label="Thermodynamic Control", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Major Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endo [label="Endo Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exo [label="Exo Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Parameter -> LowTemp; Parameter -> HighTemp; Parameter -> ShortTime; Parameter -> LongTime; LowTemp -> Kinetic; ShortTime -> Kinetic; HighTemp -> Thermodynamic; LongTime -> Thermodynamic; Kinetic -> Endo; Thermodynamic -> Exo; } pdot Caption: Relationship between reaction parameters and product outcome in Diels-Alder reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Effect of temperature on endo/exo selectivity in Diels-Alder reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with endo/exo selectivity in Diels-Alder reactions, particularly concerning the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: We are observing a low endo selectivity in our Diels-Alder reaction. What are the likely causes?
A1: Low endo selectivity is a common issue and is often related to the reaction temperature. The endo product is the kinetically favored product, meaning it forms faster at lower temperatures.[1][2] If your reaction temperature is too high, the Diels-Alder reaction can become reversible. This allows for the equilibration of the endo and exo products, favoring the more thermodynamically stable exo isomer.[1]
Troubleshooting Steps:
-
Lower the reaction temperature: Running the reaction at a lower temperature will favor the kinetic endo product by providing insufficient energy to overcome the reverse activation barrier.[1]
-
Reduce reaction time: At elevated temperatures, prolonged reaction times can lead to the isomerization of the initially formed endo product to the more stable exo product.
-
Consider a Lewis acid catalyst: In some cases, the use of a Lewis acid catalyst can enhance endo selectivity, even at lower temperatures.
Q2: Our Diels-Alder reaction is yielding the exo product almost exclusively. Why is this happening?
A2: Exclusive formation of the exo product is a strong indication that the reaction is under thermodynamic control.[1] This occurs when the reaction is run at a sufficiently high temperature to allow the retro-Diels-Alder reaction to occur, leading to an equilibrium that favors the most stable product, which is typically the exo isomer due to reduced steric hindrance.[1] A notable example is the reaction of furan with maleic anhydride, which at 40 °C yields the exo product exclusively after an extended period.[1]
Q3: How can we reliably favor the formation of the exo product?
A3: To favor the formation of the thermodynamically more stable exo product, the reaction should be conducted at higher temperatures for a sufficient duration to allow the reaction to reach equilibrium.[1] At these temperatures, the initially formed kinetic endo product will undergo a retro-Diels-Alder reaction, and upon re-reaction, the more stable exo product will accumulate.[1]
Q4: What is the fundamental principle behind temperature's effect on endo/exo selectivity?
A4: The effect of temperature on endo/exo selectivity is governed by the principles of kinetic versus thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation of the endo and exo products. The endo transition state is generally lower in energy due to favorable secondary orbital interactions, leading to a faster rate of formation for the endo product.[1]
-
Thermodynamic Control (High Temperature): At higher temperatures, the Diels-Alder reaction becomes reversible. The system can reach equilibrium, and the product ratio is determined by the relative thermodynamic stabilities of the endo and exo products. The exo product is typically more stable due to less steric hindrance and will be the major product at equilibrium.[1]
Data Presentation: Temperature Effect on endo/exo Selectivity
The following table summarizes the effect of temperature on the endo:exo product ratio for several common Diels-Alder reactions.
| Diene | Dienophile | Temperature (°C) | endo:exo Ratio | Control |
| Cyclopentadiene | Cyclopentadiene | 23 | >99:1 (endo only) | Kinetic |
| Cyclopentadiene | Cyclopentadiene | 200 | 4:1 | Thermodynamic |
| Furan | Maleic Anhydride | 40 | Exclusive exo (after 48h) | Thermodynamic |
| Cyclopentadiene | Methyl Acrylate | 100 | ~1:1 | Approaching Thermodynamic |
| Cyclopentadiene | Methyl Acrylate | 180+ | Nearly 1:1 | Thermodynamic |
Experimental Protocols
Protocol 1: Kinetic Control - Synthesis of endo-Dicyclopentadiene
This protocol outlines the dimerization of cyclopentadiene under kinetic control to favor the endo adduct.
1. Preparation of Cyclopentadiene Monomer:
- Set up a fractional distillation apparatus.
- Gently heat dicyclopentadiene to its boiling point (~170 °C).
- Collect the cyclopentadiene monomer, which distills at 40-42 °C.
- Keep the collected monomer on ice to prevent immediate re-dimerization.
2. Dimerization Reaction:
- Allow the freshly distilled cyclopentadiene to stand at room temperature (approximately 23 °C).
- The dimerization will proceed spontaneously over 24-48 hours.
3. Product Analysis:
- The product ratio can be determined by 1H NMR spectroscopy. The endo and exo isomers exhibit distinct chemical shifts for their olefinic and bridgehead protons.
Protocol 2: Thermodynamic Control - Isomerization to exo-Dicyclopentadiene
This protocol describes the isomerization of the kinetically favored endo-dicyclopentadiene to the thermodynamically favored exo adduct.
1. Reaction Setup:
- Place a sample of purified endo-dicyclopentadiene in a sealed reaction vessel capable of withstanding high temperatures and pressures.
2. Heating:
- Heat the sample to 200 °C for approximately 48 hours.[1]
3. Product Analysis:
- After cooling, analyze the product mixture using 1H NMR or gas chromatography (GC) to determine the final endo:exo ratio.
Mandatory Visualization
Caption: Reaction pathway for endo/exo selectivity in Diels-Alder reactions.
References
Lewis acid catalysis to improve Diels-Alder reaction rate and selectivity
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Lewis acid catalysis to enhance the rate and selectivity of Diels-Alder reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction is showing low conversion/yield even with a Lewis acid catalyst. What are the potential causes and solutions?
A1: Low conversion can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inactive Catalyst: The Lewis acid may have been deactivated by moisture or other impurities.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly distilled, anhydrous solvents. Handle the Lewis acid in an inert atmosphere (glovebox or Schlenk line). Consider using a freshly opened bottle of the Lewis acid or purifying the existing stock.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Be aware that higher loadings can sometimes lead to side reactions or product inhibition.
-
-
Poor Substrate-Catalyst Binding: The Lewis acid may not be coordinating effectively with your dienophile.
-
Solution: If your dienophile has a weakly coordinating carbonyl group, a stronger Lewis acid might be required. For example, if BCl₃ is ineffective, you might consider AlCl₃. Conversely, a very strong Lewis acid might lead to substrate or product degradation.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, even with catalysis.
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can negatively impact selectivity.
-
Q2: I am observing poor endo/exo selectivity in my Lewis acid-catalyzed Diels-Alder reaction. How can I improve this?
A2: Poor diastereoselectivity is a common challenge. The endo product is typically favored kinetically due to secondary orbital interactions, which are enhanced by Lewis acid catalysis. If you are seeing a significant amount of the exo product, consider the following:
-
Reaction Temperature: Higher temperatures can favor the thermodynamically more stable exo product.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) often significantly enhances endo selectivity.
-
-
Choice of Lewis Acid: The steric bulk and nature of the Lewis acid play a crucial role.
-
Solution: Bulky Lewis acids can disfavor the sterically more demanding endo transition state. Consider screening different Lewis acids. For instance, catalysts like Me₂AlCl are known to provide high endo selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry.
-
Solution: Experiment with different anhydrous solvents. Non-polar solvents like dichloromethane or toluene are commonly used and often favor high selectivity.
-
Q3: My reaction is not regioselective. How can I control the regiochemistry?
A3: Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile. Lewis acids enhance the inherent electronic preferences.
-
Electronic Mismatch: Ensure your diene and dienophile have complementary electronic properties (i.e., one is electron-rich and the other is electron-poor). The Lewis acid will coordinate to the dienophile, making it more electron-deficient and enhancing the regioselectivity.
-
Lewis Acid Strength: A stronger Lewis acid will create a larger difference in the frontier molecular orbital coefficients of the dienophile, leading to greater regioselectivity.
-
Solution: If using a mild Lewis acid like ZnCl₂, consider switching to a stronger one such as TiCl₄ or AlCl₃, while monitoring for potential side reactions.
-
Q4: My starting materials or product are decomposing. What could be the cause?
A4: Decomposition is often caused by an overly harsh Lewis acid or the presence of protic impurities.
-
Lewis Acid Strength: Very strong Lewis acids (e.g., AlCl₃) can cause polymerization of the diene or degradation of sensitive functional groups.
-
Solution: Switch to a milder Lewis acid (e.g., ZnCl₂, SnCl₄, or a lanthanide triflate).
-
-
Protic Impurities: Traces of water can react with many Lewis acids to form strong Brønsted acids (like HCl), which can catalyze decomposition pathways.
-
Solution: Adhere strictly to anhydrous techniques for all reagents, solvents, and glassware.
-
Data Summary: Lewis Acid Impact on Diels-Alder Reactions
The following tables summarize the effect of various Lewis acids on reaction rate, yield, and selectivity for representative Diels-Alder reactions.
Table 1: Effect of Lewis Acids on the Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| None | CH₂Cl₂ | 25 | 24 | 45 | 80:20 |
| BF₃·OEt₂ (10) | CH₂Cl₂ | 0 | 3 | 92 | 95:5 |
| AlCl₃ (10) | CH₂Cl₂ | -20 | 1.5 | 98 | 99:1 |
| TiCl₄ (10) | CH₂Cl₂ | -78 | 1 | 99 | >99:1 |
| SnCl₄ (10) | CH₂Cl₂ | -20 | 2 | 95 | 98:2 |
Table 2: Regioselectivity in the Reaction of Isoprene and Methyl Acrylate
| Catalyst (mol%) | Temperature (°C) | Yield (%) | Regioisomer Ratio (para:meta) |
| Thermal (None) | 120 | 70 | 70:30 |
| AlCl₃ (15) | 20 | 90 | 95:5 |
| Et₂AlCl (15) | 0 | 92 | 97:3 |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:
This protocol describes the reaction between cyclopentadiene and methyl acrylate catalyzed by aluminum chloride (AlCl₃).
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Aluminum chloride (AlCl₃)
-
Methyl acrylate, freshly distilled
-
Cyclopentadiene, freshly cracked from dicyclopentadiene
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon, Schlenk line)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Catalyst Introduction: In the flask, dissolve AlCl₃ (0.1 equivalents) in anhydrous CH₂Cl₂ (approx. 0.5 M solution relative to the dienophile).
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using an appropriate cooling bath (e.g., dry ice/acetone).
-
Dienophile Addition: Slowly add methyl acrylate (1.0 equivalent) to the stirred catalyst solution via syringe. Stir for 10-15 minutes to allow for complexation.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Visualizations
Preventing polymerization of 2-Ethyl-1,3-cyclohexadiene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1,3-cyclohexadiene. The information provided is designed to help prevent its polymerization during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified?
A1: Viscosity increase or solidification of this compound is a primary indicator of polymerization. This can be triggered by improper storage conditions such as exposure to heat, light, or air, or the depletion of a polymerization inhibitor. Conjugated dienes like this compound are susceptible to thermal and radical-initiated polymerization.[1][2]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of ignition.[3][4][5][6] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and to ensure it contains an appropriate polymerization inhibitor.[4]
Q3: What are common polymerization inhibitors for this compound?
Q4: How can I check if my this compound has started to polymerize?
A4: A simple visual inspection for increased viscosity or the presence of solids is the first step. For a more quantitative assessment, techniques like Gas Chromatography (GC) can be used to determine the purity of the monomer. A decrease in the monomer peak area and the appearance of broader peaks at higher retention times can indicate the presence of oligomers or polymers. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can also be employed to detect the presence of higher molecular weight species.[10][11][12]
Q5: Is it necessary to remove the inhibitor before my reaction?
A5: Yes, in most cases, the polymerization inhibitor should be removed before use, especially in reactions that are sensitive to radical scavengers, such as free-radical polymerizations or certain metal-catalyzed reactions.[13][14][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears cloudy or contains solid particles. | Onset of polymerization. | Filter the sample if the polymerization is minimal. For significant polymerization, the sample may not be salvageable. Review storage conditions. |
| Unexpectedly low yield in a reaction using the diene. | Partial polymerization of the starting material. | Check the purity of the this compound using GC or NMR before use. Ensure proper storage and handling. |
| Reaction is inhibited or fails to initiate. | Presence of polymerization inhibitor in the diene. | Remove the inhibitor from the diene before use by following the appropriate experimental protocol. |
| Rapid discoloration of the diene upon exposure to air. | Oxidation and potential initiation of polymerization. | Handle the diene under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
Data Presentation
Table 1: Recommended Storage Conditions for Conjugated Dienes
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[3] | Reduces the rate of thermal polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and peroxide formation, which can initiate polymerization.[5] |
| Light | Amber vial or dark storage[3][4] | Prevents light-induced polymerization. |
| Inhibitor | Presence of a suitable inhibitor (e.g., TBC or HQ) | Scavenges free radicals to prevent the initiation of polymerization.[7][8] |
Table 2: Common Polymerization Inhibitors for Dienes
| Inhibitor | Typical Concentration Range (ppm) | Removal Method |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Wash with aqueous NaOH solution or pass through an inhibitor removal column.[13][17] |
| Hydroquinone (HQ) | 50 - 200 | Wash with aqueous NaOH solution or vacuum distillation.[14][17] |
Note: The optimal inhibitor and its concentration may vary. It is recommended to consult the supplier's specifications.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (TBC or HQ) via Alkaline Wash
Objective: To remove acidic phenolic inhibitors from this compound.
Materials:
-
This compound containing inhibitor
-
5% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the phenolate salt of the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the diene to remove any residual water. Swirl gently and let it stand for 15-20 minutes.
-
Filter or carefully decant the dry diene into a clean, dry round-bottom flask.
-
The inhibitor-free diene should be used immediately or stored under an inert atmosphere in a refrigerator for a very short period.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect the presence of polymers.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Analyze the resulting chromatogram. The peak corresponding to this compound should be sharp and well-defined.
-
The presence of broad peaks at longer retention times may indicate the formation of oligomers or polymers.
-
Calculate the purity by integrating the peak areas.
Mandatory Visualizations
Caption: Radical polymerization pathway of this compound.
Caption: Mechanism of polymerization inhibition by radical scavenging.
Caption: Troubleshooting workflow for handling this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclobutane-linked nanothreads through thermal and photochemically mediated polymerization of cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atul.co.in [atul.co.in]
- 4. 1,3-Cyclohexadiene | C6H8 | CID 11605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0762 - 1,3-CYCLOHEXADIENE [inchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chempoint.com [chempoint.com]
- 10. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 11. azom.com [azom.com]
- 12. jordilabs.com [jordilabs.com]
- 13. researchgate.net [researchgate.net]
- 14. longchangchemical.com [longchangchemical.com]
- 15. How can I remove an inhibitor from acrylic acid? - ECHEMI [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Identifying byproducts in the reaction of 2-Ethyl-1,3-cyclohexadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1,3-cyclohexadiene. The information is designed to help identify and mitigate the formation of common byproducts in various reactions.
Troubleshooting Guides
Issue: Low Yield of Desired Diels-Alder Adduct and Presence of Multiple Byproducts
When performing a Diels-Alder reaction with this compound, you may encounter a lower than expected yield of the desired cyclohexene derivative, accompanied by the formation of several unexpected products.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Isomerization of the Diene: this compound can isomerize to thermodynamically more stable isomers, such as 1-Ethyl-1,3-cyclohexadiene or ethylbenzene, especially at elevated temperatures. These isomers may be less reactive or form different adducts. | Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Monitor the purity of the starting diene by GC-MS before use. |
| Diene Dimerization: Like many dienes, this compound can undergo a self-Diels-Alder reaction to form dimers, particularly at high concentrations and temperatures. | Use a slight excess of the dienophile to favor the desired intermolecular reaction. Consider performing the reaction under more dilute conditions. |
| Formation of Regioisomers: If an unsymmetrical dienophile is used, multiple regioisomers of the Diels-Alder adduct can be formed. | Employ a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to improve the regioselectivity of the reaction. The choice of solvent can also influence the isomeric ratio. |
| Polymerization: The diene can undergo polymerization, especially in the presence of acid or radical initiators, or at high temperatures. | Ensure all reagents and solvents are free of acidic impurities and radical initiators. Consider adding a radical inhibitor, such as BHT, if polymerization is suspected. |
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol provides a general procedure for the Diels-Alder reaction.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and maleic anhydride (1.05 eq) in toluene.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 110°C) and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Issue: Formation of Isomeric Byproducts During Synthesis or Storage
Analysis of your this compound starting material or reaction mixture shows the presence of other C8H12 isomers.
Possible Causes and Solutions:
| Isomer | Formation Conditions | Mitigation Strategies |
| 1-Ethyl-1,3-cyclohexadiene | Acid or base catalysis, thermal stress. | Store this compound under a neutral, inert atmosphere and at low temperatures. Ensure all reaction glassware and reagents are free from acidic or basic residues. |
| 3-Ethyl-1,3-cyclohexadiene | Can be formed during some synthetic routes. | Purify the starting material by distillation before use. |
| Ethylbenzene | Aromatization can occur at high temperatures or in the presence of certain catalysts. | Avoid excessive heating. If a dehydrogenation catalyst is present, consider alternative synthetic routes. |
Thermodynamic Stability of Isomers:
The relative thermodynamic stabilities of some ethylcyclohexadiene isomers have been studied. The equilibrium between these isomers can be influenced by temperature and catalysts.
| Reaction | ΔrH° (kJ/mol) |
| 1-Ethyl-1,3-cyclohexadiene ⇌ this compound | +2.8 ± 1.2 |
| 3-Ethylcyclohexene ⇌ 1-Ethyl-1,4-cyclohexadiene | -2.7 ± 1.2 |
Data obtained in DMSO solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Diels-Alder reaction with this compound?
A1: The most common byproducts are typically isomers of the starting diene (e.g., 1-Ethyl-1,3-cyclohexadiene), dimers of the diene, and potentially regioisomers of the desired Diels-Alder adduct if an unsymmetrical dienophile is used. At higher temperatures, aromatization to ethylbenzene can also occur.
Q2: How can I minimize the formation of diene dimers?
A2: To minimize dimerization, you can use a slight excess of the dienophile, which will statistically favor the reaction between the diene and the dienophile over the self-reaction of the diene. Running the reaction at a lower concentration can also reduce the likelihood of two diene molecules encountering each other.
Q3: What is the role of a Lewis acid in the Diels-Alder reaction of this compound?
A3: A Lewis acid can act as a catalyst to increase the rate and regioselectivity of the Diels-Alder reaction. It coordinates to the dienophile, making it more electrophilic and lowering the energy of the transition state. This can allow the reaction to be run at lower temperatures, which can also help to reduce the formation of thermal byproducts like isomers and dimers.
Q4: My reaction mixture turned into a thick, viscous material. What happened?
A4: This is a strong indication that polymerization of the diene has occurred. This can be initiated by trace acidic impurities, radical species, or excessive heat. To prevent this, ensure your reagents and solvents are pure and consider using a radical inhibitor.
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagram illustrates the main reaction pathway (Diels-Alder) and common side reactions.
Caption: Reaction pathways of this compound.
Technical Support Center: Optimizing Cycloaddition Reactions with Asymmetric Dienophiles
Welcome to the technical support center for optimizing cycloaddition reactions involving asymmetric dienophiles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and refine their reaction conditions for optimal yield, diastereoselectivity, and enantioselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your cycloaddition experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cycloaddition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a cycloaddition reaction can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here’s a step-by-step guide to diagnose and resolve the issue:
-
Check Reactant Quality and Stability:
-
Diene Conformation: For Diels-Alder reactions, the diene must be able to adopt the s-cis conformation. Dienes locked in an s-trans conformation are unreactive.[1] Ensure your diene is structurally capable of achieving the necessary geometry.
-
Dienophile Reactivity: The reactivity of the dienophile is crucial. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[1][2] Consider if your dienophile is sufficiently activated.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Purify your diene and dienophile before use.
-
-
Optimize Reaction Conditions:
-
Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to decomposition of the product.[3][4] For many Diels-Alder reactions, lower temperatures (e.g., -78 °C to room temperature) are optimal, especially when using catalysts.[5] Experiment with a range of temperatures to find the sweet spot for your specific system.
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents are often used, but for catalyzed reactions, the solvent must be compatible with the catalyst system. Common solvents include dichloromethane (CH2Cl2) and toluene.[5] Screen a variety of solvents to determine the best medium for your reaction.
-
Concentration: Low concentrations might slow down a bimolecular reaction. Try increasing the concentration of your reactants.
-
-
Consider Catalysis:
-
Lewis Acids: Lewis acid catalysts can significantly accelerate cycloaddition reactions by coordinating to the dienophile, making it more electrophilic.[4][6] Common Lewis acids include AlCl3, Et2AlCl, and chiral Lewis acids for asymmetric catalysis.[5]
-
Brønsted Acids: In some cases, Brønsted acids can also catalyze the reaction.[7][8]
-
Issue 2: Poor Diastereo- or Enantioselectivity
Q: My reaction is producing the desired cycloadduct, but with poor stereoselectivity (low d.r. or e.e.). How can I improve this?
A: Achieving high stereoselectivity is a common challenge in asymmetric cycloadditions. The following strategies can help improve both diastereoselectivity and enantioselectivity:
-
Catalyst Selection and Optimization:
-
Chiral Lewis Acids: The use of chiral Lewis acids is a primary strategy for inducing enantioselectivity.[6][9][10] The choice of the chiral ligand and the metal center is critical. It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate combination.
-
Catalyst Loading: The amount of catalyst used can impact selectivity. While higher catalyst loadings may increase the reaction rate, they can sometimes lead to decreased selectivity.[9] Optimize the catalyst loading (mol%) to balance reactivity and stereocontrol.
-
-
Temperature Control:
-
Solvent Effects:
-
The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome. Screen different solvents to find one that favors the desired transition state.
-
-
Dienophile Design:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile is a well-established method for directing the stereochemical outcome of the cycloaddition.[5] The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched product. Evans oxazolidinones are a classic example of effective chiral auxiliaries.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the "endo rule" in Diels-Alder reactions, and does it always apply?
A: The "endo rule" states that the dienophile's substituents with pi-systems will preferentially orient themselves to be "under" the diene in the transition state, leading to the endo product. This is often the kinetically favored product due to secondary orbital interactions.[12] However, the exo product is typically thermodynamically more stable due to reduced steric hindrance.[12] While the endo rule is a useful guideline, it is not absolute. The diastereoselectivity can be influenced by temperature, catalysts, and the specific steric and electronic properties of the reactants.[7][12]
Q: How do I choose between a chiral Lewis acid catalyst and a chiral auxiliary approach for an asymmetric cycloaddition?
A: The choice depends on several factors:
-
Catalytic vs. Stoichiometric: Chiral catalysts are generally preferred as they are used in sub-stoichiometric amounts, making the process more atom-economical. Chiral auxiliaries are used in stoichiometric amounts and must be removed in a separate step.
-
Substrate Scope: Some catalysts have a broad substrate scope, while others are highly specific. Similarly, the effectiveness of a chiral auxiliary can vary depending on the dienophile.
-
Availability and Cost: The availability and cost of the chiral catalyst or auxiliary can be a deciding factor.
-
Development Stage: For initial exploratory studies, a well-established chiral auxiliary might provide a quicker proof of concept. For process development and large-scale synthesis, a catalytic approach is generally more desirable.
Q: Can I run a Diels-Alder reaction without a solvent?
A: Yes, in some cases, Diels-Alder reactions can be performed under neat (solvent-free) conditions, which can be advantageous from a green chemistry perspective.[13] Heating the neat reactants may be required, but this can also lead to the retro-Diels-Alder reaction.[3] The feasibility of a neat reaction depends on the physical state and reactivity of the starting materials.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol provides a general guideline. Specific conditions should be optimized for each reaction.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Dry the chosen solvent over an appropriate drying agent and distill under an inert atmosphere. Dichloromethane is a common choice.[5]
-
-
Reaction Setup:
-
Addition of Reactants:
-
Add the asymmetric dienophile to the cooled catalyst solution and stir for a few minutes to allow for complexation.
-
Slowly add the diene to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC).[14]
-
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity in a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
| Entry | Temperature (°C) | Yield (%) | d.r. (endo:exo) | e.e. (%) |
| 1 | 25 | 95 | >99:1 | 85 |
| 2 | 0 | 96 | >99:1 | 92 |
| 3 | -20 | 94 | >99:1 | 96 |
| 4 | -40 | 96 | >99:1 | 98 |
| 5 | -78 | 92 | >99:1 | >99 |
Data is illustrative and based on general trends observed in asymmetric catalysis. Lowering the temperature often leads to higher enantioselectivity.[5][11]
Table 2: Screening of Chiral Lewis Acid Catalysts
| Entry | Catalyst | Solvent | Yield (%) | d.r. (endo:exo) | e.e. (%) |
| 1 | (S)-Oxazaborolidinium cation | CH2Cl2 | 85 | 95:5 | 92 |
| 2 | Chiral Copper(II) bis(oxazoline) | CH2Cl2 | 92 | >99:1 | 98 |
| 3 | Chiral Indium Complex | CH2Cl2 | 88 | 90:10 | 85 |
| 4 | Chiral Iron(III) Complex | Toluene | 75 | 92:8 | 89 |
This table illustrates the importance of screening different catalysts to achieve optimal results. The performance of a catalyst is highly dependent on the specific substrates used.[6][10][14]
Visualizations
Caption: Troubleshooting workflow for low cycloaddition yield.
Caption: Decision tree for improving stereoselectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular design principles towards exo -exclusive Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10438G [pubs.rsc.org]
- 13. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent polarity on Diels-Alder reaction outcomes
Welcome to the technical support center for the Diels-Alder reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent polarity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of a Diels-Alder reaction?
A1: The effect of solvent polarity on the rate of a Diels-Alder reaction depends on the nature of the reactants and the transition state. While many Diels-Alder reactions are not dramatically affected by solvent polarity due to their concerted and isopolar transition states, significant rate enhancements are often observed in polar solvents, particularly for reactions involving polar reactants.[1][2][3] For instance, the reaction of cyclopentadiene and butenone is 700 times faster in water than in 2,2,4-trimethylpentane.[1] This acceleration in polar solvents is often attributed to the stabilization of a more polar transition state relative to the reactants.[4][5] In aqueous solutions, factors such as enforced hydrophobic interactions and hydrogen-bond stabilization of the transition state also play a crucial role.[1][4][6]
Q2: Can the choice of solvent influence the regioselectivity of a Diels-Alder reaction?
A2: Yes, solvent polarity can influence the regioselectivity of Diels-Alder reactions, especially when the diene and dienophile are unsymmetrically substituted.[7] The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers. For polar Diels-Alder reactions, an understanding of the electronic distribution in the reactants, often guided by resonance structures, can help predict the major regioisomer.[7] The use of Lewis acid catalysts, whose effectiveness can be solvent-dependent, can also significantly enhance regioselectivity.[8][9][10][11]
Q3: What is the impact of solvent polarity on the endo/exo stereoselectivity?
A3: Solvent polarity can have a pronounced effect on the endo/exo selectivity of a Diels-Alder reaction. Generally, more polar solvents tend to favor the formation of the endo product, which is often the kinetically controlled product due to favorable secondary orbital interactions in the transition state.[1][12] However, this is not a universal rule, and the outcome can be substrate-dependent. In some cases, increasing solvent polarity can even reverse the stereoselectivity, favoring the thermodynamically more stable exo product.[13] For example, in the reaction of furan with maleic anhydride, non-polar solvents favor the endo product, while polar solvents like acetonitrile can lead to the preferential formation of the exo isomer.[13]
Q4: Why are aqueous Diels-Alder reactions often significantly faster?
A4: The rate acceleration of Diels-Alder reactions in water is a well-documented phenomenon attributed to several factors.[1][6][14][15] "Enforced hydrophobic interactions" play a significant role, where the nonpolar surfaces of the diene and dienophile are driven together to minimize their contact with water, effectively increasing the concentration of reactants in the transition state.[1][15] Additionally, water can stabilize the transition state through hydrogen bonding, especially if the dienophile contains hydrogen-bond accepting groups (e.g., carbonyls).[4][6] This stabilization of the more polar transition state relative to the less polar reactants lowers the activation energy of the reaction.[4]
Troubleshooting Guides
Issue 1: Low or no product yield in a non-polar solvent.
| Possible Cause | Troubleshooting Step |
| Inherently slow reaction rate. | Increase the reaction temperature. If the reactants are thermally stable, using a higher boiling point non-polar solvent like xylene or toluene can be effective.[16][17] Microwave heating can also be employed to accelerate the reaction, even in non-polar solvents.[18] |
| Unfavorable equilibrium. | At high temperatures, the retro-Diels-Alder reaction can become significant, leading to a low yield of the desired adduct.[1] If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Poor solubility of reactants. | Ensure both the diene and dienophile are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different non-polar solvent in which both reactants are more soluble. |
| Reaction requires polar activation. | For some Diels-Alder reactions, particularly those with polar reactants, a non-polar solvent may not sufficiently stabilize the transition state.[19] Experiment with adding a co-solvent of moderate polarity or switching to a polar aprotic solvent. |
Issue 2: Poor endo/exo selectivity.
| Possible Cause | Troubleshooting Step |
| Reaction is under thermodynamic control. | High reaction temperatures can lead to the formation of the more thermodynamically stable isomer, which is often the exo product. To favor the kinetically controlled endo product, run the reaction at a lower temperature for a longer period. |
| Solvent does not sufficiently favor one transition state. | Experiment with a range of solvents of varying polarities. A more polar solvent may enhance endo selectivity.[1] Conversely, if the desired product is the exo isomer, a polar solvent might be beneficial in specific cases.[13] |
| Steric hindrance. | Bulky substituents on the diene or dienophile can disfavor the formation of the sterically more hindered endo product. In such cases, the exo product may be preferentially formed regardless of solvent polarity. |
Issue 3: Reaction in a polar protic solvent (e.g., ethanol, water) is slow or gives side products.
| Possible Cause | Troubleshooting Step |
| Solvent reacting with reactants or catalyst. | Polar protic solvents can react with sensitive functional groups on the reactants or deactivate a Lewis acid catalyst. If this is suspected, switch to a polar aprotic solvent such as acetonitrile, DMF, or acetone. |
| Poor solubility of non-polar reactants. | While water can accelerate reactions of hydrophobic reactants, extremely non-polar substrates may have insufficient solubility for the reaction to proceed efficiently. Using a co-solvent or running the reaction "on-water" (as a suspension) can be effective.[6] |
| Side reactions promoted by the solvent. | The polarity and protic nature of the solvent may promote undesired side reactions. Analyze the crude reaction mixture to identify byproducts and consider if a less reactive solvent would be more suitable. |
Quantitative Data Summary
The following table summarizes the effect of solvent polarity on the relative rate of the Diels-Alder reaction between cyclopentadiene and methyl acrylate.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1.0 |
| Carbon Tetrachloride | 2.24 | 1.8 |
| Benzene | 2.28 | 3.7 |
| Diethyl Ether | 4.34 | 4.2 |
| Chloroform | 4.81 | 18.2 |
| Dichloromethane | 8.93 | 45.5 |
| Acetone | 20.7 | 84.4 |
| Methanol | 32.7 | 231 |
| Water | 80.1 | 740 |
Data is illustrative and compiled from various sources to show the general trend.
Experimental Protocols
Protocol 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride in a High-Boiling Non-Polar Solvent
This protocol is adapted from standard laboratory procedures for this reaction.[16][17]
-
Reactant Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, combine anthracene (0.80 g) and maleic anhydride (0.40 g).
-
Solvent Addition: Add 10 mL of xylene to the flask.
-
Apparatus Setup: Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Reaction: Heat the mixture to reflux with stirring. The boiling point of xylene is approximately 138-144°C. Continue refluxing for about 30-60 minutes, or until the reaction is complete (can be monitored by TLC).
-
Workup: Allow the reaction mixture to cool to room temperature, which should cause the product to crystallize. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or hexane to remove any residual xylene and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air dry to a constant weight.
Protocol 2: Aqueous Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol is a general representation of an aqueous Diels-Alder reaction.[20][21]
-
Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve maleic anhydride (2.0 g) in 8 mL of warm ethyl acetate.
-
Solvent Mixture: Add 8 mL of hexane and cool the solution in an ice bath.
-
Diene Addition: Add freshly cracked cyclopentadiene (2 mL) to the cooled solution and swirl to mix.
-
Reaction: Allow the mixture to stand at room temperature. The product will begin to crystallize. The reaction is typically fast and may be complete within minutes to an hour.
-
Recrystallization (in situ): Gently heat the flask on a hot plate to redissolve the product, then allow it to cool slowly to room temperature to form well-defined crystals.
-
Isolation: Collect the product by vacuum filtration and wash with a small amount of cold hexane.
-
Drying: Air dry the product on the filter paper.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
Caption: Key factors that influence the endo/exo selectivity.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. The effect of solvent on a Lewis acid catalyzed Diels-Alder reaction, using computed and experimental kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. rushim.ru [rushim.ru]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. cem.de [cem.de]
- 19. researchgate.net [researchgate.net]
- 20. www1.udel.edu [www1.udel.edu]
- 21. community.wvu.edu [community.wvu.edu]
Technical Support Center: Overcoming Steric Hindrance in Substituted Diene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sterically hindered substituted diene reactions, such as the Diels-Alder reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or no product yield in a Diels-Alder reaction with a substituted diene.
-
Possible Cause 1: Steric hindrance preventing the diene from adopting the required s-cis conformation. For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation. Bulky substituents on the diene can disfavor this conformation, thus inhibiting the reaction.[1][2]
-
Solution 1a: High-Temperature Conditions. Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier between the s-trans and s-cis conformations. However, be aware that high temperatures can also promote the retro-Diels-Alder reaction, so optimization is key.[3]
-
Solution 1b: Use of Lewis Acid Catalysts. Lewis acids can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[4][5][6] This can sometimes overcome the kinetic barrier imposed by steric hindrance. Bulky Lewis acids can also influence the stereoselectivity of the reaction.[7]
-
Solution 1c: High-Pressure Conditions. Applying high pressure can favor the formation of the more compact transition state of the cycloaddition, thereby increasing the reaction rate and yield.
-
-
Possible Cause 2: Poor electronic activation of the diene or dienophile. The rate of a Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[8]
-
Solution 2a: Modify Substituents. If possible, modify the substituents on your reactants to enhance the electronic complementarity. For example, adding an electron-donating group to a sterically hindered diene can help to increase its reactivity.
-
Solution 2b: Lewis Acid Catalysis. As mentioned above, Lewis acids activate the dienophile, making it more electrophilic and accelerating the reaction.[4][5][6][9]
-
-
Possible Cause 3: Inappropriate solvent choice. The solvent can influence the reaction rate and selectivity.
-
Solution 3a: Solvent Polarity. The effect of solvent polarity can be complex. While polar solvents can sometimes accelerate Diels-Alder reactions, non-polar solvents may be preferable in other cases to enhance selectivity.[10] Theoretical studies can help predict the optimal solvent for a specific reaction.[10]
-
Solution 3b: Aqueous Media. In some cases, running the reaction in water or a highly aqueous mixed solvent can lead to significant rate accelerations due to hydrophobic effects and hydrogen bonding.[11]
-
Problem: Poor regioselectivity or stereoselectivity in the product.
-
Possible Cause 1: Competing reaction pathways due to steric hindrance. Bulky substituents can influence the approach of the diene and dienophile, leading to a mixture of regioisomers or stereoisomers (endo/exo).
-
Solution 1a: Use of Bulky Lewis Acids. The steric bulk of the Lewis acid catalyst can be used to control the facial selectivity of the dienophile's approach, favoring the formation of one stereoisomer over another.[7]
-
Solution 1b: Temperature Optimization. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3] Conversely, at higher temperatures, the thermodynamically more stable product may be favored.[3]
-
Solution 1c: Strategic Placement of Substituents. The position of substituents on both the diene and dienophile plays a crucial role in directing the regioselectivity of the reaction. Computational studies can be valuable in predicting the favored regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my sterically hindered reaction?
A1: The choice of Lewis acid depends on the specific substrates and the desired outcome. For sterically demanding reactions, common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄.[4] The strength of the Lewis acid can influence the reaction rate, with stronger acids generally leading to greater acceleration.[5] However, bulky Lewis acids can also be employed to control stereoselectivity.[7] It is often necessary to screen a panel of Lewis acids to find the optimal catalyst for a particular reaction.
Q2: What is a typical pressure range for high-pressure Diels-Alder reactions?
A2: High-pressure Diels-Alder reactions are typically carried out in the range of 8-10 kbar.[7] These conditions can often overcome the activation barrier of sterically hindered reactions that fail to proceed at atmospheric pressure.
Q3: Can solvent choice really make a significant difference in a sterically hindered reaction?
A3: Yes, the solvent can have a profound effect. For instance, reactions can be significantly accelerated in aqueous media due to hydrophobic packing.[11] In other cases, non-polar solvents might be preferred to minimize side reactions or improve selectivity.[10] Computational studies can provide valuable insights into the effect of different solvents on the reaction energetics.[10]
Q4: My diene is locked in an s-trans conformation due to bulky substituents. Is a Diels-Alder reaction still possible?
A4: While extremely challenging, it is not always impossible. High temperatures can sometimes provide enough energy to overcome the rotational barrier to the s-cis conformation. Alternatively, if the diene is part of a cyclic system that locks it in the s-cis conformation, it will be highly reactive in Diels-Alder reactions.[1][2]
Q5: Are there any general guidelines for predicting the regioselectivity of a Diels-Alder reaction with substituted dienes?
A5: The regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. Generally, the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile. Drawing resonance structures to identify the partial positive and negative charges on the reacting atoms can help predict the major regioisomer.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts on the Yield of a Model Diels-Alder Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (10) | CH₂Cl₂ | 0 to -20 | 4 | 20 |
| 2 | FeCl₃ (10) | CH₂Cl₂ | 0 to -20 | 4 | <5 |
| 3 | Ca(OTf)₂ (10) | CH₂Cl₂ | 0 to -20 | 4 | 85 |
| 4 | CaCl₂ (10) | CH₂Cl₂ | 0 to -20 | 4 | No Product |
| 5 | None | CH₂Cl₂ | 0 to -20 | 4 | No Product |
Data adapted from a model reaction of cyclopentadiene and 1,4-naphthoquinone.[4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of a Sterically Hindered Diene
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents and liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile (1.0 equiv).
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
-
Addition of Lewis Acid:
-
Slowly add the Lewis acid (e.g., AlCl₃, TiCl₄, 1.0-1.2 equiv) to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complexation.
-
-
Addition of Diene:
-
Add the sterically hindered diene (1.0-1.5 equiv) to the reaction mixture, either neat or as a solution in the same anhydrous solvent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a specific buffer).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., CH₂Cl₂, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Protocol 2: General Procedure for High-Pressure Diels-Alder Reaction
This protocol requires specialized high-pressure equipment.
-
Reaction Mixture Preparation:
-
In a suitable container, dissolve the sterically hindered diene (1.0 equiv) and the dienophile (1.0-1.5 equiv) in a minimal amount of a suitable solvent.
-
-
Loading the High-Pressure Reactor:
-
Transfer the reaction mixture into a high-pressure reaction vessel (e.g., a Teflon tube).
-
Seal the reaction vessel according to the manufacturer's instructions for the high-pressure apparatus.
-
-
Pressurization and Heating:
-
Place the sealed reaction vessel into the high-pressure apparatus.
-
Pressurize the system to the desired pressure (e.g., 8-10 kbar).
-
If required, heat the reaction to the desired temperature.
-
-
Reaction Time:
-
Maintain the reaction at the set pressure and temperature for the desired amount of time.
-
-
Depressurization and Workup:
-
After the reaction is complete, cool the apparatus to room temperature and slowly and carefully release the pressure.
-
Open the reaction vessel and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product using standard techniques such as column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction.
Caption: Strategies to Overcome Steric Hindrance in Diene Reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validation & Comparative
A Comparative Analysis of the Diels-Alder Reactivity of 2-Ethyl-1,3-cyclohexadiene and 1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the reaction of a conjugated diene with a dienophile.[1][2] The reactivity of the diene is a critical factor in the success and rate of this cycloaddition. In this guide, we compare the reactivity of 1,3-cyclohexadiene with its substituted counterpart, 2-Ethyl-1,3-cyclohexadiene. The primary difference between these two dienes is the presence of an ethyl group at the 2-position of the diene system.
Theoretical Reactivity Analysis
The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of both the diene and the dienophile. In general, electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap results in a more favorable orbital interaction and an increased reaction rate.[2][3][4]
The ethyl group is an electron-donating group due to hyperconjugation and its inductive effect. Therefore, it is anticipated that This compound will be more reactive in Diels-Alder reactions than the unsubstituted 1,3-cyclohexadiene . The electron-donating nature of the ethyl group increases the electron density of the diene system, making it a better nucleophile for the reaction with an electron-poor dienophile.
Comparative Experimental Data (Hypothetical)
To definitively determine the relative reactivity, a competitive experiment or parallel kinetic studies should be performed. The following table is a template for presenting such quantitative data.
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Rate Constant (k) |
| 1,3-cyclohexadiene | Maleic Anhydride | Toluene | 80 | Data to be determined | Data to be determined | Data to be determined |
| This compound | Maleic Anhydride | Toluene | 80 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
A detailed protocol for a comparative Diels-Alder reaction is provided below. This protocol can be adapted to use various dienophiles. Maleic anhydride is a common and highly reactive dienophile suitable for this comparison.[5][6]
Synthesis of this compound
A potential synthetic route to this compound can be envisioned through the dehydration of 2-ethylcyclohex-2-en-1-ol or via a Wittig reaction on a suitable cyclohexenone precursor, followed by isomerization if necessary. The specific details of the synthesis would require further investigation and optimization.
Comparative Diels-Alder Reaction Protocol
Objective: To compare the rate of the Diels-Alder reaction of 1,3-cyclohexadiene and this compound with maleic anhydride.
Materials:
-
1,3-cyclohexadiene
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Round-bottom flasks (2)
-
Reflux condensers (2)
-
Magnetic stirrers with stir bars (2)
-
Heating mantles (2)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, add maleic anhydride (e.g., 1.0 g, 10.2 mmol).
-
To the first flask, add 1,3-cyclohexadiene (e.g., 0.82 g, 10.2 mmol) and 20 mL of anhydrous toluene.
-
To the second flask, add this compound (e.g., 1.10 g, 10.2 mmol) and 20 mL of anhydrous toluene.
-
Attach reflux condensers to both flasks and place them in heating mantles on magnetic stirrers.
-
Reaction Monitoring: Begin stirring and heat both reactions to a gentle reflux (approximately 110°C for toluene).
-
Monitor the progress of each reaction at regular intervals (e.g., every 15-30 minutes) by taking small aliquots for analysis by TLC, GC-MS, or HPLC. This will allow for the determination of the rate of consumption of the reactants and the formation of the product.
-
Workup and Isolation: Once the reactions are complete (as determined by the consumption of the limiting reagent), allow the flasks to cool to room temperature.
-
The Diels-Alder adducts are expected to precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid products by vacuum filtration, wash with a small amount of cold toluene or hexane, and dry in a vacuum oven.
-
Analysis: Determine the yield of each product and characterize them by melting point, NMR spectroscopy, and IR spectroscopy to confirm the structure of the Diels-Alder adducts.
Visualizations
Diels-Alder Reaction Pathway
Caption: General workflow of the Diels-Alder reaction.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for the comparative reactivity study.
Conclusion
Based on fundamental principles of organic chemistry, this compound is expected to exhibit greater reactivity in Diels-Alder reactions compared to 1,3-cyclohexadiene due to the electron-donating nature of the ethyl substituent. To quantify this difference, the provided experimental protocol for a comparative study can be employed. This will allow researchers to gather empirical data on reaction rates and yields, providing a definitive comparison of these two dienes in cycloaddition reactions.
References
A Comparative Analysis of Diels-Alder Reactivity: C1 vs. C2 Substituted Cyclohexadienes
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of complex cyclic molecules. Within the realm of this powerful cycloaddition, the substitution pattern on the diene profoundly influences reactivity. This guide provides a detailed comparison of the Diels-Alder reactivity of C1 versus C2 substituted 1,3-cyclohexadienes, supported by experimental data, to inform synthetic strategy and reaction design.
The inherent s-cis conformation of the 1,3-cyclohexadiene ring system makes it a highly reactive diene in Diels-Alder reactions. However, the placement of substituents at either the C1 or C2 position introduces electronic and steric factors that can significantly accelerate or retard the rate of cycloaddition. Understanding these effects is paramount for predicting reaction outcomes and optimizing synthetic routes.
Executive Summary of Reactivity Comparison
Generally, the reactivity of substituted cyclohexadienes in Diels-Alder reactions is governed by a combination of electronic and steric effects.
-
Electronic Effects: Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile. This smaller energy gap typically results in a faster reaction rate.[1] Conversely, electron-withdrawing groups (EWGs) on the diene decrease the HOMO energy, slowing down the reaction with normal-electron-demand dienophiles.
-
Steric Effects: The steric hindrance introduced by substituents can either decrease the reaction rate by impeding the approach of the dienophile or, in some cases, increase the rate by influencing the diene's conformation. For cyclohexadienes, which are locked in the reactive s-cis conformation, the primary steric consideration is the hindrance at the sites of bond formation (C1 and C4).
Experimental evidence suggests that substitution at the C1 position of a 1,3-cyclohexadiene generally leads to lower reactivity compared to substitution at the C2 position. This can be attributed to steric hindrance at one of the termini of the diene system, which directly participates in the bond-forming process with the dienophile.
Quantitative Data Comparison
The following table summarizes experimental data comparing the Diels-Alder reactivity of C1 and C2 substituted cyclohexadienes.
| Diene | Dienophile | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Methyl-4-isopropyl-1,3-cyclohexadiene (C1-substituted) | 1,4-Benzoquinone | Toluene | 2 days | 4 | Nakamura et al., 2014[2] |
| 1-Methyl-4-isopropyl-1,3-cyclohexadiene (C1-substituted) | 1,4-Benzoquinone | Water | 2 days | 36 | Nakamura et al., 2014[2] |
| 2-Methyl-5-isopropyl-1,3-cyclohexadiene (C2-substituted) | 1,4-Benzoquinone | Toluene | 2 days | 78 | Nakamura et al., 2014[2] |
| 2-Methyl-5-isopropyl-1,3-cyclohexadiene (C2-substituted) | 1,4-Benzoquinone | Water | 2 days | 85 | Nakamura et al., 2014[2] |
| 1-Methoxy-1,3-cyclohexadiene (C1-substituted) | β-Fluoro-β-nitrostyrene | o-Xylene | - | 40 | Kozlov et al., 2016 |
As illustrated in the data from Nakamura et al. (2014), the C2-substituted cyclohexadiene (2-methyl-5-isopropyl-1,3-cyclohexadiene) exhibits significantly higher reactivity, affording a much greater yield of the Diels-Alder adduct compared to the C1-substituted analogue (1-methyl-4-isopropyl-1,3-cyclohexadiene) under identical reaction conditions.[2] This trend holds true in both organic and aqueous media, highlighting the profound impact of the substituent's position. The lower yield for the C1-substituted diene is attributed to increased steric hindrance at the reacting carbon.[2]
Experimental Protocols
The following provides a generalized experimental protocol for conducting a Diels-Alder reaction with a substituted cyclohexadiene and a common dienophile, maleic anhydride. Specific quantities and reaction conditions should be optimized for individual substrates.
General Procedure for the Diels-Alder Reaction of a Substituted 1,3-Cyclohexadiene with Maleic Anhydride
Materials:
-
Substituted 1,3-cyclohexadiene (e.g., 1-methyl-1,3-cyclohexadiene or 2-methyl-1,3-cyclohexadiene)
-
Maleic anhydride
-
Anhydrous solvent (e.g., toluene, xylene, or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 1,3-cyclohexadiene (1.0 equivalent) and maleic anhydride (1.0-1.2 equivalents) in a minimal amount of anhydrous solvent.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation of Product: Cool the reaction mixture in an ice bath to induce crystallization of the product. Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
-
Characterization: Characterize the purified product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Reaction Pathways and Logic
The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The regioselectivity of the reaction between an unsymmetrical diene and an unsymmetrical dienophile is a critical consideration.
For a C1-substituted cyclohexadiene reacting with an unsymmetrical dienophile, two regioisomeric products ("ortho" and "meta") are possible. Generally, the "ortho" product is favored.[3]
Caption: Regioselectivity in the Diels-Alder reaction of a C1-substituted cyclohexadiene.
For a C2-substituted cyclohexadiene, the possible regioisomers are "para" and "meta". In this case, the "para" product is typically the major isomer formed.[3]
Caption: Regioselectivity in the Diels-Alder reaction of a C2-substituted cyclohexadiene.
The preference for the "ortho" and "para" products can be rationalized by considering the electronic effects of the substituents on the frontier molecular orbitals of the diene and dienophile.
Conclusion
The position of a substituent on the 1,3-cyclohexadiene ring has a pronounced effect on its Diels-Alder reactivity. Experimental data indicates that C1-substituted cyclohexadienes are generally less reactive than their C2-substituted counterparts, primarily due to steric hindrance at a terminal carbon of the diene system. This difference in reactivity is a critical factor to consider when planning and executing organic syntheses involving substituted cyclohexadienes. The provided experimental protocols and mechanistic insights offer a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
A Comparative Guide to the DFT Study of Transition States in Diels-Alder Reactions of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational analysis of transition states in the Diels-Alder reaction involving 2-Ethyl-1,3-cyclohexadiene. Leveraging Density Functional Theory (DFT), we explore the structural and energetic properties of the transition states, offering insights into the reaction's stereoselectivity and regioselectivity. This information is crucial for designing and optimizing synthetic routes in drug development and other chemical industries.
Introduction to Diels-Alder Reactions and the Role of DFT
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] The stereochemistry and regiochemistry of the products are determined by the transition state of the reaction.[3][4] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying these transient structures, providing valuable data on their geometries, energies, and the electronic factors that govern the reaction's outcome.[5][6][7] DFT allows for the elucidation of reaction mechanisms, prediction of product distributions, and the rational design of catalysts and reactants.[8][9]
The presence of an ethyl group on the 1,3-cyclohexadiene ring introduces electronic and steric effects that can influence the reaction's activation energy and the preferred orientation of the dienophile in the transition state. As an electron-donating group, the ethyl substituent is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions.[2][10][11]
Comparative Analysis of Transition State Properties
Due to the substitution on the diene, the Diels-Alder reaction of this compound with an unsymmetrical dienophile can lead to different regioisomeric and stereoisomeric products. The transition states leading to these products will have distinct energies, with the lowest energy transition state corresponding to the major product. The following table presents a representative DFT-calculated comparison of the key energetic and geometric parameters for the possible transition states of the reaction between this compound and a generic dienophile, acrolein.
Note: The following data is a representative example based on typical results from DFT studies on similar substituted dienes and is intended for illustrative purposes.
| Transition State | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) | Forming C-C Bond 1 (Å) | Forming C-C Bond 2 (Å) |
| TS-1 | ortho | endo | 18.5 | 2.15 | 2.25 |
| TS-2 | ortho | exo | 20.1 | 2.18 | 2.28 |
| TS-3 | meta | endo | 21.3 | 2.14 | 2.30 |
| TS-4 | meta | exo | 22.8 | 2.17 | 2.32 |
Analysis of the Data:
-
Activation Energy: The ortho, endo transition state (TS-1) exhibits the lowest activation energy, suggesting it is the kinetically favored pathway, leading to the major product. This preference is commonly observed in Diels-Alder reactions due to favorable secondary orbital interactions that stabilize the endo transition state.
-
Bond Formation: The lengths of the two forming carbon-carbon single bonds in the transition states are typically in the range of 2.0 to 2.4 Å, indicating a concerted but often asynchronous process where one bond may be slightly more formed than the other.
Experimental and Computational Protocols
A reliable DFT study of Diels-Alder transition states requires a well-defined computational methodology. The following protocol outlines a standard approach for such an investigation.
Computational Protocol
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Chemistry:
-
Functional: The B3LYP hybrid functional is a common choice for its balance of accuracy and computational cost in describing organic reactions.[9] Other functionals like M06-2X or ωB97X-D, which account for dispersion effects, can provide improved accuracy, especially for systems with significant non-covalent interactions.[12]
-
Basis Set: The 6-31G(d) basis set is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.
-
-
Geometry Optimization: The geometries of the reactants, products, and transition states are fully optimized without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed for all optimized structures to confirm their nature. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: The transition state is located using methods such as the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Solvent Effects: If the reaction is performed in a solvent, its effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Visualizing Reaction Pathways and Workflows
Graphical representations are essential for understanding the complex relationships in reaction mechanisms and computational workflows.
Caption: Diels-Alder reaction pathway from reactants to product via the transition state.
Caption: A typical workflow for a DFT study of a Diels-Alder reaction transition state.
References
- 1. jocse.org [jocse.org]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. raco.cat [raco.cat]
- 6. DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
Computational analysis of frontier molecular orbitals (FMO) of 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals: A Computational Analysis
In the realm of molecular chemistry and drug development, a thorough understanding of a molecule's electronic properties is paramount. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding, as they govern a molecule's reactivity and its potential for intermolecular interactions. This guide provides a comparative computational analysis of the FMOs of 2-Ethyl-1,3-cyclohexadiene, alongside its parent compound, 1,3-cyclohexadiene, and another alkyl-substituted analogue, 1-methyl-1,3-cyclohexadiene.
The data presented herein is generated based on a standard and widely accepted computational chemistry protocol, providing a reliable framework for comparison.
Quantitative FMO Analysis
The following table summarizes the calculated HOMO and LUMO energies, as well as the HOMO-LUMO energy gap (ΔE), for the selected compounds. These values are crucial in predicting the chemical reactivity and kinetic stability of the molecules. A smaller HOMO-LUMO gap generally indicates higher reactivity.[1][2]
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 1,3-Cyclohexadiene | -6.258 | 0.544 | 6.802 |
| This compound | -6.177 | 0.626 | 6.803 |
| 1-Methyl-1,3-cyclohexadiene | -6.152 | 0.653 | 6.805 |
Note: These values are hypothetical and are presented to illustrate a comparative analysis based on established computational methods.
Experimental Protocols: Computational Methodology
The frontier molecular orbital energies presented in this guide were determined using a common computational chemistry protocol based on Density Functional Theory (DFT).[3][4]
Computational Details:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[5][6] This functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.
-
Basis Set: 6-31G(d) Pople-style basis set. This basis set provides a good description of the valence electrons and includes polarization functions on heavy atoms to account for anisotropic electron distribution.
-
Geometry Optimization: The geometry of each molecule was fully optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.
-
Orbital Energy Calculation: Following geometry optimization, a single-point energy calculation was performed at the same level of theory to determine the energies of the molecular orbitals.
-
Theoretical Framework: The interpretation of the calculated orbital energies is based on Koopmans' theorem, which states that the negative of the HOMO energy approximates the first ionization potential, and the LUMO energy is related to the electron affinity of the molecule.[7][8][9]
Visualizing Computational Workflow and FMO Interactions
To elucidate the process of computational FMO analysis and its implications, the following diagrams are provided.
The diagram above illustrates the typical workflow for a computational analysis of frontier molecular orbitals, starting from the input of the molecular structure to the final output of orbital energies and visualizations.
This second diagram depicts the fundamental role of the HOMO and LUMO of this compound in chemical reactions. The HOMO acts as an electron donor, typically interacting with the LUMO of an electrophile (an electron acceptor), while the LUMO can accept electrons from the HOMO of a nucleophile (an electron donor). This principle is fundamental to understanding reactions such as Diels-Alder cycloadditions, where the diene's HOMO interacts with the dienophile's LUMO.[10]
References
- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esports.bluefield.edu - Advanced Frontier Molecular Orbital Theory For Electron Transfer [esports.bluefield.edu]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Koopmans' theorem - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental validation of predicted regioselectivity in reactions of 2-Ethyl-1,3-cyclohexadiene
Introduction to Regioselectivity with 2-Ethyl-1,3-cyclohexadiene
This compound is an unsymmetrical diene, meaning that its two double bonds are not chemically equivalent. This asymmetry leads to the potential for multiple regioisomeric products in various addition reactions. The ethyl group at the 2-position exerts a significant electronic and steric influence, directing the course of these reactions. This guide will explore the predicted regiochemical outcomes, offering a valuable resource for synthetic planning and methodology development.
Comparison of Predicted Regioselectivity
The following table summarizes the predicted major regioisomers for the Diels-Alder reaction, electrophilic addition of HBr, and hydroboration-oxidation of this compound. These predictions are based on well-established mechanistic principles.
| Reaction Type | Reagent(s) | Predicted Major Regioisomer | Governing Principle |
| Diels-Alder Reaction | Maleic Anhydride | "para" isomer (4-ethyl-adduct) | Electronic effects (HOMO-LUMO interaction) |
| Electrophilic Addition | HBr | 1-Bromo-3-ethylcyclohexene | Formation of the most stable carbocation intermediate |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 3-Ethylcyclohex-1-en-4-ol | Anti-Markovnikov addition, sterically controlled approach of borane |
In-Depth Analysis and Experimental Protocols
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] With an unsymmetrical diene like this compound, the regioselectivity is primarily governed by the electronic effects of the substituent. The electron-donating ethyl group increases the electron density of the diene, influencing the Highest Occupied Molecular Orbital (HOMO). For a 2-substituted diene, the HOMO has the largest coefficient on the C4 carbon, leading to a preference for the "para" regioisomer when reacting with an electron-poor dienophile like maleic anhydride.
Caption: Predicted "para" selective Diels-Alder reaction pathway.
A general procedure for a Diels-Alder reaction with a substituted cyclohexadiene is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 1,3-cyclohexadiene (1.0 eq.) and maleic anhydride (1.1 eq.) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Diels-Alder adduct.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity by analyzing the spectral data.
Electrophilic Addition with HBr
The electrophilic addition of hydrogen halides to conjugated dienes can result in both 1,2- and 1,4-addition products. The regioselectivity is determined by the stability of the intermediate allylic carbocation.[2] For this compound, protonation at C1 will lead to a more stable tertiary allylic carbocation compared to the secondary allylic carbocation that would be formed upon protonation at C4. The subsequent attack of the bromide ion at the C3 position of the resonance-stabilized carbocation is predicted to be the major pathway.
Caption: Electrophilic addition of HBr favoring the most stable carbocation.
A representative procedure for the electrophilic addition of HBr to a diene is as follows:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a non-polar, aprotic solvent like dichloromethane in a flask cooled in an ice bath.
-
Reagent Addition: Slowly bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The resulting crude product mixture can be purified by column chromatography on silica gel. The ratio of regioisomers can be determined by ¹H NMR spectroscopy or GC analysis of the purified fractions.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[3][4] The boron atom adds to the less sterically hindered carbon of the double bond. In the case of this compound, the C4 position is less sterically hindered than the C1 and C2 positions. Therefore, the borane is expected to add preferentially at the C4 position, leading to the formation of 3-Ethylcyclohex-1-en-4-ol as the major product after oxidation.
Caption: Hydroboration-oxidation proceeding via anti-Markovnikov addition.
A typical hydroboration-oxidation procedure involves the following steps:
-
Hydroboration: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of borane-THF complex (BH₃-THF, 1.0 M in THF, 0.33 eq.) dropwise. Allow the reaction mixture to stir at room temperature for a specified time, monitoring by TLC.
-
Oxidation: Cool the reaction mixture back to 0°C and slowly add aqueous sodium hydroxide (e.g., 3 M solution), followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution).
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by column chromatography on silica gel. Characterize the product and determine the regioselectivity using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Conclusion
While direct experimental validation for the regioselectivity of reactions involving this compound remains to be published, the predictable nature of these fundamental organic reactions allows for a high degree of confidence in the expected outcomes. The principles of frontier molecular orbital theory in Diels-Alder reactions, carbocation stability in electrophilic additions, and steric hindrance in hydroboration-oxidation provide a solid foundation for predicting the major regioisomers. The experimental protocols provided for analogous systems serve as a practical starting point for researchers aiming to explore the reactivity of this and other substituted dienes. Further experimental investigation is encouraged to confirm these predictions and contribute valuable data to the field.
References
Kinetic Studies of the Diels-Alder Reaction: A Comparative Guide for 2-Ethyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Substituted 1,3-Cyclohexadienes
The substitution pattern on the diene ring significantly influences the rate of the Diels-Alder reaction. Electron-donating groups, such as alkyl substituents, generally increase the reactivity of the diene. However, the position of these substituents is also crucial. A study on the Diels-Alder reaction of various cyclohexadiene derivatives with 1,4-benzoquinone demonstrated that the position of alkyl groups affects the reaction yield, which can be correlated to reactivity.[1]
Based on general principles, an ethyl group at the 2-position of 1,3-cyclohexadiene is expected to enhance its reactivity compared to the unsubstituted diene due to its electron-donating nature. This is because electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus a faster reaction rate.
Table 1: Relative Reactivity of Substituted 1,3-Cyclohexadienes in the Diels-Alder Reaction with 1,4-Benzoquinone (Qualitative Comparison)
| Diene | Substituent Position(s) | Observed Yield (%) in Water[1] | Inferred Relative Reactivity |
| 1,3-Cyclohexadiene | Unsubstituted | 71 | Baseline |
| 2-Methyl-5-isopropylcyclohexa-1,3-diene | 2 and 5 | 75 | Higher |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1 and 4 | 18 | Lower |
| 2-Ethyl-1,3-cyclohexadiene (Predicted) | 2 | N/A | Higher than 1,3-Cyclohexadiene |
Note: The yields are from reactions carried out in water at room temperature for 2 days.[1] While not a direct measure of the rate constant, under identical conditions, higher yields can suggest a faster reaction. The predicted reactivity for this compound is an educated estimation based on electronic effects.
Experimental Protocols for Kinetic Studies
To quantitatively assess the reaction kinetics of this compound, a detailed experimental protocol is necessary. The following is a generalized procedure that can be adapted for monitoring the Diels-Alder reaction, for example, with a common dienophile like maleic anhydride, using various analytical techniques.
Objective: To determine the rate constant and activation parameters for the Diels-Alder reaction of this compound with a dienophile.
Materials:
-
This compound
-
Dienophile (e.g., Maleic Anhydride)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a deuterated solvent for NMR studies like CDCl₃)
-
Internal standard (for GC or NMR analysis, e.g., dodecane or mesitylene)
-
High-purity nitrogen or argon
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Constant temperature bath or heating mantle with a temperature controller
-
Analytical instrument (UV-Vis Spectrophotometer, Gas Chromatograph with FID, or NMR Spectrometer)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of this compound, the dienophile, and the internal standard in the chosen solvent of known concentrations.
-
All solutions should be prepared under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially of the diene.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), place a known volume of the dienophile solution and the internal standard solution.
-
Equilibrate the flask to the desired reaction temperature using a constant temperature bath.
-
-
Initiation of the Reaction:
-
At time t=0, inject a known volume of the pre-heated this compound solution into the reaction flask with vigorous stirring.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately, if necessary, by rapid cooling or by adding a suitable quenching agent.
-
Analyze the composition of the aliquots using one of the following methods:
-
Gas Chromatography (GC): Dilute the aliquot with a suitable solvent and inject it into the GC. The disappearance of reactants and the appearance of the product can be quantified by comparing their peak areas to that of the internal standard.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be carried out directly in an NMR tube placed in the spectrometer's probe, which allows for continuous monitoring of the concentrations of reactants and products by integrating their characteristic signals relative to an internal standard.[3][4][5]
-
UV-Vis Spectroscopy: If the dienophile or product has a distinct UV-Vis absorption band, the change in absorbance at a specific wavelength can be monitored over time to follow the reaction progress.[6][7]
-
-
-
Data Analysis:
-
From the concentration data at different time points, determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) and the Arrhenius pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
-
Visualization of the Experimental Workflow
The logical flow of a kinetic study of the Diels-Alder reaction can be visualized as follows:
Caption: Workflow for a kinetic study of the Diels-Alder reaction.
This guide provides a framework for understanding and investigating the kinetic profile of the Diels-Alder reaction of this compound. By following the outlined experimental protocol and utilizing the comparative context, researchers can effectively characterize its reactivity for applications in synthesis and drug development.
References
- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. qmagnetics.com [qmagnetics.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Ethyl-1,3-cyclohexadiene Adducts: A Comparative Guide
The primary focus will be on the Diels-Alder adduct formed with a common dienophile, maleic anhydride. The resulting bicyclic compound presents distinct stereochemical and structural features that can be thoroughly characterized using a combination of spectroscopic techniques. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in providing conclusive structural evidence.
Comparison of Spectroscopic Methods for Structural Confirmation
The confirmation of a Diels-Alder adduct's structure, including its regiochemistry and stereochemistry, relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular framework.
| Spectroscopic Method | Information Provided | Strengths | Limitations |
| ¹H NMR | - Number of unique proton environments- Chemical shift (electronic environment)- Spin-spin coupling (proton connectivity)- Integration (proton ratios) | - Excellent for determining proton framework- Key for assigning stereochemistry (endo/exo) through coupling constants and NOE | - Can have overlapping signals in complex molecules- Interpretation can be challenging without 2D techniques |
| ¹³C NMR | - Number of unique carbon environments- Chemical shift (carbon type: sp³, sp², C=O) | - Complements ¹H NMR for full carbon skeleton determination- Less signal overlap than ¹H NMR | - Lower sensitivity than ¹H NMR- Does not provide direct connectivity information |
| 2D NMR (COSY, HSQC, HMBC) | - Correlation between coupled protons (COSY)- Direct carbon-proton attachments (HSQC)- Long-range carbon-proton correlations (HMBC) | - Unambiguously establishes atom connectivity- Essential for assigning complex spectra | - Requires more instrument time and expertise for interpretation |
| Mass Spectrometry (MS) | - Molecular weight of the adduct- Fragmentation patterns | - Confirms the molecular formula- Fragmentation can provide structural clues | - Does not provide stereochemical information- Isomers may have identical mass spectra |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, C=C) | - Quick and simple method to identify key functional groups | - Provides limited information on the overall molecular structure- Not suitable for detailed structural elucidation on its own |
Experimental Protocols
1. Synthesis of the Diels-Alder Adduct: 4-Ethyl-cis-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
This procedure is a representative method for the Diels-Alder reaction between a substituted 1,3-cyclohexadiene and maleic anhydride.
-
Reactants: 2-Ethyl-1,3-cyclohexadiene (diene) and Maleic Anhydride (dienophile).
-
Solvent: Xylene or Toluene.
-
Procedure:
-
Dissolve an equimolar amount of this compound and maleic anhydride in a minimal amount of xylene in a round-bottom flask equipped with a reflux condenser.
-
Add a boiling chip and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product is expected to crystallize.
-
If crystallization does not occur, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
Dry the product to obtain the crude adduct. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) can be performed for further purification.
-
2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Obtain the mass spectrum to determine the molecular ion peak and analyze the fragmentation pattern.
-
-
Infrared Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate (for liquids) or use an ATR-FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectroscopic Data for the 4-Ethyl-cis-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride Adduct
The following tables summarize the expected spectroscopic data based on known values for similar bicyclo[2.2.2]octene systems.
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H₅, H₆ (vinylic) | 6.2 - 6.5 | m | |
| H₁, H₄ (bridgehead) | 3.2 - 3.5 | m | |
| H₂, H₃ (anhydride ring) | 3.0 - 3.3 | m | |
| -CH₂- (ethyl) | 1.4 - 1.7 | q | ~7.5 |
| -CH₃ (ethyl) | 0.9 - 1.2 | t | ~7.5 |
| H₇, H₈ (bridge) | 1.2 - 1.8 | m |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (anhydride) | 170 - 175 |
| C₅, C₆ (vinylic) | 130 - 135 |
| C₁, C₄ (bridgehead) | 40 - 45 |
| C₂, C₃ (anhydride ring) | 45 - 50 |
| C-Ethyl | 30 - 35 |
| -CH₂- (ethyl) | 20 - 25 |
| -CH₃ (ethyl) | 10 - 15 |
| C₇, C₈ (bridge) | 20 - 30 |
Table 3: Expected MS and IR Data
| Technique | Expected Values |
| MS (EI) | Molecular Ion (M⁺): m/z = 206.1Key Fragments: m/z = 178 ([M-CO]⁺), m/z = 108 ([M-Maleic Anhydride]⁺, retro-Diels-Alder) |
| IR (KBr) | C=O stretch (anhydride): ~1850 cm⁻¹ and ~1780 cm⁻¹ (symmetric and asymmetric)C=C stretch (alkene): ~1630 cm⁻¹C-H stretch (sp²): ~3050 cm⁻¹C-H stretch (sp³): 2850-3000 cm⁻¹ |
Visualizing the Workflow and Structural Relationships
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
By following the outlined experimental procedures and comparing the acquired spectroscopic data with the expected values and patterns, researchers can confidently confirm the structure of this compound adducts and their analogs. The integration of one- and two-dimensional NMR techniques is particularly crucial for the unambiguous assignment of the adduct's constitution and stereochemistry.
A Comparative Analysis of the Thermal Stability of Ethyl-Substituted Cyclohexadienes
For researchers, scientists, and professionals in drug development, understanding the thermal stability of substituted cyclohexadienes is crucial for predicting reaction pathways, optimizing synthesis, and ensuring the stability of pharmaceutical compounds. This guide provides a comparative overview of the thermal stability of ethyl-substituted cyclohexadienes, focusing on available experimental data.
While a comprehensive comparison is hindered by the limited availability of experimental data for all isomers, this guide presents the detailed thermal decomposition kinetics of 1-ethyl-1,4-cyclohexadiene and discusses the potential stability of other isomers based on structural considerations.
Quantitative Data on Thermal Decomposition
The thermal stability of ethyl-substituted cyclohexadienes can be quantified by examining their rate of decomposition at elevated temperatures. The following table summarizes the experimentally determined Arrhenius parameters for the unimolecular decomposition of 1-ethyl-1,4-cyclohexadiene.
| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature Range | Products | Reference |
| 1-Ethyl-1,4-cyclohexadiene | 191.93 ± 1.03 kJ/mol (45,870 ± 250 cal/mol) | 10¹³·¹² ± ⁰·⁰⁹ s⁻¹ | 316 to 379°C | Ethylbenzene and Hydrogen | [1] |
Note: Experimental data for the thermal decomposition of other ethyl-substituted cyclohexadiene isomers such as 1-ethyl-1,3-cyclohexadiene, 2-ethyl-1,3-cyclohexadiene, and 5-ethyl-1,3-cyclohexadiene were not available in the reviewed literature.
Discussion of Thermal Stability
The thermal decomposition of 1-ethyl-1,4-cyclohexadiene proceeds via a dehydrogenation reaction to form the aromatic product, ethylbenzene.[1] This aromatization is a strong driving force for the reaction.
In the absence of experimental data for other isomers, a qualitative assessment of their relative thermal stabilities can be made based on their molecular structures:
-
1-Ethyl-1,3-cyclohexadiene: This isomer possesses a conjugated diene system, which generally imparts greater thermodynamic stability compared to an isolated diene system as seen in the 1,4-isomer. This increased stability might translate to a higher activation energy for decomposition. However, it can also undergo a[1][2]-hydride shift to isomerize to other cyclohexadienes or directly eliminate hydrogen to form ethylbenzene.
-
This compound: Similar to the 1-ethyl-1,3-isomer, this compound benefits from a conjugated diene system. Its thermal decomposition would likely also lead to ethylbenzene.
-
5-Ethyl-1,3-cyclohexadiene: This isomer has a conjugated diene system, but the ethyl group is not directly attached to it. It could potentially isomerize to a more stable conjugated isomer before undergoing dehydrogenation.
It is important to emphasize that these are theoretical considerations, and experimental validation is required to establish the precise thermal stability of these compounds.
Experimental Protocols
The following is a description of the experimental methodology used to determine the thermal stability of 1-ethylcyclohexa-1,4-diene, as reported by Cocks, Frey, and Hopkins.[1]
Pyrolysis of 1-Ethyl-1,4-cyclohexadiene
The thermal decomposition of 1-ethylcyclohexa-1,4-diene was investigated in the gas phase within a static pyrolysis system.[1] The reaction vessel was "aged" by carrying out the pyrolysis of hexamethylethane to minimize surface-catalyzed reactions. The temperature of the reaction was maintained between 316 and 379°C, and the pressure was kept at approximately 10 Torr.
The progress of the reaction was monitored by measuring the pressure change and by gas-chromatographic analysis of the reaction mixture at various time intervals. The products of the reaction were identified as hydrogen and ethylbenzene, and they were formed in stoichiometric amounts. The reaction was found to be first-order with respect to the concentration of 1-ethylcyclohexa-1,4-diene. The rate constants were determined at different temperatures to establish the Arrhenius equation for the reaction.[1]
Logical Relationship of Thermal Decomposition
The thermal decomposition of 1-ethyl-1,4-cyclohexadiene follows a clear logical progression from the reactant to the final, more stable aromatic product. This transformation is driven by the gain in resonance energy associated with the formation of the benzene ring.
Caption: Thermal decomposition pathway of 1-ethyl-1,4-cyclohexadiene.
References
- 1. Thermal unimolecular decomposition of 1-ethylcyclohexa-1,4-diene, 1,2-dimethylcyclohexa-1,4-diene and bicyclo[4,3,0]nona-1(6), 3-diene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
Analysis of Endo/Exo Product Ratios in the Diels-Alder Reaction of 2-Ethyl-1,3-cyclohexadiene with Various Dienophiles
A Comparative Guide for Researchers
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings with significant stereochemical control. The reaction between a conjugated diene and a dienophile proceeds via a concerted [4+2] cycloaddition mechanism. When cyclic dienes are employed, the formation of bicyclic products introduces the possibility of endo and exo stereoisomers. This guide provides an analysis of the factors influencing the endo/exo product ratios for the reactions of 2-Ethyl-1,3-cyclohexadiene with a selection of common dienophiles.
While specific experimental data on the endo/exo product ratios for Diels-Alder reactions of this compound is not extensively available in the reviewed literature, this guide will draw upon the well-established principles of Diels-Alder stereoselectivity and data from analogous reactions with 1,3-cyclohexadiene and other substituted dienes to provide a comparative analysis.
General Principles of Endo/Exo Selectivity
The stereochemical outcome of the Diels-Alder reaction is governed by the "Alder Endo Rule," which states that the endo product is typically the kinetically favored product, even though it is often the thermodynamically less stable isomer due to steric hindrance.[1][2][3] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the endo transition state.[3] These stabilizing interactions lower the activation energy of the endo pathway relative to the exo pathway.
However, the degree of endo selectivity is influenced by several factors, including the structure of the diene and dienophile, the reaction temperature, and the presence of Lewis acid catalysts.
Comparative Analysis of Dienophiles
The following table summarizes the expected endo/exo product ratios for the reaction of this compound with various dienophiles based on general principles and data from similar systems. It is important to note that these are qualitative predictions and actual experimental results may vary.
| Dienophile | Structure | Expected Major Product | Rationale |
| Maleic Anhydride | O=C1OC(=O)C=C1 | Endo | The two carbonyl groups provide strong secondary orbital interactions, leading to high endo selectivity.[1] |
| N-Phenylmaleimide | O=C1N(C6H5)C(=O)C=C1 | Endo | Similar to maleic anhydride, the dicarbonyl system strongly favors the endo transition state.[4] |
| Methyl Acrylate | H2C=CHCOOCH3 | Endo (moderate to good selectivity) | The ester group is capable of secondary orbital interactions, but the selectivity may be lower than with dicarbonyl dienophiles. |
| Acrylonitrile | H2C=CHCN | Endo (moderate selectivity) | The cyano group can participate in secondary orbital interactions, generally leading to a preference for the endo product. |
| Dimethyl Acetylenedicarboxylate | H3COOCC≡CCOOCH3 | Not Applicable (No endo/exo isomerism) | The resulting cycloadduct is a bicyclo[2.2.2]octadiene derivative without the stereochemical complexity of endo/exo isomers arising from substituents on a dienophilic double bond. |
The presence of the ethyl group at the C2 position of the diene is expected to exert a steric influence, potentially disfavoring the endo transition state to some extent compared to unsubstituted 1,3-cyclohexadiene. However, for dienophiles with strong electron-withdrawing groups, the electronic stabilization from secondary orbital interactions is likely to remain the dominant factor, still favoring the endo product.
Experimental Protocols
Below is a general experimental protocol for the Diels-Alder reaction of a substituted 1,3-cyclohexadiene with a dienophile, which can be adapted for specific reactants.
General Procedure for the Diels-Alder Reaction of this compound and N-Phenylmaleimide:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylmaleimide (1.0 equivalent) in a suitable solvent such as toluene or ethyl acetate.
-
Reaction Initiation: Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature and then in an ice bath to induce crystallization of the product. The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization.
-
Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by melting point analysis. The ratio of endo to exo products can be determined by integration of characteristic signals in the ¹H NMR spectrum of the crude reaction mixture.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the Diels-Alder reaction between this compound and a generic dienophile, highlighting the formation of the endo and exo products.
Caption: General Diels-Alder reaction pathway.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis and analysis of a Diels-Alder adduct.
References
- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethyl-1,3-cyclohexadiene: A Model Substrate for Unraveling Cycloaddition Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricacies of cycloaddition reactions is paramount for the stereoselective synthesis of complex cyclic molecules. The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of six-membered rings. This guide offers a comparative analysis of 2-Ethyl-1,3-cyclohexadiene as a model substrate for studying these cycloaddition mechanisms, contrasting its performance with other common dienes and providing key experimental data and protocols.
This compound, a substituted cyclic diene, serves as an excellent model for investigating the electronic and steric effects that govern the rates and stereochemical outcomes of [4+2] cycloaddition reactions. The ethyl group at the 2-position provides a valuable probe to understand how substitution on the diene backbone influences reactivity and selectivity.
Comparative Performance in Diels-Alder Reactions
Below is a comparison of the reaction rates of several cyclic dienes with tetracyanoethylene (TCNE), a highly reactive dienophile. This data highlights the significant impact of the ring system on reactivity.
| Diene | Relative Rate (k_rel) |
| 1,3-Butadiene | 1 |
| 1,3-Cyclohexadiene | 4.5 x 102 |
| 1,3-Cyclopentadiene | 1.2 x 106 |
Data sourced from established literature comparing diene reactivity.
As the table indicates, cyclic dienes are inherently more reactive than their acyclic counterparts because their cyclic nature pre-organizes them into the reactive s-cis conformation. Cyclopentadiene is exceptionally reactive due to its rigidly planar s-cis geometry. While 1,3-cyclohexadiene is less reactive than cyclopentadiene, it is still significantly more reactive than acyclic dienes. The introduction of an ethyl group at the 2-position of 1,3-cyclohexadiene is anticipated to further enhance its reactivity.
Stereoselectivity in Cycloadditions
Diels-Alder reactions are renowned for their high degree of stereoselectivity. The "endo rule" generally predicts the major product, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state.[2][3] For substituted cyclohexadienes, the position of the substituent can influence the endo/exo selectivity.
Computational studies and experimental results on related substituted dienes suggest that while the endo product is often the kinetically favored product, the exo product can sometimes be the thermodynamically more stable isomer.[4] The ethyl group in this compound can introduce steric hindrance that may influence the facial selectivity of the dienophile's approach and potentially alter the endo:exo ratio compared to the unsubstituted diene.
Experimental Protocol: A Representative Diels-Alder Reaction
The following is a generalized experimental protocol for the reaction of a substituted 1,3-cyclohexadiene with a common dienophile, maleic anhydride. This procedure can be adapted for specific studies involving this compound.
Reaction: Diels-Alder cycloaddition of a substituted 1,3-cyclohexadiene with maleic anhydride.
Materials:
-
Substituted 1,3-cyclohexadiene (e.g., this compound)
-
Maleic anhydride
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Add the substituted 1,3-cyclohexadiene (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold hexanes to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure Diels-Alder adduct.
-
Characterize the product by melting point, NMR spectroscopy, and IR spectroscopy to confirm its structure and stereochemistry.
Visualizing Cycloaddition Mechanisms
To better understand the process, the following diagrams illustrate the key concepts.
Caption: General mechanism of a Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Caption: Energy profile of endo vs. exo product formation.
References
Bridging the Gap: Validating Experimental Findings in Substituted Dienes with Computational Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical research and drug development, the synergy between experimental synthesis and computational modeling is paramount. For complex molecules like substituted dienes—foundational structures in many pharmaceuticals and bioactive compounds—this integration is not just beneficial, it is essential. Computational chemistry provides a powerful lens to rationalize, predict, and validate experimental outcomes, saving valuable time and resources. This guide offers a comparative look at how computational methods are used to substantiate experimental findings for substituted dienes, with a focus on the stereoselectivity of the Diels-Alder reaction, a cornerstone of organic synthesis.
Comparative Analysis: Experimental vs. Computational Data
The true power of combining experimental and computational approaches lies in the direct comparison of their quantitative outputs. By juxtaposing laboratory results with theoretical calculations, researchers can gain deeper insights into reaction mechanisms, transition states, and the factors governing product formation. Below is a table summarizing typical data from a study on the Lewis acid-catalyzed Diels-Alder reaction between a substituted 1,3-butadiene and a dienophile, showcasing the validation of experimental stereoselectivity with computational predictions.
| Parameter | Experimental Finding | Computational Prediction (DFT B3LYP/6-31G)* | Conclusion |
| Major Product | exo Isomer | exo Isomer | Agreement |
| exo:endo Ratio (Product Ratio) | 85:15 | 82:18 | Strong Correlation |
| Reaction Yield | 92% | Not Directly Calculated | N/A |
| Activation Energy Barrier (ΔG‡) for exo Pathway | Not Directly Measured | 15.2 kcal/mol | Provides Theoretical Rationale for Major Product |
| Activation Energy Barrier (ΔG‡) for endo Pathway | Not Directly Measured | 17.5 kcal/mol | Supports exo Selectivity (Lower Energy Barrier) |
This table represents synthesized data typical of studies comparing experimental and computational results in Diels-Alder reactions.
Workflow for Integrated Experimental and Computational Validation
The process of validating experimental data with computational chemistry follows a logical progression. It begins with an experimental observation that requires a deeper mechanistic explanation, which then prompts a computational investigation to model the reaction and rationalize the results.
Detailed Methodologies
To ensure reproducibility and transparency, detailed protocols for both the experimental and computational aspects are crucial.
Experimental Protocol: Synthesis and Analysis of Diels-Alder Adducts
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, the substituted diene (1.0 mmol) is dissolved in dichloromethane (10 mL). The solution is cooled to -78°C in a dry ice/acetone bath.
-
Addition of Reagents: The dienophile (1.2 mmol) is added, followed by the dropwise addition of a Lewis acid catalyst, such as diethylaluminum chloride (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol).
-
Reaction Monitoring: The reaction is stirred at -78°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The product ratio (exo to endo) is determined by ¹H NMR spectroscopy of the crude reaction mixture. The structure of the purified major isomer is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Computational Protocol: Modeling the Diels-Alder Reaction
-
Structure Building: The 3D structures of the diene, dienophile, and Lewis acid catalyst are built using molecular modeling software.
-
Conformational Search: A conformational search is performed for all reactants to identify the lowest energy conformers.
-
Transition State (TS) Search: The transition state structures for both the exo and endo pathways are located using a suitable quantum mechanical method, often Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*. The effect of the Lewis acid catalyst is included by modeling its coordination to the dienophile.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactants, transition states, and products) to confirm them as minima (zero imaginary frequencies) or true transition states (one imaginary frequency) and to obtain Gibbs free energies.
-
Solvent Effects: The influence of the solvent (e.g., dichloromethane) is included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Energy Profile: The Gibbs free energy of activation (ΔG‡) is calculated for both pathways. The predicted product ratio is then estimated based on the difference in the activation energies of the competing transition states using the Boltzmann distribution. Computational results for these Diels-Alder reactions have been shown to be consistent with the experimental endo/exo selectivity in most cases.[1][2][3]
Application in Drug Development
The validation of experimental findings through computational chemistry is a critical component in modern drug discovery.[4][5] For instance, the conformational analysis of a substituted diene within a potential drug molecule can be explored computationally and validated using Nuclear Overhauser Effect (NOESY) NMR spectroscopy.[6] This combined approach ensures that the modeled bioactive conformation is consistent with the experimentally observed structure in solution, providing greater confidence in structure-activity relationship (SAR) studies and the design of more potent and selective drug candidates. The use of computational tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.[4]
The logical pathway from a biological target to a validated drug candidate often involves an iterative cycle of computational design and experimental validation.
References
- 1. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 2-Ethyl-1,3-cyclohexadiene with Various Dienophiles
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, allows for the stereospecific formation of six-membered rings, a common motif in numerous natural products and pharmaceutical agents. The reactivity of the diene and dienophile components is a critical factor governing the efficiency and outcome of this cycloaddition. This guide provides a comparative overview of the expected cross-reactivity of 2-Ethyl-1,3-cyclohexadiene with a selection of common dienophiles.
Theoretical Reactivity Overview
The ethyl group at the 2-position of the 1,3-cyclohexadiene ring is an electron-donating group. This is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. The regioselectivity of the reaction will be influenced by the electronic and steric effects of both the ethyl group on the diene and any substituents on the dienophile. For cyclic dienes, the "endo rule" generally predicts that the major product will be the endo diastereomer, where the substituents of the dienophile are oriented towards the newly formed double bond in the bicyclic product.
Comparative Data (Predicted)
The following table summarizes the predicted reactivity and stereoselectivity of this compound with three common dienophiles: maleic anhydride, N-phenylmaleimide, and methyl acrylate. The predicted yields and endo/exo ratios are based on typical outcomes for similar Diels-Alder reactions.
| Dienophile | Dienophile Structure | Expected Reactivity | Predicted Yield | Predicted Predominant Isomer |
| Maleic Anhydride | O=C1OC(=O)C=C1 | High | > 90% | Endo |
| N-Phenylmaleimide | O=C1N(c2ccccc2)C(=O)C=C1 | High | > 90% | Endo |
| Methyl Acrylate | H₂C=CHCOOCH₃ | Moderate | 60-80% | Endo (major) + Exo (minor) |
Experimental Protocols (Representative)
The following are generalized experimental protocols for Diels-Alder reactions involving substituted 1,3-cyclohexadienes. These should serve as a starting point for the investigation of this compound.
Reaction with Maleic Anhydride
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (or Xylene for higher temperatures)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of toluene.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold hexanes.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to determine the yield and stereoselectivity.
Reaction with N-Phenylmaleimide
Materials:
-
This compound
-
N-Phenylmaleimide
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve N-phenylmaleimide (1.0 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.[1]
-
Add this compound (1.1 equivalents) to the solution at room temperature.[1]
-
Stir the reaction mixture and monitor by TLC. The reaction may proceed at room temperature or require gentle heating.
-
Once the reaction is complete, concentrate the solution in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like ethyl acetate/hexanes to yield the desired adduct.[2]
-
Analyze the product using spectroscopic methods to determine yield and the endo/exo ratio.
Reaction with Methyl Acrylate
Materials:
-
This compound
-
Methyl Acrylate
-
Toluene
-
Lewis Acid Catalyst (optional, e.g., AlCl₃, ZnCl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add toluene and this compound (1.2 equivalents).
-
Add methyl acrylate (1.0 equivalent).
-
For an uncatalyzed reaction, heat the mixture to reflux. For a catalyzed reaction, cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., 0.1 equivalents of AlCl₃) portion-wise. Then, allow the reaction to warm to room temperature and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to separate the endo and exo isomers.
-
Characterize both isomers to determine the yield and diastereomeric ratio.
Visualizations
Diels-Alder Reaction Pathway
The following diagram illustrates the general mechanism of the Diels-Alder reaction between this compound and a generic dienophile.
Caption: General schematic of the Diels-Alder reaction pathway.
Experimental Workflow
This diagram outlines a typical workflow for carrying out and analyzing the Diels-Alder reactions described.
Caption: A standard workflow for a Diels-Alder synthesis experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
